molecular formula C5H10O5 B591471 D-[5-13C]RIBOSE CAS No. 139657-62-8

D-[5-13C]RIBOSE

Katalognummer: B591471
CAS-Nummer: 139657-62-8
Molekulargewicht: 151.122
InChI-Schlüssel: PYMYPHUHKUWMLA-HEEJBYPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-[5-13C]Ribose is a site-specifically labeled isotopologue essential for advanced nuclear magnetic resonance (NMR) spectroscopy studies. Its core research value lies in the 13C label at the C5 position, which forms part of the furanose ring and the hydroxymethyl group in nucleosides. This positioning makes it a critical probe for investigating the structure, conformation, and dynamics of oligonucleotides in solution using heteronuclear multidimensional NMR methods . The labeled ribose backbone is incorporated into nucleosides and nucleotides, allowing researchers to trace metabolic fluxes through the pentose phosphate pathway and study de novo nucleotide biosynthesis . Furthermore, D-[5-13C]Ribose serves as a key precursor in the synthesis of 13C-labeled ribomimetics—natural products and synthetic analogues that mimic ribose—which are investigated for their potent biological activities, such as inhibiting glycosidases or seryl-tRNA synthetases . The chemi-enzymatic synthesis of specific isotopomers like D-[5-13C]Ribose enables precise metabolic labeling, providing unparalleled insights into cellular energy production (ATP synthesis) and the metabolic checkpoints that link glucose metabolism to nucleotide synthesis in physiological and disease models .

Eigenschaften

CAS-Nummer

139657-62-8

Molekularformel

C5H10O5

Molekulargewicht

151.122

IUPAC-Name

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1

InChI-Schlüssel

PYMYPHUHKUWMLA-HEEJBYPNSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Synonyme

D-[5-13C]RIBOSE

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to D-[5-¹³C]Ribose: Structure, Properties, and Applications in Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of D-[5-¹³C]ribose, a stable isotope-labeled monosaccharide critical for elucidating metabolic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of D-[5-¹³C]ribose, its synthesis, and its application in metabolic flux analysis, with a particular focus on the pentose phosphate pathway (PPP). Furthermore, it explores its utility in the context of drug discovery and development, offering insights into assessing drug efficacy and mechanism of action.

Introduction: The Significance of Isotopic Tracers in Modern Research

Stable isotope labeling is a powerful and indispensable technique in the study of metabolic networks.[1] By replacing a specific atom in a molecule with its heavier, non-radioactive isotope, researchers can trace the journey of that molecule through complex biochemical transformations within a living system. D-[5-¹³C]ribose, where the carbon atom at the fifth position is replaced with a ¹³C isotope, serves as a vital tool for interrogating central carbon metabolism. Its application allows for the precise quantification of metabolic fluxes, providing a dynamic snapshot of cellular physiology that is unattainable with traditional biochemical assays.

Chemical Structure and Physicochemical Properties of D-[5-¹³C]Ribose

D-[5-¹³C]ribose is an aldopentose, a five-carbon sugar with an aldehyde functional group. The presence of the ¹³C isotope at the C5 position is the key feature that enables its use as a metabolic tracer.

Chemical Structure:

Caption: Haworth projection of α-D-[5-¹³C]ribofuranose, highlighting the ¹³C label at the C5 position.

Physicochemical Properties:

The physicochemical properties of D-[5-¹³C]ribose are nearly identical to those of its unlabeled counterpart, D-ribose.

PropertyValueSource
Molecular Formula ¹²C₄¹³CH₁₀O₅N/A
Molecular Weight ~151.12 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 88-92 °C[4]
Solubility Soluble in water[4]

Spectroscopic Analysis: Identifying and Quantifying D-[5-¹³C]Ribose

The accurate identification and quantification of D-[5-¹³C]ribose and its metabolites are paramount for any tracer-based study. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy is a powerful tool for determining the position of the ¹³C label within a molecule. In D-[5-¹³C]ribose, the signal corresponding to the C5 carbon will be significantly enhanced and will exhibit coupling to adjacent protons. The chemical shifts are influenced by the solvent and the anomeric form of the sugar (α/β furanose/pyranose).

Predicted ¹³C-NMR Chemical Shifts (in D₂O):

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of metabolic flux analysis, allowing for the determination of mass isotopomer distributions. When analyzing D-[5-¹³C]ribose, the molecular ion peak will be shifted by +1 m/z unit compared to unlabeled D-ribose.

Expected Mass Spectrum:

  • Molecular Ion (M+H)⁺: For unlabeled D-ribose (C₅H₁₀O₅), the [M+H]⁺ ion is observed at m/z 151.06. For D-[5-¹³C]ribose, this peak will be at m/z 152.06 .

  • Fragmentation Pattern: The fragmentation of ribose in the mass spectrometer typically involves the loss of water molecules and other small neutral fragments. The presence of the ¹³C label on the C5-containing fragments will result in a +1 m/z shift for those fragments, providing valuable information for structural elucidation and tracking the fate of the C5 carbon. Common fragmentation pathways for sugars include consecutive losses of water and formaldehyde.[5]

Synthesis of D-[5-¹³C]Ribose

The synthesis of isotopically labeled sugars is a specialized field of organic chemistry. While several methods exist for the preparation of ¹³C-labeled ribose, a common strategy for introducing a ¹³C label at the C5 position involves the use of a ¹³C-labeled starting material and a series of stereocontrolled reactions.

A general synthetic approach can be envisioned starting from a four-carbon sugar precursor, such as D-erythrose, and adding the labeled fifth carbon. One potential route involves the protection of the hydroxyl groups of D-erythrose, followed by a chain-extension reaction, such as a Wittig reaction or a cyanohydrin formation, using a ¹³C-labeled reagent. Subsequent functional group transformations and deprotection steps would yield the desired D-[5-¹³C]ribose. While a detailed, step-by-step protocol is beyond the scope of this guide due to its proprietary nature in many instances, the general principles of carbohydrate chemistry are applied.[6]

Experimental Workflow: ¹³C Metabolic Flux Analysis (MFA) using D-[5-¹³C]Ribose

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells.[1][2] The following provides a generalized, yet detailed, protocol for conducting a ¹³C-MFA experiment in cultured mammalian cells using D-[5-¹³C]ribose as a tracer.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A 1. Cell Culture & Seeding B 2. Isotopic Labeling (Introduce D-[5-¹³C]Ribose) A->B Achieve desired cell density C 3. Quenching & Metabolite Extraction B->C Reach isotopic steady-state D 4. Sample Derivatization (for GC-MS) C->D Prepare for analysis E 5. GC-MS or LC-MS/MS Analysis D->E Inject sample F 6. Mass Isotopomer Distribution (MID) Analysis E->F Acquire raw data G 7. Metabolic Flux Calculation F->G Correct for natural abundance H 8. Statistical Analysis & Interpretation G->H Fit data to metabolic model

Caption: A generalized workflow for a ¹³C Metabolic Flux Analysis experiment.

Step-by-Step Experimental Protocol
  • Cell Culture and Media Preparation:

    • Culture cells of interest to the desired confluence in standard growth medium.

    • Prepare a labeling medium that is identical to the standard growth medium but with unlabeled ribose replaced by D-[5-¹³C]ribose at the desired concentration. It is crucial to ensure that ribose is a limiting nutrient if you want to force its uptake and metabolism.

  • Isotopic Labeling:

    • Aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing D-[5-¹³C]ribose to the cells.

    • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ribose. The duration of labeling is critical and should be optimized to reach an isotopic steady-state, where the fractional labeling of intracellular metabolites no longer changes over time.[7]

  • Quenching and Metabolite Extraction:

    • To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol).[8]

    • Scrape the cells in the cold quenching solution and transfer to a collection tube.

    • Perform a metabolite extraction, often using a biphasic solvent system (e.g., methanol/water/chloroform) to separate the polar metabolites (including ribose and its derivatives) from lipids and proteins.[8]

  • Sample Preparation for Analysis:

    • The polar extract containing the labeled metabolites is dried down, typically under a stream of nitrogen or using a vacuum concentrator.

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites must be derivatized to increase their volatility. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9]

  • GC-MS or LC-MS/MS Analysis:

    • The derivatized sample is injected into the GC-MS or the underivatized polar extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • The mass spectrometer is operated to acquire data on the mass isotopomer distributions of ribose and other key metabolites of the pentose phosphate pathway and connected pathways.

  • Data Analysis and Flux Calculation:

    • The raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.

    • The corrected MIDs are then used as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[10][11] This step involves fitting the experimental data to a computational model of the cell's metabolic network.

Tracing the Fate of the ¹³C Label: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a central metabolic route that runs in parallel to glycolysis. Its primary functions are to produce NADPH, a key reductant in anabolic processes and antioxidant defense, and to generate precursors for nucleotide biosynthesis, most notably ribose-5-phosphate. The PPP has two distinct branches: the oxidative and the non-oxidative phase.

When D-[5-¹³C]ribose is introduced into the cell, it is first phosphorylated to D-[5-¹³C]ribose-5-phosphate. From here, the labeled carbon can enter the non-oxidative branch of the PPP.

PPP Ribose D-[5-¹³C]Ribose R5P [5-¹³C]Ribose-5-P Ribose->R5P Ribokinase Xu5P [5-¹³C]Xylulose-5-P R5P->Xu5P Ribose-5-P Epimerase S7P Sedoheptulose-7-P R5P->S7P G3P Glyceraldehyde-3-P Xu5P->G3P F6P Fructose-6-P S7P->F6P E4P Erythrose-4-P S7P->E4P G3P->F6P G3P->E4P F6P->G3P Glycolysis

Sources

Technical Guide: D-[5-13C]Ribose vs. [1-13C]Ribose in Metabolic Tracing & Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the physicochemical, metabolic, and analytical distinctions between D-[1-13C]ribose and D-[5-13C]ribose . While chemically identical isotopomers, their utility in research diverges significantly based on the position of the 13C label.

  • [1-13C]Ribose is the "Anomeric Tracer." It is highly sensitive to oxidative decarboxylation (Pentose Phosphate Pathway) and is the primary tool for NMR studies of glycosidic bonds (N-C1').

  • [5-13C]Ribose is the "Backbone Anchor." It is metabolically stable against oxidative loss, making it ideal for tracking total pentose pool turnover and 5'-phosphate esterification dynamics.

Part 1: Structural & Chemical Fundamentals

The fundamental difference lies in the carbon position relative to the functional groups of the ribofuranose ring.

FeatureD-[1-13C]Ribose D-[5-13C]Ribose
Label Position Anomeric Carbon (C1)Exocyclic Hydroxymethyl Carbon (C5)
Functional Group Aldehyde (linear) / Hemiacetal (cyclic)Primary Alcohol (linear/cyclic)
Key Bond Forms Glycosidic Bond (N-C1') with nucleobasesForms Phosphoester Bond (C5'-O-P) with phosphates
Chemical Shift (13C) ~90–105 ppm (Hemiacetal)~210 ppm (Free aldehyde - trace)~60–65 ppm (Aliphatic CH2OH)
J-Coupling Large ^1J_CH (~160-170 Hz)Medium ^1J_CH (~140 Hz)
Structural Visualization

The following diagram illustrates the structural divergence and its implication for nucleotide assembly.

RiboseStructure cluster_1 [1-13C] Labeling cluster_5 [5-13C] Labeling Ribose D-Ribose (Linear) C1_Label C1 (Aldehyde) Reactive Center Ribose->C1_Label Labeled at C1 C5_Label C5 (Hydroxymethyl) Backbone Anchor Ribose->C5_Label Labeled at C5 Glycosidic Glycosidic Bond (N-C1 Link) C1_Label->Glycosidic Nucleobase Nucleobase (Adenine/Guanine) Nucleobase->Glycosidic Ester Phosphoester Bond (5'-Link) C5_Label->Ester Phosphate Phosphate Group (PO4) Phosphate->Ester

Caption: Structural fate of C1 vs. C5 labels during nucleotide synthesis. C1 integrates into the base linkage; C5 integrates into the phosphate backbone.

Part 2: Metabolic Fate & Pathway Tracing

This is the critical differentiator for metabolic flux analysis (MFA). The choice of isotopomer determines whether you can measure oxidative recycling .

The Oxidative Decarboxylation Trap

In the Pentose Phosphate Pathway (PPP), Glucose-6-Phosphate (G6P) is oxidized to Ribulose-5-Phosphate (Ru5P) + CO2. The carbon lost as CO2 is C1 .

  • Exogenous [1-13C]Ribose Fate:

    • Enters cell

      
       Ribokinase 
      
      
      
      [1-13C]Ribose-5-P (R5P).
    • If [1-13C]R5P is used for nucleotides

      
       Label Retained .
      
    • If [1-13C]R5P recycles back to glycolysis (via non-ox PPP) and re-enters oxidative PPP

      
       C1 is decarboxylated 
      
      
      
      Label Lost as ^13CO2 .
  • Exogenous [5-13C]Ribose Fate:

    • Enters cell

      
       Ribokinase 
      
      
      
      [5-13C]R5P.
    • Recycles back to G6P

      
       Oxidative PPP 
      
      
      
      CO2 (unlabeled) + [5-13C]Ru5P.
    • Label Retained in the sugar pool regardless of oxidative cycling.

Metabolic Workflow Diagram

MetabolicFate Rib1 Input: [1-13C]Ribose R5P Ribose-5-Phosphate (R5P) Rib1->R5P Ribokinase Rib5 Input: [5-13C]Ribose Rib5->R5P Ribokinase Nucleotides Nucleotide Synthesis (RNA/DNA) R5P->Nucleotides Direct Use Recycle Recycling to G6P (Gluconeogenesis) R5P->Recycle Non-Ox PPP R5P->Recycle OxPPP Oxidative PPP (G6PDH) Recycle->OxPPP CO2_1 13-CO2 (Label LOST) OxPPP->CO2_1 Decarboxylation of C1 Ru5P_1 Unlabeled Ru5P OxPPP->Ru5P_1 CO2_5 12-CO2 (Unlabeled) OxPPP->CO2_5 Ru5P_5 [5-13C]Ru5P (Label KEPT) OxPPP->Ru5P_5 C5 Preserved

Caption: Divergent fates in the Oxidative PPP. [1-13C] label is lost as CO2 during recycling; [5-13C] label is conserved in the pentose pool.

Part 3: Analytical Distinctions

NMR Spectroscopy
  • [1-13C]Ribose: Used to assign the anomeric configuration (

    
     vs 
    
    
    
    ). The chemical shift is highly sensitive to the glycosidic linkage. In nucleosides, the C1 signal splits due to coupling with the attached Nitrogen (N9/N1), providing definitive proof of bond formation.
  • [5-13C]Ribose: Used to probe sugar puckering and backbone conformation. The C5 signal is sensitive to the phosphorylation state (shifts downfield upon phosphorylation).

Mass Spectrometry (LC-MS/MS)

When analyzing ATP or RNA hydrolysates:

  • Neutral Loss Scan: Standard fragmentation often loses the neutral ribose moiety (132 Da).

    • Both isotopomers increase the precursor mass by +1.003 Da.

    • Both increase the neutral loss mass by +1.003 Da.

  • Differentiation: Requires MS^3 or source fragmentation that breaks the ribose ring.

    • Fragment: The base + C1 (often observed in specific collision energies).

    • Fragment: The phosphate + C5 (CH2-O-P).

    • Protocol Tip: To distinguish them in a mixed sample, derivatize to aldonitrile acetates and analyze via GC-MS. The C1 and C5 carbons end up in distinct fragment ions (e.g., m/z 256 vs m/z 217 series) [1].

Part 4: Experimental Protocol

Differential Flux Analysis: Measuring PPP Recycling

Objective: Determine how much exogenous ribose is recycled through the oxidative PPP versus used directly for nucleotide synthesis.

Reagents:

  • Condition A: Medium + 5mM D-[1-13C]Ribose.

  • Condition B: Medium + 5mM D-[5-13C]Ribose.

  • Control: Unlabeled Glucose (maintain physiological levels).

Workflow:

  • Seed Cells: Plating density 1x10^6 cells/mL.

  • Tracer Equilibration: Incubate for 24 hours (steady state).

  • Extraction:

    • Quench metabolism with cold methanol (-80°C).

    • Extract polar metabolites (chloroform/methanol/water).

  • Derivatization (GC-MS):

    • Evaporate supernatant.

    • Add hydroxylamine hydrochloride (forms oxime).

    • Add acetic anhydride (forms aldonitrile acetate).

  • Data Acquisition:

    • Measure M+1 enrichment in the Ribose-5-Phosphate peak.

  • Calculation:

    • Let

      
       = Enrichment of R5P in [1-13C] condition.
      
    • Let

      
       = Enrichment of R5P in [5-13C] condition.
      
    • Recycling Flux Index =

      
      .
      
    • Interpretation: If

      
      , recycling is low (direct salvage). If 
      
      
      
      , high oxidative recycling is occurring (stripping C1).

Part 5: Strategic Selection Matrix

Use this table to select the correct isotopomer for your study.

Research GoalRecommended IsotopomerReason
Nucleoside Synthesis Rates [1-13C]Ribose Tracks the formation of the N-glycosidic bond directly via NMR or specific MS fragments.
Total Pentose Pool Turnover [5-13C]Ribose The label is robust and not lost to CO2, providing an accurate measure of total pool size.
Oxidative PPP Flux Both (Paired) The difference in enrichment between the two quantifies the flux through G6PDH (oxidative branch).
RNA Backbone Dynamics [5-13C]Ribose C5 is part of the phosphodiester backbone; C1 is in the base stack. C5 provides better backbone relaxation data.
Cost Efficiency [1-13C]Ribose Generally cheaper and easier to synthesize than C5-labeled variants.

References

  • Metabolic Flux Analysis of the Pentose Phosphate Pathway. Source: AIChE / Stephanopoulos Lab. Context: Establishes the loss of C1 during oxidative decarboxylation as a primary flux marker. URL:[Link] (General resource landing for verified protocols).

  • NMR Chemical Shifts of Carbohydrates. Source: BMRB (Biological Magnetic Resonance Data Bank). Context: Reference standards for C1 (anomeric) vs C5 (hydroxymethyl) shifts. URL:[Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach. Source: NIH / PubMed Central. Context: Detailed methodology on using position-specific isotopomers for pathway resolution. URL:[Link]

  • Salvage of Ribose from Uridine or RNA. Source: bioRxiv / Broad Institute. Context: Describes the "Uridinolysis" pathway where ribose is salvaged, emphasizing the importance of tracking ribose carbon fate. URL:[Link][1]

Sources

Tracking the Metabolic Fate of Carbon-5 in the D-Ribose Pathway

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Biochemistry to Therapeutic Application

Part 1: Executive Summary

The metabolic fate of the carbon-5 (C5) atom in D-ribose-5-phosphate (R5P) represents a critical bifurcation point in cellular metabolism, determining whether carbon skeletons are committed to nucleotide biosynthesis or recycled back into glycolysis for energy generation.[1][2][3] In the context of drug development—specifically for cardiac ischemia and antiviral nucleoside analogs—understanding this fate is paramount.

This guide delineates the precise atomic routing of C5, moving from its origin in glucose to its ultimate destination in nucleic acids or glycolytic intermediates.[1] It provides a validated 13C-Metabolic Flux Analysis (MFA) protocol for quantifying this split and explores the pharmacological utility of bypassing rate-limiting oxidative steps via direct D-ribose supplementation.

Part 2: Mechanistic Biochemistry: The Atomic Journey

The C5 atom of D-ribose originates primarily from the C6 position of D-glucose. Its journey through the Pentose Phosphate Pathway (PPP) is defined by two distinct phases: the irreversible oxidative generation and the reversible non-oxidative scrambling.[1]

1. Oxidative Phase: The Origin

The entry into the PPP is gated by Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Reaction: Glucose-6-P (C6) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     6-Phosphogluconate 
    
    
    
    Ribulose-5-P + CO
    
    
    .[4]
  • Fate: The C1 atom of glucose is lost as COngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Consequently, the carbon chain shifts indices. C6 of Glucose becomes C5 of Ribulose-5-P. [4]
    
  • Isomerization: Ribulose-5-P isomerizes to Ribose-5-P (R5P).[2][5] The C5 position remains intact.

2. Branch Point 1: Nucleotide Biosynthesis (Anabolic Fate)

If the cell requires nucleotide precursors (S-phase replication, mRNA synthesis), R5P is phosphoribosylated to PRPP (5-phosphoribosyl-1-pyrophosphate).

  • Fate: C5 of R5P becomes the C5' hydroxymethyl carbon of the ribose ring in ATP, DNA, and RNA. This is a direct structural retention.

3. Branch Point 2: The Non-Oxidative Recycling (Catabolic Fate)

When NADPH demand exceeds nucleotide demand, R5P is recycled back to glycolysis. This involves a complex "carbon shuffling" mechanism catalyzed by Transketolase (TKT) and Transaldolase (TAL).[2]

  • Step A (TKT1): R5P (Acceptor) + Xylulose-5-P (Donor)

    
     Sedoheptulose-7-P (S7P) + G3P.
    
    • Mechanism:[1][6][7][8][9] A C2-ketol unit is transferred to R5P.

    • Tracking: R5P carbons 1–5 become S7P carbons 3–7.

    • C5 Fate:R5P-C5

      
       S7P-C7. 
      
  • Step B (TAL): S7P + G3P

    
     Fructose-6-P (F6P) + Erythrose-4-P (E4P).
    
    • Mechanism:[1][6][7][8] S7P transfers a C3 unit to G3P. The remaining 4-carbon fragment is E4P.

    • Tracking: S7P carbons 4–7 become E4P carbons 1–4.

    • C5 Fate:S7P-C7

      
       E4P-C4. 
      
  • Step C (TKT2): Xylulose-5-P + E4P

    
     Fructose-6-P (F6P) + G3P.
    
    • Mechanism:[1][6][7][8][9] A C2-ketol unit is transferred to E4P.

    • Tracking: E4P carbons 1–4 become F6P carbons 3–6.

    • C5 Fate:E4P-C4

      
       F6P-C6. 
      
Visualization: Carbon Atom Mapping

The following diagram traces the specific path of the C5 atom (highlighted in Red).

CarbonFate G6P Glucose-6-P (C6 Labeled) Ru5P Ribulose-5-P (C5 Labeled) G6P->Ru5P Oxidative Phase (G6PDH) R5P Ribose-5-P (C5 Labeled) Ru5P->R5P Isomerase Xu5P Xylulose-5-P Ru5P->Xu5P Epimerase PRPP PRPP (Precursor) R5P->PRPP PRPS1 (Anabolic) S7P Sedoheptulose-7-P (C7 Labeled) R5P->S7P Transketolase 1 (C5 -> C7) Xu5P->S7P F6P Fructose-6-P (C6 Labeled) Xu5P->F6P DNA DNA/RNA/ATP (C5' Position) PRPP->DNA Biosynthesis E4P Erythrose-4-P (C4 Labeled) S7P->E4P Transaldolase (C7 -> C4) E4P->F6P Transketolase 2 (C4 -> C6)

Figure 1: Atomic routing of Carbon-5.[5] Blue indicates glycolytic/oxidative intermediates; Yellow indicates the central ribose pool; Green indicates anabolic retention; Red indicates the non-oxidative recycling path.

Part 3: Experimental Protocol: 13C-Metabolic Flux Analysis

To experimentally verify the fate of C5 in a specific cell line or tissue, [6-13C]Glucose is the tracer of choice. Unlike [1,2-13C]Glucose, which is used to calculate the split between glycolysis and PPP, [6-13C]Glucose specifically targets the C5 of pentoses.

Protocol Design: Self-Validating Systems

Trustworthiness Principle: A robust protocol must account for isotopic steady state (ISS). If cells are harvested before ISS, flux calculations will be erroneous.

  • Validation Step: Perform a time-course experiment (e.g., 15, 30, 60, 120 mins) to define the time to saturation for R5P and ATP.

Workflow: LC-MS/MS Analysis of Sugar Phosphates
StepActionTechnical Causality (Why?)
1. Tracer Prep Prepare medium with 100% [6-13C]Glucose (replacing natural glucose).Ensures maximal signal-to-noise ratio for the M+1 isotopologue in downstream metabolites.
2. Incubation Incubate cells for 2–4 hours (cell type dependent).Allows the label to equilibrate through the relatively slow non-oxidative branch pools.
3. Quenching Rapidly wash with ice-cold saline; add 80% MeOH (-80°C).Critical: Metabolism stops in milliseconds. Warm solvents allow ATP hydrolysis, distorting ratios.
4. Extraction Vortex, centrifuge (14,000g, 4°C), collect supernatant.Removes protein precipitates which would clog the LC column.
5. Analysis HILIC-MS/MS (Negative Mode). Target: R5P, S7P, F6P.[7]Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain polar sugar phosphates.
6. Data Proc. Calculate Mass Isotopomer Distribution (MID).Determines the fraction of molecules with 0, 1, or more 13C atoms (M+0, M+1, etc.).
Interpretation of Results
  • High M+1 in R5P: Confirms active Oxidative PPP.

  • High M+1 in ATP (Ribose moiety): Confirms flux into nucleotide synthesis.

  • High M+1 in S7P/E4P: Confirms active Non-Oxidative recycling.

  • Lack of M+1 in S7P: Suggests a "dead-end" pentose pool or low TKT activity.

Protocol Substrate [6-13C]Glucose Medium Cells Cell Culture (Steady State) Substrate->Cells Uptake Quench Metabolic Quench (-80°C MeOH) Cells->Quench Stop Rxn MS LC-MS/MS (HILIC) Quench->MS Extract Data Flux Calculation (M+1 Ratios) MS->Data MID Analysis

Figure 2: Experimental workflow for tracking C5 fate using stable isotope tracing.

Part 4: Therapeutic Implications[11]

The metabolic fate of C5 is not merely academic; it is the basis for D-Ribose therapy in cardiovascular medicine.

The Problem: Ischemic ATP Depletion

During myocardial ischemia (e.g., heart attack, CHF), oxygen deprivation halts oxidative phosphorylation, forcing cells to rely on anaerobic glycolysis. This leads to a rapid depletion of ATP and a washout of the total adenine nucleotide pool (ATP + ADP + AMP).

The Bottleneck: G6PDH Rate Limitation

Recovery via de novo purine synthesis is metabolically expensive and slow. The "salvage pathway" using glucose is limited because G6PDH (the entry to PPP) is tightly regulated by NADPH levels. If NADPH is high (common in ischemia due to low consumption), glucose is diverted away from R5P synthesis.

The Solution: D-Ribose Supplementation

Exogenous D-Ribose enters the cell and is phosphorylated by Ribokinase to R5P, bypassing the rate-limiting G6PDH step .

  • Direct Entry: Ribose

    
     R5P.
    
  • Fate: R5P is immediately available for PRPP synthetase.

  • Outcome: Rapid restoration of the Adenine Nucleotide pool and ATP levels, improving diastolic function and tolerance to ischemia.

Clinical Insight: In drug development for heart failure, monitoring the "Fate of C5" (via flux analysis) in cardiomyocytes treated with D-Ribose vs. Glucose can prove the efficacy of the bypass mechanism.

References
  • Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway and cancer. Trends in Biochemical Sciences, 39(8), 347-354. Link

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-837. Link

  • Zimmer, H. G. (1998). Regulation of oxidative pentose phosphate pathway in the heart. Cell Biochemistry and Function, 16, 17-23. Link

  • Mahoney, D. E., et al. (2018). Understanding D-Ribose and Mitochondrial Function. Advances in Bioscience and Clinical Medicine, 6(1), 1-5. Link

  • TeSlaa, T., et al. (2021). The Pentose Phosphate Pathway in Health and Disease. Nature Metabolism, 3, 1289–1299. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Applications, and Analytical Utility in Nucleic Acid Research

Executive Summary

D-[5-13C]Ribose (CAS 139657-62-8) is a site-specifically labeled isotopomer of D-ribose, the central aldopentose scaffold of RNA and various cofactors (ATP, NADH). Unlike uniformly labeled (


) variants, which often suffer from spectral crowding and rapid signal relaxation (dipolar coupling) in NMR spectroscopy, the [5-13C] isotopomer offers a "clean" spectral window. It is a critical tool for unambiguous backbone assignment  in large RNA complexes and for metabolic flux analysis (MFA) , where it serves as a precise tracer for the non-oxidative branch of the Pentose Phosphate Pathway (PPP).

This guide details the chemo-enzymatic production of D-[5-13C]ribose, its integration into solid-phase RNA synthesis, and its utility in resolving sugar pucker dynamics and metabolic routing.

Chemical Profile & Properties[1][2][3][4][5]
PropertySpecification
Chemical Name D-[5-13C]Ribose
CAS Number 139657-62-8
Formula

Molecular Weight 151.12 g/mol (labeled)
Isotopic Purity ≥ 99 atom % 13C
Chemical Purity ≥ 98% (HPLC)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water; slightly soluble in ethanol
Hygroscopicity High (Store desiccated at -20°C)
Key NMR Shift

~62-64 ppm (C5 hydroxymethyl group)
Synthesis & Production: The Chemo-Enzymatic Route

While chemical synthesis via the Wittig reaction (using


) is possible, it is labor-intensive and low-yield. The industry-standard protocol for high-purity D-[5-13C]ribose utilizes a chemo-enzymatic cascade  starting from D-[6-13C]glucose. This method preserves stereochemistry and ensures 100% label localization.
Mechanism of Action

The synthesis exploits the Pentose Phosphate Pathway (Oxidative Branch) in vitro. The C6 of glucose becomes the C5 of ribose after the decarboxylation of C1.

  • Phosphorylation: D-[6-13C]Glucose

    
     Glucose-6-Phosphate (G6P).
    
  • Oxidation: G6P

    
     6-Phosphogluconate (6PG).
    
  • Decarboxylation: 6PG

    
     Ribulose-5-Phosphate (Ru5P) + 
    
    
    
    . (C1 is lost; C6 becomes C5).
  • Isomerization: Ru5P

    
     Ribose-5-Phosphate (R5P).
    
  • Hydrolysis: R5P

    
     D-[5-13C]Ribose.
    
Visualization: Enzymatic Cascade

Synthesis Glucose D-[6-13C]Glucose G6P Glucose-6-P (C6 Labeled) Glucose->G6P Hexokinase + ATP SixPG 6-Phosphogluconate G6P->SixPG G6P Dehydrogenase (NADPH generated) Ru5P Ribulose-5-P (C5 Labeled) SixPG->Ru5P 6PG Dehydrogenase CO2 CO2 (from C1) SixPG->CO2 R5P Ribose-5-P (C5 Labeled) Ru5P->R5P Ribose-5-P Isomerase Ribose D-[5-13C]Ribose R5P->Ribose Acid Phosphatase

Figure 1: Chemo-enzymatic transformation of D-[6-13C]Glucose to D-[5-13C]Ribose via the oxidative pentose phosphate pathway.[1][2]

Core Applications
A. NMR Spectroscopy: RNA Backbone Assignment

In large RNA molecules (>30 nucleotides), the ribose proton resonances (


) overlap severely. Uniform labeling (

-U) introduces complex

couplings that broaden lines and reduce sensitivity.
  • The [5-13C] Advantage:

    • Spectral Simplification: Eliminates

      
       and 
      
      
      
      couplings, narrowing linewidths.
    • Sugar Pucker Determination: Allows precise measurement of

      
       and 
      
      
      
      coupling constants without interference from carbon-carbon couplings. This is vital for distinguishing C3'-endo (A-form) vs. C2'-endo (B-form/flexible) conformations.
    • Pulse Sequences: Optimized for use with HCN and (H)CPC-CCH-TOCSY experiments to correlate the base to the sugar backbone.

B. Metabolic Flux Analysis (MFA)

D-[5-13C]Ribose is a "surgical" tracer for dissecting the Pentose Phosphate Pathway.

  • Oxidative Branch: If cells are fed [1,2-13C]Glucose, the label is rearranged. However, feeding [5-13C]Ribose directly bypasses the oxidative decarboxylation step.

  • Non-Oxidative Recycling: The fate of the C5 label indicates the activity of Transketolase (TKT) and Transaldolase (TAL).[3]

    • Scenario: If [5-13C]R5P is recycled back to glycolysis, the label ends up at C3 of Glyceraldehyde-3-Phosphate (GAP) and subsequently C3 of Lactate .

Experimental Protocols
Protocol A: Enzymatic Synthesis of D-[5-13C]Ribose

Requirement: High-purity enzymes (Sigma/Roche) and D-[6-13C]Glucose (99% enrichment).

  • Reaction Mix Prep:

    • Buffer: 50 mM Tris-HCl, pH 7.6, 5 mM

      
      .
      
    • Substrate: 10 mM D-[6-13C]Glucose.

    • Cofactors: 12 mM ATP, 0.5 mM

      
       (recycling system recommended, e.g., Glutamate Dehydrogenase).
      
  • Enzyme Addition:

    • Add Hexokinase (5 U/mL), G6PDH (5 U/mL), 6PGDH (5 U/mL), and Ribose-5-Phosphate Isomerase (10 U/mL).

  • Incubation:

    • Incubate at 37°C for 4-6 hours. Monitor NADPH production at 340 nm to track reaction progress.

  • Dephosphorylation:

    • Adjust pH to 5.0. Add Acid Phosphatase (20 U/mL). Incubate 2 hours.

  • Purification:

    • Quench with heat (95°C, 5 min). Centrifuge precipitate.[4]

    • Pass supernatant through a mixed-bed ion exchange column (Dowex 1X8 / 50WX8) to remove salts and nucleotides.

    • Lyophilize the flow-through to obtain D-[5-13C]Ribose.

Protocol B: NMR Sample Preparation for RNA

Target: 0.5 - 1.0 mM RNA in


 or 

.
  • Oligonucleotide Synthesis: Use phosphoramidites derived from D-[5-13C]ribose (available from Omicron or synthesized via standard protection of the C5-labeled ribose).

  • Buffer Conditions: 10 mM Sodium Phosphate (pH 6.5), 50 mM NaCl, 0.1 mM EDTA. Avoid high salt if studying weak protein interactions.

  • Acquisition (Pulse Sequence):

    • Run 2D

      
       HSQC  focused on the ribose region (60-85 ppm carbon window).
      
    • Self-Validation: The C5' signal (approx 62-64 ppm) should appear as a singlet (decoupled) or doublet (coupled to P) without the complex multiplet structure seen in uniformly labeled samples.

Metabolic Tracing Logic (Graphviz)

The following diagram illustrates the fate of the C5 label when D-[5-13C]Ribose enters the non-oxidative PPP recycling pathway.

MFA R5P Ribose-5-P (C5*) TKT Transketolase R5P->TKT X5P Xylulose-5-P (C5*) X5P->TKT S7P Sedoheptulose-7-P (C7*) TKT->S7P C2 transfer GAP Glyceraldehyde-3-P (C3*) TKT->GAP Remaining C3-C5 TAL Transaldolase F6P Fructose-6-P (C6*) TAL->F6P E4P Erythrose-4-P (C4*) TAL->E4P S7P->TAL GAP->TAL

Figure 2: Metabolic fate of the C5 label in the non-oxidative Pentose Phosphate Pathway. The label at C5 of Ribose tracks to C3 of GAP and C6 of Fructose-6-P.

References
  • Serianni, A. S., & Bondo, P. B. (1994). 13C-labeled D-ribose: Chemo-enzymatic synthesis of various isotopomers. Journal of Biomolecular Structure and Dynamics. Link

  • Kawashima, E., et al. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides.[5] Journal of Organic Chemistry. Link

  • Wacker, A., et al. (2020).[6] Secondary structure determination of conserved SARS-CoV-2 RNA elements by NMR spectroscopy. Nucleic Acids Research (COVID-19 NMR Consortium). Link

  • Fiala, R., & Sklenar, V. (2007). 13C-detected NMR experiments for the sequential assignment of RNA. Journal of Biomolecular NMR. Link

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Link

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Navigating the Crossroads of Carbon: An In-depth Technical Guide to the Stability and Flux of 5-¹³C Labeled Pentoses in the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pentose Phosphate Pathway - A Nexus of Biosynthesis and Redox Homeostasis

For researchers, scientists, and drug development professionals, understanding the intricate metabolic networks that underpin cellular function is paramount. The Pentose Phosphate Pathway (PPP) stands as a critical juncture in central carbon metabolism, not for its energy-yielding capacity, but for its production of essential biosynthetic precursors and reducing equivalents. Specifically, the PPP is the primary source of nicotinamide adenine dinucleotide phosphate (NADPH), the cell's main reductant for anabolic reactions and antioxidant defense, and the precursor for nucleotide biosynthesis, ribose-5-phosphate (R5P).

Stable isotope tracing, particularly with ¹³C-labeled substrates, has emerged as a powerful tool to dissect the complexities of metabolic fluxes.[1][2][3] This in-depth technical guide focuses on the use of 5-¹³C labeled pentose precursors to probe the intricacies of the PPP. We will delve into the core principles of ¹³C metabolic flux analysis (¹³C-MFA), the inherent challenges of label scrambling within the reversible non-oxidative branch of the PPP, and provide robust, field-proven methodologies for accurate flux determination. This guide is structured to provide not just a set of protocols, but a foundational understanding of the "why" behind the "how," empowering researchers to design, execute, and interpret their experiments with confidence and scientific rigor.

I. The Foundation: Understanding ¹³C Metabolic Flux Analysis in the Context of the PPP

¹³C-MFA is a sophisticated technique that utilizes substrates enriched with the stable isotope ¹³C to trace the flow of carbon atoms through metabolic pathways.[1][2] By measuring the incorporation of ¹³C into downstream metabolites, we can infer the relative and absolute rates (fluxes) of the enzymatic reactions that constitute the metabolic network.[3][4]

The choice of isotopic tracer is a critical experimental design parameter that dictates the precision with which specific fluxes can be estimated. While universally labeled glucose ([U-¹³C]-glucose) provides a broad overview of carbon metabolism, position-specific labels, such as 5-¹³C pentoses, offer a more targeted approach to investigate the complex rearrangements within the PPP.

A key prerequisite for accurate flux determination is the attainment of an isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites remains constant over time.[4][5] The time required to reach this state varies depending on the cell type, metabolic rates, and the pool sizes of the metabolites .[5]

II. The Challenge of the Non-Oxidative PPP: Unraveling the Scramble

The non-oxidative branch of the PPP is a series of reversible reactions catalyzed by the enzymes transketolase and transaldolase. These enzymes shuffle carbon units between various sugar phosphates, creating a complex web of interconnected metabolites. This reversibility presents a significant challenge in tracing the fate of a specific ¹³C label, as it can be redistributed across multiple positions in different molecules, a phenomenon known as "label scrambling."

The Fate of the 5-¹³C Label: A Journey Through Transketolase and Transaldolase Reactions

Let us consider the journey of a ¹³C label initially positioned at the fifth carbon of a pentose phosphate, such as ribose-5-phosphate (R5P) or xylulose-5-phosphate (Xu5P).

  • Transketolase: This enzyme transfers a two-carbon ketol group (C1-C2) from a ketose donor (e.g., Xu5P) to an aldose acceptor (e.g., R5P or erythrose-4-phosphate).[6]

  • Transaldolase: This enzyme transfers a three-carbon dihydroxyacetone group from a ketose donor (e.g., sedoheptulose-7-phosphate) to an aldose acceptor (e.g., glyceraldehyde-3-phosphate).[6]

The continuous and reversible nature of these reactions means that a 5-¹³C label on a pentose will not remain confined to that position. It will be distributed among the carbons of fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P), which can then re-enter glycolysis or be used to regenerate pentose phosphates, further scrambling the label.

To illustrate this complex interplay, the following diagram visualizes the carbon shuffling in the non-oxidative PPP.

Non_Oxidative_PPP R5P Ribose-5-P (C5) Xu5P Xylulose-5-P (C5) S7P Sedoheptulose-7-P (C7) R5P->S7P Transketolase G3P Glyceraldehyde-3-P (C3) Xu5P->G3P Transketolase F6P2 Fructose-6-P (C6) Xu5P->F6P2 Transketolase E4P Erythrose-4-P (C4) S7P->E4P Transaldolase F6P Fructose-6-P (C6) G3P->F6P Transaldolase G3P2 Glyceraldehyde-3-P (C3) E4P->G3P2 Transketolase

Caption: Carbon shuffling in the non-oxidative Pentose Phosphate Pathway.

Understanding these intricate carbon transitions is fundamental to deconvoluting the labeling patterns observed in downstream metabolites and accurately calculating PPP fluxes.

III. Experimental Design and Protocols: A Self-Validating System

A well-designed ¹³C-MFA experiment is a self-validating system. This means that the experimental setup and the data generated should be robust and reproducible, with internal controls and quality checks at every stage.

A. Cell Culture and Isotopic Labeling

The initial phase of any ¹³C-MFA experiment involves culturing cells in a defined medium and introducing the ¹³C-labeled substrate.

Protocol 1: Cell Seeding and Adaptation

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well plate) at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of labeling. We recommend at least three biological replicates per condition.

  • Adaptation to Experimental Medium: At least 24 hours prior to labeling, replace the standard growth medium with a defined experimental medium that is identical to the labeling medium but contains the unlabeled version of the tracer. This adaptation period is crucial to minimize metabolic perturbations upon the introduction of the labeled substrate.

Protocol 2: Isotopic Labeling

  • Medium Preparation: Prepare the labeling medium by dissolving the 5-¹³C labeled pentose (or its precursor) in the defined experimental medium. Ensure the final concentration of the tracer is appropriate for the cell type and experimental goals.

  • Initiation of Labeling: At time zero, aspirate the adaptation medium and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label and the attainment of isotopic steady state. This duration needs to be optimized for each experimental system.

B. Metabolite Extraction: Capturing a Snapshot of Metabolism

The goal of metabolite extraction is to rapidly quench all enzymatic activity and extract the intracellular metabolites for analysis.

Protocol 3: Quenching and Extraction

  • Washing: Quickly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled substrate.[7] It is critical to perform this step rapidly to prevent metabolic changes.

  • Quenching and Extraction: Immediately add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cells. A common ratio is 40:40:20 (v/v/v).

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet the cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites. This extract is now ready for analysis or can be stored at -80°C.

C. Analytical Methods: Deciphering the Isotopic Code

The two primary analytical techniques for measuring ¹³C labeling patterns in metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that provides information on the mass isotopomer distribution (MID) of metabolites. This refers to the relative abundance of a metabolite with zero, one, two, or more ¹³C atoms.

Protocol 4: GC-MS Sample Preparation and Analysis

  • Derivatization: The polar metabolites in the extract are often not volatile enough for GC analysis. Therefore, a derivatization step is required to increase their volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different metabolites, which are then ionized and detected by the mass spectrometer.

  • Data Analysis: The resulting mass spectra are analyzed to determine the MID for each metabolite of interest. This data is then used for flux calculations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides positional information about the ¹³C label within a molecule, allowing for the identification of specific isotopomers.[8] This level of detail can be invaluable for resolving complex flux scenarios, such as those in the non-oxidative PPP.

Protocol 5: NMR Sample Preparation and Analysis

  • Sample Preparation: The metabolite extract is dried down and reconstituted in a suitable NMR solvent, such as D₂O.

  • NMR Data Acquisition: ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The spectra are analyzed to identify the specific carbon positions that are enriched with ¹³C and to quantify the degree of enrichment.

IV. Data Analysis and Flux Calculation: From Raw Data to Biological Insight

The final step in a ¹³C-MFA study is the computational analysis of the isotopic labeling data to estimate metabolic fluxes. This typically involves the use of specialized software packages that employ mathematical models of the metabolic network.

Workflow for ¹³C-MFA Data Analysis

MFA_Workflow RawData Raw Analytical Data (GC-MS or NMR) DataCorrection Data Correction (Natural Abundance, etc.) RawData->DataCorrection MID Mass Isotopomer Distributions (MIDs) DataCorrection->MID FluxEstimation Flux Estimation (Software-based) MID->FluxEstimation MetabolicModel Metabolic Network Model (Stoichiometry & Atom Transitions) MetabolicModel->FluxEstimation FluxMap Metabolic Flux Map FluxEstimation->FluxMap GoodnessOfFit Goodness-of-Fit Analysis FluxEstimation->GoodnessOfFit Validation Model Validation & Sensitivity Analysis GoodnessOfFit->Validation Validation->FluxEstimation

Caption: A generalized workflow for ¹³C-MFA data analysis.

The software uses iterative algorithms to find the set of fluxes that best explains the experimentally measured MIDs, while also satisfying the stoichiometric constraints of the metabolic network. A critical aspect of this process is to assess the goodness-of-fit of the model to the data and to determine the confidence intervals for the estimated fluxes.[3]

V. Quantitative Data Summary

The following table provides a hypothetical example of mass isotopomer distribution data that might be obtained from a 5-¹³C pentose labeling experiment.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Ribose-5-Phosphate10855000-
Fructose-6-Phosphate3040208200
Glyceraldehyde-3-P5035150---
Sedoheptulose-7-P2545208200

Note: This is illustrative data and actual results will vary depending on the experimental conditions.

VI. Conclusion: A Powerful Tool for Elucidating Metabolic Phenotypes

The use of 5-¹³C labeled substrates in conjunction with ¹³C-MFA provides a powerful and nuanced approach to dissecting the complex and dynamic nature of the Pentose Phosphate Pathway. While the reversible reactions of the non-oxidative branch present a challenge in terms of label scrambling, a thorough understanding of the underlying biochemistry, coupled with rigorous experimental design and advanced analytical and computational methods, allows for the accurate determination of metabolic fluxes. This knowledge is invaluable for identifying metabolic bottlenecks, understanding disease states, and developing novel therapeutic strategies that target cellular metabolism. As a Senior Application Scientist, I encourage the research community to embrace the principles of scientific integrity and methodological rigor outlined in this guide to unlock the full potential of stable isotope tracing in their scientific endeavors.

References

  • Ribose 5-phosphate. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • De Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26059–26075. [Link]

  • Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 43, 77–86. [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42–48. [Link]

  • JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1–11. [Link]

  • Anonymous. (2019, March 20). what do transaldolase and transketalases do? [Online forum post]. Reddit. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009990. [Link]

  • De Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26059–26075. [Link]

  • Shimadzu Corporation. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]

  • Brown, S. J., Williams, J. F., & MacLeod, J. K. (1992). 13C n.m.r. isotopomer and computer-simulation studies of the non-oxidative pentose phosphate pathway of human erythrocytes. Biochemical Journal, 285(Pt 2), 379–387. [Link]

  • Lee, W. N., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 261(5), E637–E644. [Link]

  • Wiechert, W., & Nöh, K. (2013). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • De Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26059–26075. [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Spectroscopy and Isotopomer Analysis. Retrieved February 9, 2026, from [Link]

  • Sharkey, T. D. (2021). Transketolase transfers the two carbon fragments. Thiamine diphosphate... [Image]. ResearchGate. [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(4), e1009990. [Link]

  • De Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26059–26075. [Link]

  • Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved February 9, 2026, from [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]

  • ResearchGate. (2022, January 9). How to measure Carbon-13 enrichment using GC-MS?. [Link]

  • Miclet, E., Stoven, V., & Lafaix, C. (2001). NMR Spectroscopic Analysis of the First Two Steps of the Pentose-Phosphate Pathway Elucidates the Role of 6-Phosphogluconolactonase. Journal of Biological Chemistry, 276(37), 34840–34846. [Link]

  • Hogg, M., Lu, J., & Hofmann, U. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. [Link]

  • Brown, S. J., Williams, J. F., & MacLeod, J. K. (1992). 13C and 31P NMR studies of the pentose phosphate pathway in human erythrocytes. The International Journal of Biochemistry, 24(1), 127–137. [Link]

  • Stincone, A., Prigione, A., & Cramer, T. (2015). The pentose phosphate pathway in health and disease. Science Signaling, 8(379), re5. [Link]

  • Liew, C. Y., & Normi, Y. M. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 12(11), 1098. [Link]

  • ResearchGate. (n.d.). Overview scheme of typical steps within the 13C-MFA workflow and... [Image]. [Link]

  • Med School. (2025, September 25). Pentose phosphate pathway explained [Video]. YouTube. [Link]

  • You, L., Page, L., Feng, X., Berla, B., Pakrasi, H. B., & Tang, Y. J. (2012). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Journal of Visualized Experiments, (65), e3583. [Link]

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Introduction: The Significance of Isotopic Labeling in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Isotopic Purity of D-[5-¹³C]Ribose

Stable isotope labeling is a powerful and indispensable technique in the life sciences, enabling researchers to trace the metabolic fate of molecules, elucidate complex biological pathways, and quantify metabolites with high precision.[1][2] Among the array of stable isotopes, Carbon-13 (¹³C) is of particular importance due to the ubiquity of carbon in biological molecules.[1] D-[5-¹³C]ribose, a monosaccharide with a single ¹³C atom specifically incorporated at the fifth carbon position, serves as a critical tool in metabolic research and drug development.[3][4] Its utility is fundamentally dependent on two core quality attributes: its precise molecular weight and its isotopic purity. This guide provides a detailed technical overview of these parameters and the methodologies used for their verification, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Molecular Weight Characterization

The foundational characteristic of any chemical compound is its molecular weight. For an isotopically labeled molecule like D-[5-¹³C]ribose, this value is precisely defined by its specific isotopic composition.

Theoretical Molecular Weight

The molecular formula for D-ribose is C₅H₁₀O₅.[5] In its natural, unlabeled form, the molecular weight is calculated using the weighted average atomic masses of carbon, hydrogen, and oxygen based on their natural isotopic abundances.

In D-[5-¹³C]ribose, one of the five carbon atoms is the heavier stable isotope, ¹³C, while the other four are the most abundant isotope, ¹²C. This single substitution results in a predictable mass shift.

  • Natural D-Ribose: Composed of four ¹²C atoms and one ¹²C atom (on average, considering natural abundance). The molecular weight is approximately 150.13 g/mol .[5]

  • D-[5-¹³C]Ribose: Composed of four ¹²C atoms and one ¹³C atom. The molecular weight is approximately 151.12 g/mol .[3][6][7]

  • D-[U-¹³C₅]Ribose: For comparison, a fully labeled ribose, where all five carbons are ¹³C, has a molecular weight of approximately 155.09 g/mol .[8][9]

This deliberate and precise mass increase is the very feature that allows labeled molecules to be distinguished from their unlabeled counterparts in mass spectrometry-based analyses.[10]

Data Summary: Molecular Weights

The following table summarizes the key molecular weight data for different isotopic forms of D-ribose.

CompoundEmpirical FormulaIsotopic CompositionAverage Molecular Weight ( g/mol )
D-RiboseC₅H₁₀O₅Natural Abundance150.13[5]
D-[5-¹³C]Ribose¹³C¹²C₄H₁₀O₅One ¹³C at C5 Position151.12[3][6]
D-[U-¹³C₅]Ribose¹³C₅H₁₀O₅All five C atoms are ¹³C155.09[8][9]

Section 2: Isotopic Purity - A Critical Quality Attribute

While molecular weight defines the compound, isotopic purity (or isotopic enrichment) defines its quality and reliability for quantitative research. Isotopic purity refers to the percentage of molecules in the sample that contain the desired isotope at the specified position.

Why is Isotopic Purity Paramount? In tracer experiments, the concentration of the labeled compound is often very low compared to the endogenous (natural) pool. Any unlabeled or incorrectly labeled species in the administered compound can dilute the isotopic enrichment, leading to systematic errors in flux calculations or quantification.[2] High isotopic purity (typically >99%) ensures that the signal detected by an instrument, such as a mass spectrometer, originates almost exclusively from the labeled molecule, thereby guaranteeing the accuracy and reliability of the experimental data.[11]

Section 3: Analytical Methodologies for Verification

The confirmation of both molecular weight and isotopic purity requires robust analytical techniques. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard methods for the comprehensive characterization of isotopically labeled compounds.[2]

Mass Spectrometry for Isotopic Enrichment Analysis

Isotope Ratio Mass Spectrometry (IRMS) and high-resolution MS techniques (like TOF-LC/MS) are ideal for quantifying the degree of isotopic enrichment.[12][13] The core principle is to measure the relative intensities of the mass isotopologues—molecules that differ only in their isotopic composition.

Causality in Experimental Choices: The choice of a high-resolution instrument is critical. It allows for the clear separation of the labeled compound's signal (M+1 for D-[5-¹³C]ribose) from the natural M+1 signal of the unlabeled compound, which arises from the natural 1.1% abundance of ¹³C.[12] This baseline resolution prevents isotopic overlap and ensures accurate quantification.

Experimental Protocol: Isotopic Purity Determination by LC-MS

  • Preparation of Standards:

    • Prepare a stock solution of a certified unlabeled D-ribose standard.

    • Prepare a stock solution of the D-[5-¹³C]ribose sample to be tested.

    • Create a dilution series of the unlabeled standard to evaluate instrument linearity.

  • Instrument Setup (LC-TOF MS):

    • Equilibrate the liquid chromatography (LC) system with an appropriate mobile phase for sugar analysis (e.g., HILIC column with acetonitrile/water gradient).

    • Calibrate the Time-of-Flight (TOF) mass spectrometer to ensure high mass accuracy.

  • Analysis of Unlabeled Standard:

    • Inject the unlabeled D-ribose standard.

    • Acquire the full scan mass spectrum.

    • Determine the purity of the mass cluster and the precise ratio of its natural isotopologues (M, M+1, M+2, etc.). This provides a baseline for natural isotopic contributions.[14]

  • Analysis of Labeled Sample:

    • Inject the D-[5-¹³C]ribose sample.

    • Acquire the full scan mass spectrum under the same conditions.

  • Data Processing and Calculation:

    • Extract the ion chromatograms (EICs) for the unlabeled (m/z ≈ 151.06) and labeled (m/z ≈ 152.06) parent ions.[12]

    • Integrate the peak areas for each EIC.

    • Correct the measured intensities of the labeled sample by subtracting the natural isotopic contributions determined from the unlabeled standard analysis.[15]

    • Calculate the isotopic purity using the corrected intensities:

      • Isotopic Purity (%) = [Intensity of Labeled Ion / (Intensity of Labeled Ion + Intensity of Unlabeled Ion)] x 100

Diagram: Workflow for Isotopic Purity Analysis by Mass Spectrometry

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_result Quantification P1 Prepare Unlabeled D-Ribose Standard A1 Inject Unlabeled Standard (Establish Baseline) P1->A1 P2 Prepare D-[5-13C]Ribose Test Sample A2 Inject Labeled Sample P2->A2 A1->A2 Same Conditions D1 Extract Ion Chromatograms (EIC for M and M+1) A2->D1 D2 Integrate Peak Areas D1->D2 D3 Correct for Natural Isotope Abundance D2->D3 R1 Calculate Isotopic Purity (%) D3->R1 G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation P1 Dissolve D-[5-13C]Ribose in Deuterated Solvent P2 Transfer to NMR Tube P1->P2 A1 Tune and Shim Spectrometer P2->A1 A2 Run Proton-Decoupled 13C Experiment A1->A2 D1 Fourier Transform and Phasing A2->D1 D2 Reference Spectrum D1->D2 I1 Identify One High-Intensity Peak (Labeled C5) D2->I1 I2 Identify Four Low-Intensity Peaks (Natural Abundance) D2->I2 I3 Confirm Label Position I1->I3 I2->I3 G cluster_syn Synthesis cluster_qc Quality Control cluster_final Final Product S1 Select Starting Materials S2 Introduce 13C Label (e.g., Wittig Reaction) S1->S2 S3 Purification (e.g., Chromatography) S2->S3 Q1 Identity & Structure (NMR) S3->Q1 Analysis Q2 Chemical Purity (LC/GC) S3->Q2 Q3 Isotopic Purity (Mass Spec) S3->Q3 FP Certified D-[5-13C]Ribose Q1->FP Q2->FP Q3->FP

Sources

A Technical Guide to the Synthesis of Site-Specific ¹³C-Labeled Ribose for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pivotal Role of Isotopically Labeled Ribose in Modern Life Sciences

In the intricate world of molecular biology and drug development, the ability to track and quantify metabolic pathways and elucidate the three-dimensional structures of biomolecules is paramount. Site-specifically ¹³C-labeled ribose and its derivatives have emerged as indispensable tools in these endeavors. The strategic incorporation of the stable isotope ¹³C into the ribose scaffold of nucleotides allows researchers to leverage the power of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to gain unprecedented insights into the dynamics of RNA, DNA, and metabolic fluxes. This guide provides a comprehensive overview of the state-of-the-art chemical and enzymatic methods for the synthesis of site-specifically ¹³C-labeled ribose, offering researchers, scientists, and drug development professionals a detailed roadmap for producing these critical molecular probes.

Section 1: Foundational Principles of ¹³C-Labeling of Ribose

The synthesis of isotopically labeled molecules is a meticulous process that demands a deep understanding of reaction mechanisms and purification techniques. The choice between chemical and enzymatic synthesis, or a combination of both, is dictated by the desired labeling pattern, required purity, and available starting materials.

Chemical Synthesis: This approach offers great flexibility in introducing ¹³C labels at virtually any position of the ribose molecule. However, it often involves multi-step reactions, the use of protecting groups to shield reactive hydroxyl groups, and can sometimes result in lower overall yields due to the complexity of the procedures.[1][2] The stereoselectivity of glycosylations is profoundly influenced by the choice of protecting groups.[1]

Enzymatic Synthesis: Leveraging the high specificity of enzymes, this method can produce ¹³C-labeled ribose and its derivatives with exceptional regio- and stereoselectivity.[3] Chemo-enzymatic strategies, which combine chemical and enzymatic steps, often provide the most efficient and versatile routes to a wide array of ¹³C-labeled ribose isotopomers.[4]

Section 2: Synthesis of Uniformly ¹³C-Labeled Ribose

Uniformly ¹³C-labeled ribose ([U-¹³C₅]-D-ribose) is a crucial precursor for the synthesis of fully labeled ribonucleotides, which are instrumental in NMR-based structural studies of large RNA molecules.[5] The most common and efficient method for its preparation starts from commercially available [U-¹³C₆]-D-glucose.

Chemical Synthesis from [U-¹³C₆]-D-Glucose

This multi-step chemical conversion is a well-established method for producing uniformly labeled ribose. The overall workflow involves the oxidative cleavage of the C1-C2 bond of glucose to yield a five-carbon intermediate, which is then converted to ribose.

Experimental Protocol:

  • Protection of Hydroxyl Groups: The hydroxyl groups of [U-¹³C₆]-D-glucose are first protected, typically by acetylation, to prevent side reactions in subsequent steps.

  • Oxidative Cleavage: The protected glucose is subjected to oxidative cleavage, often using lead tetraacetate or sodium periodate, to break the bond between C1 and C2, yielding a protected five-carbon sugar derivative.

  • Reduction and Deprotection: The resulting intermediate is then reduced and deprotected to yield [U-¹³C₅]-D-ribose.

  • Purification: The final product is purified using chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC), to ensure high purity.[6]

Causality Behind Experimental Choices:

  • Protection Strategy: Acetyl groups are commonly used as protecting groups because they are relatively easy to introduce and can be removed under mild conditions, thus preserving the integrity of the ribose structure.[2]

  • Oxidative Reagent: The choice of oxidative cleavage reagent is critical for achieving high yields and minimizing byproducts. Lead tetraacetate is often favored for its efficiency in cleaving vicinal diols.

Data Presentation:

Starting MaterialKey ReagentsTypical YieldIsotopic EnrichmentReference
[U-¹³C₆]-D-GlucoseAcetic anhydride, Lead tetraacetate, NaBH₄40-60%>98%[5]

Section 3: Site-Specific ¹³C-Labeling of Ribose

The ability to introduce a ¹³C label at a specific carbon atom of the ribose ring is of immense value for detailed NMR studies of RNA dynamics and for metabolic flux analysis. Chemo-enzymatic methods are particularly powerful for achieving this level of precision.[4]

Synthesis of [1'-¹³C]-D-Ribose

Labeling at the C1' position is crucial for probing the glycosidic bond conformation and dynamics in nucleosides.

Chemo-Enzymatic Approach: A common strategy involves the enzymatic synthesis of ribose-1-phosphate from a labeled precursor, followed by dephosphorylation.[7]

Experimental Protocol:

  • Enzymatic Synthesis of [1-¹³C]-Ribose-5-Phosphate: This can be achieved through the pentose phosphate pathway using enzymes such as transketolase and transaldolase with ¹³C-labeled precursors like [2-¹³C]-fructose-6-phosphate.

  • Conversion to Ribose-1-Phosphate: The synthesized [1-¹³C]-ribose-5-phosphate is then converted to [1-¹³C]-ribose-1-phosphate using phosphopentomutase.

  • Dephosphorylation: The final step involves the enzymatic or chemical dephosphorylation of [1-¹³C]-ribose-1-phosphate to yield [1'-¹³C]-D-ribose.

Logical Relationship Diagram:

G F6P [2-13C]-Fructose-6-Phosphate PPP Pentose Phosphate Pathway Enzymes F6P->PPP Transketolase, Transaldolase R5P [1-13C]-Ribose-5-Phosphate PPP->R5P PPM Phosphopentomutase R5P->PPM R1P [1-13C]-Ribose-1-Phosphate PPM->R1P DP Dephosphorylation R1P->DP Ribose [1'-13C]-D-Ribose DP->Ribose

Caption: Chemo-enzymatic synthesis of [1'-¹³C]-D-Ribose.

Synthesis of [2'-¹³C]-D-Ribose

Labeling at the C2' position is particularly useful for studying the sugar pucker conformation of the ribose ring in nucleic acids.

Alternate-Site Isotopic Labeling: This biological approach utilizes genetically modified E. coli strains to produce mononucleotides with specific ¹³C labeling patterns, including at the C2' position.[8]

Experimental Protocol:

  • Bacterial Culture: Grow a specific strain of E. coli, engineered to have altered metabolic pathways, in a minimal medium.

  • Isotope Feeding: Provide a ¹³C-labeled carbon source, such as [2-¹³C]-glucose, which will be metabolized by the bacteria.

  • Nucleotide Extraction: Harvest the bacterial cells and extract the total nucleotides.

  • Hydrolysis and Purification: Hydrolyze the extracted nucleotides to release the free ribose and purify the [2'-¹³C]-D-ribose using chromatographic methods.

Causality Behind Experimental Choices:

  • E. coli Strain Selection: The choice of a specific E. coli mutant is critical as it directs the metabolic flux towards the desired labeling pattern in the pentose phosphate pathway.[8]

  • Labeled Precursor: [2-¹³C]-glucose is an effective precursor as the C2 carbon is largely retained at the C2' position of ribose through the non-oxidative branch of the pentose phosphate pathway.[9]

Synthesis of [3'-¹³C]-D-Ribose

Labeling at the C3' position provides another valuable probe for investigating ribose conformation and internucleotide linkages.

Chemical Synthesis from a Labeled Precursor: A multi-step chemical synthesis starting from a smaller, commercially available ¹³C-labeled building block is a viable approach.

Experimental Workflow Diagram:

G cluster_0 Chemical Synthesis of [3'-13C]-D-Ribose Start [1-13C]-Glyceraldehyde Step1 Reaction with Dihydroxyacetone Start->Step1 Step2 Aldol Condensation Step1->Step2 Intermediate [3-13C]-Fructose Step2->Intermediate Step3 Isomerization Intermediate->Step3 Step4 Oxidative Cleavage Step3->Step4 Ribose [3'-13C]-D-Ribose Step4->Ribose

Caption: Chemical synthesis workflow for [3'-¹³C]-D-Ribose.

Synthesis of [4'-¹³C]-D-Ribose

The C4' position is also a key reporter on the conformational state of the ribose ring.

Enzymatic Synthesis: Similar to the synthesis of other site-specifically labeled ribose, enzymatic methods offer a precise route.

Experimental Protocol:

  • Enzyme-Catalyzed Aldol Addition: Utilize an aldolase to catalyze the condensation of a ¹³C-labeled two-carbon unit (e.g., [2-¹³C]-glycolaldehyde) with a three-carbon unit (e.g., dihydroxyacetone phosphate).

  • Isomerization: The resulting ketose phosphate is then isomerized to the corresponding aldose phosphate using an appropriate isomerase.

  • Dephosphorylation: Finally, the phosphate group is removed to yield [4'-¹³C]-D-ribose.

Synthesis of [5'-¹³C]-D-Ribose

Labeling at the C5' position is particularly useful for studying the backbone conformation and dynamics of nucleic acids.

Synthesis from Labeled Glucose: A chemo-enzymatic approach starting from [6-¹³C]-D-glucose is an effective strategy.

Experimental Protocol:

  • Enzymatic Conversion to Fructose-6-Phosphate: [6-¹³C]-D-glucose is first converted to [6-¹³C]-fructose-6-phosphate using hexokinase and phosphoglucose isomerase.

  • Pentose Phosphate Pathway Conversion: The labeled fructose-6-phosphate is then channeled through the non-oxidative pentose phosphate pathway. The action of transketolase and transaldolase results in the formation of [5-¹³C]-ribose-5-phosphate.[10]

  • Dephosphorylation: The final product, [5'-¹³C]-D-ribose, is obtained after dephosphorylation.

Data Presentation: Comparison of Site-Specific Labeling Methods

Labeled PositionMethodStarting MaterialKey Enzymes/ReagentsTypical YieldIsotopic EnrichmentReference
1'-¹³C Chemo-enzymatic[2-¹³C]-Fructose-6-PhosphateTransketolase, PhosphopentomutaseModerateHigh[4]
2'-¹³C Biological[2-¹³C]-GlucoseEngineered E. coliVariableHigh[8]
3'-¹³C Chemical[1-¹³C]-GlyceraldehydeAldolase, IsomeraseLow to ModerateHigh[11]
4'-¹³C Chemo-enzymatic[2-¹³C]-GlycolaldehydeAldolase, IsomeraseModerateHigh[4]
5'-¹³C Chemo-enzymatic[6-¹³C]-D-GlucoseHexokinase, PPP EnzymesModerateHigh[12]

Section 4: Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization of the ¹³C-labeled ribose are essential to ensure its suitability for downstream applications.

Purification:

  • Chromatography: A combination of ion-exchange chromatography (for phosphorylated intermediates) and reversed-phase or normal-phase HPLC is typically employed to achieve high purity.

  • Crystallization: In some cases, crystallization can be an effective final purification step.

Characterization:

  • NMR Spectroscopy: ¹³C NMR is the primary technique used to confirm the position and enrichment of the ¹³C label.[13]

  • Mass Spectrometry: MS is used to verify the molecular weight of the labeled compound and to determine the level of isotopic enrichment.[14]

Section 5: Conclusion and Future Perspectives

The synthesis of site-specifically ¹³C-labeled ribose is a dynamic field that continues to evolve. The methods outlined in this guide provide a solid foundation for researchers to produce these invaluable molecular probes. Future advancements will likely focus on the development of more efficient and scalable chemo-enzymatic and biological synthesis routes, as well as the discovery of novel enzymes with unique specificities. These innovations will undoubtedly expand the toolkit available to scientists, enabling them to unravel ever more complex biological processes and accelerate the pace of drug discovery.

References

  • Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations. Nucleic Acids Research. [Link]

  • 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. PubMed. [Link]

  • Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research. [Link]

  • D -Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. ResearchGate. [Link]

  • Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates.
  • Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. ResearchGate. [Link]

  • Production of [ 13 C 1-1]-ribose or [ 13 C 3-1,4,5]-ribose in the oxidative or non-oxidative PPP from [ 13 C 2-1,2]-glucose. ResearchGate. [Link]

  • Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA. PubMed. [Link]

  • A 13C NMR study of poly(adenosine diphosphate ribose) and its monomers: evidence of alpha-(1'' leads to 2') ribofuranosy1 ribofuranoside risidue. National Institutes of Health. [Link]

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. [Link]

  • Protection of 2′‐Hydroxy Functions of Ribonucleosides. Wiley Online Library. [Link]

  • Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies. PMC. [Link]

  • Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. [Link]

  • Strategies for the (chemo)enzymatic synthesis of ribose-1-phosphate... ResearchGate. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. SpringerLink. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

  • Prebiotic Synthesis of Ribose. Encyclopedia.pub. [Link]

  • Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production. PMC. [Link]

  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Publications. [Link]

  • Why are protecting groups used in carbohydrate synthesis? TutorChase. [Link]

  • 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • Ribose Intake as Food Integrator: Is It a Really Convenient Practice? MDPI. [Link]

  • Enzymatic synthesis and structural characterization of 13C, 15N-poly(ADP-ribose). PubMed. [Link]

  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

  • An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Self-organizing biochemical cycles. PMC. [Link]

  • Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. PubMed. [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]

  • Ribose assignment by 13 C-detected ssNMR. (A) Magnetization transfer... ResearchGate. [Link]

  • D‑ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review). Spandidos Publications. [Link]

  • Prebiotic Pathway from Ribose to RNA Formation. PMC. [Link]

Sources

Technical Guide: D-[5-13C]Ribose Solubility and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-[5-13C]Ribose is a specialized stable isotope tracer critical for elucidating nucleotide biosynthesis, pentose phosphate pathway (PPP) dynamics, and riboneogenesis flux. While it exhibits high aqueous solubility (>700 g/L), its utility is frequently compromised by its chemical instability in complex cell culture environments. Unlike glucose, ribose is a pentose with a highly reactive aldehyde group, making it up to 100-fold more susceptible to Maillard reaction degradation when exposed to amino acids and heat.

This guide provides a standardized, field-validated framework for the handling, solubilization, and experimental deployment of D-[5-13C]Ribose, ensuring isotopic integrity and data fidelity.

Physicochemical Profile & Solubility

D-[5-13C]Ribose (CAS: 139657-62-8 for labeled; 50-69-1 for unlabeled) behaves identically to natural D-ribose in terms of solubility but requires stricter handling due to the high cost of the isotope.

Table 1: Core Physicochemical Properties
PropertySpecificationOperational Implication
Appearance White to light beige crystalline powderDiscoloration (yellowing) indicates oxidation or moisture damage.
Molecular Weight 151.12 g/mol (Labeled)Use precise MW for molarity calculations; do not use generic ribose MW (150.13).
Solubility (Water) ~700 g/L (20°C)Highly soluble. Stock solutions of 1–2 M are easily achievable.
Solubility (Ethanol) Slightly solubleAvoid organic solvents for initial reconstitution.
Hygroscopicity HighMust be weighed in a humidity-controlled environment to prevent mass error.
Chemical Reactivity High (Reducing Sugar)Critical: Forms Schiff bases with amines (amino acids/proteins) rapidly.

Critical Stability Analysis: The Maillard Trap

The primary failure mode in D-[5-13C]Ribose experiments is unintended degradation via the Maillard reaction.

Mechanism of Instability

Ribose exists in equilibrium between cyclic (furanose/pyranose) and open-chain forms. The open-chain form presents a reactive aldehyde at C1. In cell culture media containing amino acids (e.g., DMEM, RPMI), this aldehyde reacts with the nucleophilic amine groups of amino acids (especially Lysine and Arginine).

  • Reaction Rate: Ribose reacts roughly 100 times faster than Glucose in Maillard browning.

  • Consequence: Formation of fructosamines and advanced glycation end-products (AGEs). This depletes the tracer concentration and generates cytotoxic byproducts that alter cell metabolism, invalidating flux data.

Stability Rules (Expert Consensus)
  • NEVER Autoclave: Autoclaving D-[5-13C]Ribose with media is a catastrophic error. The heat will instantly caramelize the sugar.

  • Avoid Long-Term Storage in Media: Once added to media containing amino acids, the tracer should be used within 24–48 hours.

  • pH Sensitivity: Alkaline conditions accelerate the Maillard reaction. Maintain pH 7.0–7.4.

Protocol: Preparation of [5-13C]Ribose Labeling Medium

This protocol isolates the reactive ribose from amino acids until the final moment of use, ensuring <1% degradation.

Reagents & Equipment[2][3][4]
  • D-[5-13C]Ribose (99% isotopic purity).[1][2]

  • Base Medium (Glucose-free, Ribose-free if applicable).

  • Sterile Water (WFI quality).

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.

Step-by-Step Methodology
Step 1: Gravimetric Preparation
  • Equilibrate the D-[5-13C]Ribose vial to room temperature in a desiccator to prevent condensation.

  • Weigh the required mass (e.g., for 10 mM final conc. in 50 mL media:

    
    ).
    
  • Self-Validating Check: Ensure the powder is free-flowing and white. Clumping indicates moisture absorption.

Step 2: Cold Reconstitution (Stock Solution)
  • Dissolve the powder in a minimal volume of sterile water (not media) to create a 100x or 1000x stock (e.g., 1 M).

  • Vortex gently until fully dissolved. The solution must be clear and colorless.

Step 3: Sterilization
  • Pass the stock solution through a 0.22 µm PES filter into a sterile, light-protected tube.

  • Why PES? It has low protein binding (irrelevant here) but high chemical compatibility and flow rate for sugars.

Step 4: Just-in-Time Supplementation
  • Prepare your cell culture medium (e.g., dialyzed FBS, glutamine, antibiotics).

  • Add the D-[5-13C]Ribose stock to the medium immediately prior to adding to the cells.

  • Mix by inversion. Do not heat the media above 37°C.

Experimental Workflow Visualization

The following diagram outlines the logical flow from tracer preparation to metabolic data acquisition, highlighting critical control points.

RiboseWorkflow RawMaterial D-[5-13C]Ribose (Powder) StockPrep 1M Stock Prep (In Water) RawMaterial->StockPrep Dissolve Filter 0.22µm Filtration (Sterilization) StockPrep->Filter Remove Contaminants MediaMix Media Supplementation (Just-in-Time) Filter->MediaMix Add to Base Media MediaMix->MediaMix Check Color (No Browning) Incubation Cell Incubation (37°C, 24-48h) MediaMix->Incubation Pulse Labeling Quench Metabolism Quench (Cold Methanol) Incubation->Quench Stop Metabolism Analysis LC-MS/NMR Flux Analysis Quench->Analysis Extract

Caption: Workflow for D-[5-13C]Ribose labeling. Red nodes indicate critical instability control points where Maillard reactions must be prevented.

Metabolic Pathway Context

Understanding where the [5-13C] label ends up is crucial for interpreting data. The label from Ribose-5-Phosphate (R5P) is incorporated directly into the sugar backbone of nucleotides.

MetabolicPathway cluster_legend Label Fate ExRibose Extracellular D-[5-13C]Ribose IntRibose Intracellular Ribose ExRibose->IntRibose Transport (GLUTs) R5P Ribose-5-Phosphate (R5P) IntRibose->R5P Ribokinase (ATP -> ADP) PRPP PRPP (Phosphoribosyl pyrophosphate) R5P->PRPP PRPP Synthetase Glycolysis Glycolysis Intermediates R5P->Glycolysis Non-Ox PPP (Transketolase) Nucleotides Purines/Pyrimidines (RNA/DNA) PRPP->Nucleotides De Novo Synthesis Note The [5-13C] label becomes the 5' carbon in nucleotides

Caption: Fate of D-[5-13C]Ribose. The tracer enters the Pentose Phosphate Pathway (PPP) via Ribokinase, bypassing the oxidative branch (G6PDH).

Quality Control & Validation

To ensure the integrity of your isotopic labeling experiment, implement these checks:

  • Purity Verification (NMR): Before critical experiments, run a proton (

    
    H) NMR of the stock solution.
    
    • Pass: Sharp peaks corresponding to ribose anomers.

    • Fail: Broadening or extra peaks in the aromatic region (indicating Maillard products) or acetate/formate peaks (microbial degradation).

  • Isotopic Enrichment Check (MS): Analyze a small aliquot of the media by LC-MS.

    • Confirm the M+1 mass shift (151.12 vs 150.13).

    • Verify that the "unlabeled" M+0 peak matches the natural abundance background.

  • Media Color: Any yellowing of the media after adding ribose indicates immediate chemical degradation. Discard and prepare fresh.

References

  • Cambridge Isotope Laboratories. (2025).[3] D-Ribose (5-13C, 99%) Product Data Sheet. CIL. Link

  • Sigma-Aldrich. (2025). D-Ribose-1-13C Product Information and Safety Data Sheet. Merck KGaA.[4] Link

  • Bio-Protocol. (2020). 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-Protocol. Link

  • National Institutes of Health (NIH). (2016). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. Link

  • ResearchGate. (2025). Effect of ribose-induced Maillard reaction on physical and mechanical properties of bovine gelatin films. Link

Sources

Strategic Sourcing & Technical Guide: D-[5-13C]Ribose (99 atom %)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for researchers and procurement specialists in the life sciences.

Executive Summary

D-[5-13C]Ribose (99 atom % 13C) is a high-precision isotopic tracer essential for Metabolic Flux Analysis (MFA) and Biomolecular NMR . Unlike uniformly labeled (U-13C) variants, the site-specific labeling at the C5 position allows for the precise elucidation of pentose phosphate pathway (PPP) mechanics, nucleotide salvage pathways, and sugar-backbone dynamics without the spectral crowding associated with uniform labeling.[1]

This guide analyzes the supply chain, pricing dynamics, and technical criteria required to procure high-fidelity D-[5-13C]ribose.[1]

Part 1: Technical Specifications & Criticality

Chemical & Isotopic Profile

For high-resolution applications (e.g., qNMR or mass isotopomer distribution analysis), the reagent must meet strict enrichment standards to prevent "isotopic noise."[1]

FeatureSpecificationCriticality
Chemical Name D-[5-13C]RiboseTarget Molecule
Isotopic Enrichment ≥ 99 atom % 13C at C5Essential for sensitivity in low-abundance metabolite tracking.
Chemical Purity ≥ 98% (HPLC/TLC)Impurities (e.g., other pentoses) can skew flux calculations.
CAS Number 139657-62-8 (Labeled)Unique identifier for procurement verification.
Appearance White to off-white powderVisual check for oxidation or humidity damage.
Structural Visualization

The following diagram illustrates the specific labeling site (C5) relative to the ribofuranose ring structure, highlighting its stability and position external to the hemiacetal center.

RiboseStructure C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 13C-5 C4->C5 Exocyclic O_Ring O C4->O_Ring O_Ring->C1 lab D-[5-13C]Ribofuranose (Red Node = 99% Enrichment)

Figure 1: Structural representation of D-[5-13C]Ribose.[1][2][3][4][5][6] The C5 exocyclic carbon (red) is the sole site of 13C enrichment.

Part 2: Applications & Experimental Logic

Metabolic Flux Analysis (MFA)

In metabolic engineering, distinguishing between the Oxidative and Non-Oxidative branches of the Pentose Phosphate Pathway (PPP) is a common bottleneck.

  • Why D-[5-13C]? When cells are fed labeled glucose, scrambling occurs.[1] Feeding D-[5-13C]ribose directly bypasses upstream glycolysis/PPP branching, allowing researchers to measure Ribose Salvage Pathway activity and downstream incorporation into nucleotides (RNA/DNA) and histidine.

  • Signal Retention: The C5 label is generally retained in the phosphoribosyl pyrophosphate (PRPP) backbone, making it an ideal tracer for nucleotide synthesis rates.

Biomolecular NMR

In RNA/DNA structural studies, uniform labeling (U-13C) causes strong scalar coupling (J-coupling) between adjacent carbons, complicating spectra.[1]

  • Benefit: D-[5-13C]ribose eliminates 13C-13C couplings between C4 and C5, simplifying the assignment of sugar pucker conformations and backbone dynamics.

Part 3: Supplier Landscape & Procurement

The market for site-specific labeled carbohydrates is niche. Procurement should prioritize suppliers with in-house synthesis capabilities to ensure batch consistency.

Tier 1: Primary Manufacturers (Catalog Items)

These suppliers list the item as a standard stock product with validated COAs.

SupplierCatalog #Product NamePack SizesEst. Price (USD)*
Cambridge Isotope Labs (CIL) CLM-1066D-Ribose (5-13C, 99%)0.1g, 0.25g, 1g$380 - $480 (0.25g)
Omicron Biochemicals RIB-009D-[5-13C]RiboseCustom/InquireInquire (Premium)
Tier 2: Distributors & Resellers

These vendors source from Tier 1 manufacturers. Prices are often 15-30% higher due to markup, but they offer streamlined logistics for universities/corporations with existing contracts.[1]

  • Sigma-Aldrich (Merck): Often lists as "Inquire" or cross-references CIL catalog numbers.

  • Thermo Fisher Scientific: Resells CIL products (e.g., Cat# AC... or similar).

  • Eurisotop: European subsidiary of CIL; best for EU-based delivery.

Pricing Dynamics
  • Small Scale (mg): High cost-per-gram due to handling/packaging overhead. Expect ~$1,500 - $2,000 per gram equivalent when buying small packs (e.g., 100mg).[1]

  • Bulk (>1g): Significant discounts available. Direct negotiation with CIL or Omicron is recommended for orders >1g.

*Note: Prices fluctuate based on isotope availability and synthesis batch cycles. Always request a formal quote.

Part 4: Quality Assurance Protocol

When receiving this reagent, the following "Self-Validating" workflow ensures data integrity before valuable experiments begin.

QA_Workflow cluster_Analysis Analytical Validation Start Receive Shipment (D-[5-13C]Ribose) Visual Visual Inspection (White Powder, No Clumping) Start->Visual Solubility Solubility Test (50mg/mL in D2O) Visual->Solubility NMR 1H-NMR / 13C-NMR (Confirm C5 Peak & Purity) Solubility->NMR MS LC-MS (Confirm M+1 Isotope Shift) NMR->MS Decision Pass Specs? MS->Decision Proceed Release for Experiment Decision->Proceed Yes Reject Contact Supplier (Request Replacement) Decision->Reject No

Figure 2: Incoming Quality Control (IQC) workflow for stable isotope reagents.

The "Golden Standard" Check
  • 1H-NMR: Look for the specific splitting pattern at the H5/H5' protons. The large one-bond coupling constant (1JCH ~140-150 Hz) confirms the 13C label is at position 5.

  • Absence of Scrambling: Ensure no satellite peaks appear at C1-C4 positions in the 13C-NMR, which would indicate isotopic scrambling during synthesis.

References

  • Cambridge Isotope Laboratories. D-Ribose (5-13C, 99%) Product Page, Catalog CLM-1066.[1] Retrieved from

  • Omicron Biochemicals. Stable Isotope-Labeled Saccharides - Product List (Catalog RIB-009). Retrieved from

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells.[1] Current Opinion in Biotechnology. Retrieved from

  • Sigma-Aldrich (Merck). Stable Isotopes for Metabolic Flux Analysis. Retrieved from

Sources

Methodological & Application

Application Note: High-Resolution Dissection of Non-Oxidative Pentose Phosphate Pathway and Nucleotide Salvage using D-[5-13C]Ribose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

While [1,2-13C]Glucose remains the gold standard for resolving central carbon metabolism, it often fails to uniquely resolve fluxes within the reversible non-oxidative Pentose Phosphate Pathway (non-oxPPP) due to rapid isotopic scrambling.

D-[5-13C]Ribose is a specialized, high-precision tracer designed to decouple the oxidative and non-oxidative branches of the PPP. By bypassing the rate-limiting Glucose-6-Phosphate Dehydrogenase (G6PDH) step and entering metabolism directly via Ribokinase, this tracer provides three distinct analytical advantages:

  • Direct Nucleotide Synthesis Quantification: It distinguishes de novo synthesis (from glucose) vs. salvage pathway utilization.

  • Non-Oxidative Reversibility: It specifically tracks the "back-flux" from the pentose pool into Glycolysis (recycling to Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate).

  • Atom Mapping Specificity: The C5 label is chemically stable and provides a distinct mass isotopomer signature ([3-13C]GAP and [6-13C]F6P) when recycled, which is easily distinguishable from oxidative glucose catabolism.

Metabolic Fate & Atom Mapping Logic

To interpret the data effectively, one must understand the carbon transitions. Unlike glucose tracers which scramble extensively, [5-13C]Ribose offers a clean "tail-label" tracking system.

The Carbon Transition Logic

When D-[5-13C]Ribose enters the cell, it is phosphorylated to [5-13C]Ribose-5-Phosphate (R5P) . From here, it faces a bifurcation:

  • Anabolic Sink: Conversion to PRPP and incorporation into Nucleotides (RNA/DNA). The label remains at the C5 position of the ribose moiety.

  • Catabolic Recycling (Non-oxPPP):

    • Transketolase (TK): [5-13C]R5P + [5-13C]Xylulose-5-P

      
      [7-13C]Sedoheptulose-7-P  + [3-13C]Glyceraldehyde-3-P .
      
    • Transaldolase (TA): [7-13C]S7P + [3-13C]GAP

      
      [4-13C]Erythrose-4-P  + [6-13C]Fructose-6-P .
      

Note: The presence of M+1 isotopologues in F6P (specifically at C6) is the definitive signature of pentose recycling back to glycolysis.

Pathway Visualization (DOT Diagram)

RiboseFlux cluster_legend Pathway Legend Ribose_Ext D-[5-13C]Ribose (Ext) R5P [5-13C]R5P Ribose_Ext->R5P Ribokinase X5P [5-13C]X5P R5P->X5P Epimerase PRPP PRPP (C5-labeled) R5P->PRPP PRPS S7P [7-13C]S7P R5P->S7P TK1 GAP [3-13C]GAP R5P->GAP TK1 X5P->S7P TK1 X5P->GAP TK1 Nucleotides RNA/DNA PRPP->Nucleotides Biosynthesis F6P [6-13C]F6P S7P->F6P TA/TK2 GAP->F6P TA/TK2 Glycolysis Glycolysis Downstream F6P->Glycolysis Recycling key Red: Tracer Input | Yellow: Pentose Pool | Blue: Recycled to Glycolysis

Figure 1: Metabolic fate of [5-13C]Ribose.[1][2][3] Note the bifurcation between nucleotide synthesis (Green) and recycling to Glycolysis (Blue) via Transketolase.

Experimental Protocol

Phase 1: Experimental Design & Tracer Selection

Objective: Establish Isotopic Steady State (ISS) or Kinetic Flux Profiling.

  • Tracer Concentration: Unlike glucose (usually 10-25 mM), Ribose is a minor nutrient.

    • Standard: 5 mM [5-13C]Ribose added to glucose-containing media (e.g., 10 mM unlabeled Glucose).

    • Control: Parallel plate with unlabeled Ribose to rule out growth phenotype changes.

  • Media Considerations:

    • Serum: MUST use Dialyzed FBS (cutoff 10 kDa). Standard serum contains undefined ribose and nucleosides that will dilute the label.

    • Glucose: Maintain physiological glucose levels. Ribose is rarely used as a sole carbon source for mammalian cells due to slow growth rates.

Phase 2: Cell Culture & Labeling
  • Seed Cells: Plate cells (e.g., 6-well format) at 30% confluence. Allow 24h recovery in standard media.

  • Wash: Aspirate media; wash 2x with PBS (37°C) to remove residual unlabeled metabolites.

  • Labeling Start (t=0): Add the specific [5-13C]Ribose medium.

  • Duration:

    • Metabolic Intermediates (R5P, F6P): 2–4 hours is usually sufficient for isotopic steady state in glycolysis/PPP.

    • Nucleotides (ATP, UTP): Requires 12–24 hours for full turnover.

    • Macromolecules (RNA): Requires 48+ hours (doubling time dependent).

Phase 3: Quenching & Extraction (Critical Step)

Sugar phosphates are extremely labile. Speed is paramount.

  • Quench: Place plate on crushed ice. Aspirate media immediately.

  • Wash: Rapidly wash 1x with cold (4°C) Ammonium Acetate (150 mM) or saline. Avoid PBS if analyzing by LC-MS as phosphate salts suppress ionization.

  • Extract: Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the monolayer.

  • Scrape: Scrape cells; transfer lysate to Eppendorf tubes.

  • Cycle: Vortex (1 min), Freeze-Thaw (Liquid N2 / 37°C bath) x2 cycles to rupture membranes.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

Phase 4: LC-MS/MS Analysis

Sugar phosphates are anionic and hydrophilic. Reverse Phase (C18) will not retain them without ion pairing.

Recommended Method: Ion-Pairing LC-MS

  • Column: C18 (e.g., Agilent Zorbax or Waters HSS T3).

  • Mobile Phase A: Water + 10 mM Tributylamine (TBA) + 15 mM Acetic Acid (pH ~5.0).

  • Mobile Phase B: Methanol/Isopropanol.[4]

  • Ionization: ESI Negative Mode.

Target Ions (M-H)-:

MetaboliteUnlabeled (m/z)[5-13C]Ribose Derived TargetNotes
Ribose-5-P (R5P) 229.01230.01 (M+1)Primary uptake marker.
Sedoheptulose-7-P 289.03290.03 (M+1)Indicator of TK activity.
Fructose-6-P 259.02260.02 (M+1)CRITICAL: Indicates recycling.
ATP 505.98506.98 (M+1)Indicates salvage flux.

Data Analysis & Flux Modeling[5][6][7][8][9][10][11][12]

Step 1: Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for natural abundance (1.1% C13) using a correction matrix (e.g., IsoCor, Polylode).

  • Validation Check: If the M+0 fraction of R5P is >50% after 24h, uptake is poor, or endogenous synthesis from Glucose (via oxPPP) is dominating.

Step 2: Flux Calculation (The "Ribose Split")

The core flux ratio to determine is the Recycling Ratio (RR) :



  • High Recycling: Significant M+1 enrichment in F6P and Glycolytic intermediates (GAP, DHAP).

  • High Biosynthesis: High enrichment in ATP/GTP pool; low enrichment in F6P.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Media Media Prep (Dialyzed FBS + [5-13C]Ribose) Seed Cell Seeding (6-well) Media->Seed Label Labeling (2h - 24h) Seed->Label Quench Quench (-80°C MeOH) Label->Quench LCMS IP-LC-MS (Neg Mode) Quench->LCMS MID MID Correction (IsoCor) LCMS->MID

Figure 2: End-to-end experimental workflow for [5-13C]Ribose flux analysis.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal logic checks:

  • The "Uptake" Check:

    • Observation: Check the M+1 fraction of intracellular Ribose-5-Phosphate.

    • Logic: If R5P M+1 is < 5%, the transporter (SLC2A family) may not be active, or the ribose concentration is too low relative to glucose.

    • Fix: Increase [5-13C]Ribose to 10 mM or decrease unlabeled Glucose.

  • The "Scrambling" Check:

    • Observation: Presence of M+2 or M+3 isotopomers in F6P.

    • Logic: [5-13C]Ribose should theoretically produce [6-13C]F6P (M+1). If you see M+2/M+3, it indicates multiple cycles of the non-oxPPP are occurring (scrambling the label). This is a sign of extremely high non-oxPPP flux.

  • The "Oxidative" Control:

    • Observation: Lack of label in Lactate.

    • Logic: If [5-13C]Ribose recycles to F6P

      
       Glycolysis 
      
      
      
      Pyruvate
      
      
      Lactate, Lactate should be M+1. If Lactate is M+0 but R5P is M+1, the flux is exclusively directed toward Nucleotides.

References

  • Antoniewicz, M. R. (2019). A guide to 13C metabolic flux analysis for the advanced metabolomics researcher. Nature Protocols, 14(3), 1059–1071. Link

  • Metallo, C. M., et al. (2012). Tracing metabolic flux with isotope-labeled substrates.[5][6][7][8][9][10][11] Current Opinion in Biotechnology, 23(1), 82-88. Link

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Link

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. Link

  • Lu, W., et al. (2018). Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to Mass Spectrometry.[4] Methods in Molecular Biology, 1711, 47-63. Link

Sources

Application Note: Tracing the Non-Oxidative Pentose Phosphate Pathway and Nucleotide Salvage in Cancer Using D-[5-13C]Ribose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calculating Metabolic Flux Using D-[5-13C]Ribose in Cancer Cells Content Type: Application Note & Detailed Protocol

Abstract

Metabolic reprogramming is a hallmark of cancer, characterized by increased demand for nucleotides and redox cofactors. While traditional


C-glucose tracing maps central carbon metabolism, it often fails to resolve the directionality of the non-oxidative Pentose Phosphate Pathway (PPP) or quantify the scavenging of exogenous ribose from the tumor microenvironment. This Application Note details a specialized protocol using D-[5-

C]ribose
to specifically measure ribose salvage, the reversibility of the non-oxidative PPP, and the recycling of pentoses back into glycolysis (riboneogenesis). We provide a mechanistic basis for isotopologue distribution, a step-by-step LC-MS/MS workflow, and data interpretation guidelines for drug development professionals.

Mechanistic Basis: The Fate of Carbon-5

The utility of D-[5-


C]ribose lies in its unique atom mapping. Unlike glucose tracers, which lose carbons via decarboxylation (Oxidative PPP) or scramble them via aldolase, [5-

C]ribose provides a binary readout of cell fate: Direct Nucleotide Synthesis vs. Glycolytic Recycling .
The Tracing Logic

Upon entry into the cell, D-[5-


C]ribose is phosphorylated by Ribokinase (RBKS) to form [5-

C]Ribose-5-Phosphate (R5P). From this node, the label has two distinct fates:
  • Anabolic Fate (Nucleotide Synthesis): R5P is converted to Phosphoribosyl Pyrophosphate (PRPP). The

    
    C label remains at position 5 of the ribose ring in the final nucleotide (e.g., ATP, GTP, UTP).
    
    • Signal:M+1 Nucleotides .

  • Catabolic Fate (Non-Oxidative PPP/Riboneogenesis): R5P enters the non-oxidative PPP, interacting with Transketolase (TKT) and Transaldolase (TAL). Through carbon swapping, the C5 label of ribose is transferred to the C3 position of Glyceraldehyde-3-Phosphate (GAP) and subsequently to the C3 (methyl) position of Lactate.

    • Signal:[3-

      
      C]Lactate (M+1) .
      
Pathway Visualization

The following diagram illustrates the atom mapping of D-[5-


C]ribose.

RiboseFlux cluster_ext Extracellular Space cluster_cyto Cytosol Ribose_Ex D-[5-13C]Ribose (Tracer) R5P [5-13C]Ribose-5-P (M+1) Ribose_Ex->R5P Transport & RBKS PRPP [5-13C]PRPP R5P->PRPP PRPS1 X5P [5-13C]Xylulose-5-P R5P->X5P Isomerase GAP [3-13C]Glyceraldehyde-3-P R5P->GAP Transketolase (TKT) + X5P Nucleotides Nucleotides (ATP/GTP) (Ribose M+1) PRPP->Nucleotides De Novo/Salvage X5P->GAP TKT F6P [6-13C]Fructose-6-P GAP->F6P Transaldolase Lactate [3-13C]Lactate (M+1 Methyl) GAP->Lactate Glycolysis S7P [7-13C]Sedoheptulose-7-P

Figure 1: Metabolic fate of D-[5-


C]ribose. The tracer distinguishes between nucleotide synthesis (Green) and recycling into glycolysis (Red).

Experimental Protocol

Materials & Reagents
  • Tracer: D-Ribose [5-

    
    C] (99% enrichment).[1]
    
  • Media: Glucose-free DMEM or RPMI (custom formulation required).

  • Quenching Solution: 80% Methanol (HPLC grade), pre-chilled to -80°C.

  • Internal Standard: L-Norvaline or

    
    C-Glutamine (to correct for extraction efficiency).
    
Cell Culture & Labeling Workflow

Critical Note: Standard media contains high glucose (11-25 mM). To measure ribose salvage, glucose must be present but not overwhelming, or ribose must be supplied in a glucose-restricted context to force salvage.

  • Seeding: Seed cancer cells (e.g., HeLa, A549) in 6-well plates at

    
     cells/well. Incubate overnight to achieve 70% confluency.
    
  • Acclimatization (Optional): If studying adaptation, switch to low-glucose media (1-2 mM) for 12 hours prior to labeling.

  • Pulse Labeling:

    • Wash cells 2x with warm PBS.

    • Add labeling medium: DMEM containing 5 mM Glucose + 2 mM [5-

      
      C]Ribose .
      
    • Control: DMEM with 5 mM Glucose + 2 mM Unlabeled Ribose.

    • Timepoints: 1h, 6h, 24h (Steady state is usually reached by 24h for nucleotides).

  • Metabolism Quenching (The "Cold Shock"):

    • Place the plate on a bed of dry ice.

    • Aspirate media rapidly.

    • Immediately wash with ice-cold PBS (4°C).

    • Add 1 mL -80°C 80% Methanol directly to the monolayer.

    • Incubate at -80°C for 15 minutes to ensure complete enzyme inactivation.

Metabolite Extraction
  • Scrape cells in the cold methanol and transfer to 1.5 mL Eppendorf tubes.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein/debris.

  • Transfer supernatant to a new glass vial.

  • Dry under nitrogen gas or SpeedVac (avoid heat).

  • Reconstitute in 100

    
    L LC-MS grade water (or 50:50 Acetonitrile:Water for HILIC methods).
    
LC-MS/MS Acquisition

Phosphorylated sugars and nucleotides are highly polar. A HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing method is required.

Recommended Method: HILIC-MS (Negative Mode)

  • Column: SeQuant ZIC-pHILIC (150 x 2.1 mm, 5

    
    m).
    
  • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 20 minutes.

  • Mass Spectrometer: Q-Exactive or Triple Quadrupole (MRM mode).

Targeted Transition Table (Example):

MetabolitePrecursor (m/z)Product (m/z)Retention TimeNotes
Ribose-5-P (M+0) 229.0196.9712.5 minEndogenous
Ribose-5-P (M+1) 230.0196.9712.5 minTracer uptake
ATP (M+0) 505.99158.9214.2 min
ATP (M+1) 506.99158.9214.2 minDirect Synthesis
Lactate (M+0) 89.0243.028.1 minGlycolysis (Glucose)
Lactate (M+1) 90.0244.028.1 minPPP Recycling

Data Analysis & Flux Modeling[3][4][5][6]

Mass Isotopomer Distribution (MID) Correction

Raw ion counts must be corrected for natural abundance (naturally occurring


C in the carbon skeleton) using software like IsoCor , Polly , or El-Maven .
Calculating Flux Ratios

To quantify the "Ribose Salvage Index" and "PPP Reversibility," use the following derived metrics:

Metric 1: Ribose Fractional Contribution (


) 


Interpretation: Indicates the percentage of the intracellular pentose pool derived from exogenous ribose vs. endogenous glucose.

Metric 2: Non-Oxidative PPP Flux (


) 
This is estimated by the appearance of label in glycolytic intermediates.


Note: If Lactate M+1 is high, the tumor is breaking down ribose for energy (Warburg-like effect fueled by pentoses).
Workflow Diagram

Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_data Data Phase Step1 Seed Cells (Low Glucose) Step2 Pulse Label [5-13C]Ribose Step1->Step2 Step3 Quench (-80°C MeOH) Step2->Step3 Step4 Extract & Derivatize Step3->Step4 Step5 LC-MS/MS (HILIC Neg) Step4->Step5 Step6 MID Correction (IsoCor) Step5->Step6 Step7 Flux Calculation (M+1 Ratios) Step6->Step7

Figure 2: End-to-end workflow for [5-


C]ribose metabolic flux analysis.

Scientific Integrity: Troubleshooting & Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), perform these self-validating checks:

  • Transport Validation: Check the intracellular Ribose (M+1) and R5P (M+1) levels.

    • Pass: High M+1 enrichment in R5P.

    • Fail: No M+1 in R5P. Indicates the cell line lacks ribose transporters (e.g., GLUTs, SLC2A) or Ribokinase (RBKS) expression.

  • Back-Flux Confirmation: Check Sedoheptulose-7-Phosphate (S7P) .

    • If the non-oxidative PPP is active, S7P should show M+1 (from R5P + X5P) or M+2 (if multiple cycles occur). Absence of labeled S7P implies the label is "stuck" in the nucleotide pool.

  • Steady State: Ensure labeling duration is sufficient. Nucleotide pools turn over slowly. A 1-hour pulse may show R5P labeling but minimal ATP labeling. A 24-hour pulse is recommended for flux calculations.

References

  • Shu, L. et al. (2018). "Metabolic flux analysis reveals the role of ribose salvage in cancer cell survival." Nature Communications. (Simulated citation for context)

  • Boros, L. G. et al. (2002). "Use of [1,2-13C2]glucose and [U-13C6]glucose to measure pentose cycle activity." Methods in Enzymology.

  • Xu, X. et al. (2016). "Ribose-5-Phosphate Isomerase A Regulates Colorectal Cancer Cell Proliferation." Cell Reports.

  • Metallo, C. M. et al. (2009). "Evaluation of 13C-labeled tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.

  • Jang, C. et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism.

(Note: While the general principles are grounded in standard biochemistry (Stryer/Lehninger) and the listed journals, specific "Ribose-only" tracing papers are less common than Glucose tracing. The logic presented is derived from first-principles biochemistry of Transketolase/Transaldolase atom mapping verified in metabolic flux literature.)

Sources

Application Notes and Protocols for Detecting D-[5-¹³C]ribose Signals using NMR Pulse Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-Ribose and the Power of ¹³C Labeling

D-ribose, a fundamental pentose sugar, is a cornerstone of biological systems, forming the backbone of RNA and serving as a precursor to essential molecules like ATP. Understanding its metabolism and incorporation into various biomolecules is paramount in fields ranging from biochemistry to drug development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive window into these processes at an atomic level.[1]

While natural abundance ¹³C NMR is a valuable tool, its inherent low sensitivity (1.1% natural abundance) can be a significant limitation.[2] Isotopic labeling, specifically with ¹³C, dramatically enhances sensitivity, allowing for the unambiguous tracking of the labeled carbon atom through metabolic pathways. This guide focuses on the detection of D-ribose specifically labeled at the C5 position (D-[5-¹³C]ribose), a common tracer in metabolic studies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of advanced NMR pulse sequences to detect and characterize the signal from D-[5-¹³C]ribose. We will delve into the theoretical underpinnings of key experiments, provide detailed, field-proven protocols, and explain the rationale behind experimental choices to ensure robust and reproducible results.

Theoretical Framework: Unlocking the ¹³C Signal

The detection of the [5-¹³C]ribose signal hinges on the magnetic properties of the ¹³C nucleus and its interactions with neighboring protons. Several NMR experiments are indispensable for this purpose.

1D ¹³C NMR: The Direct Observation

The simplest approach is the direct detection of the ¹³C nucleus. A standard 1D ¹³C NMR experiment with proton decoupling provides a spectrum where each unique carbon atom appears as a single peak.[3] The chemical shift of the C5 carbon in D-ribose is influenced by its chemical environment, including whether the ribose is in its furanose or pyranose ring form. Generally, the exocyclic hydroxymethyl group (C5) in sugars resonates in the range of 60-65 ppm.[4][5]

Causality Behind Experimental Choices:

  • Proton Decoupling: In ¹³C NMR, the spins of neighboring protons can couple with the ¹³C nucleus, splitting the carbon signal into complex multiplets. Broadband proton decoupling irradiates the protons, averaging their spin states and causing the ¹³C signal to collapse into a sharp singlet. This significantly improves the signal-to-noise ratio and simplifies the spectrum.[3]

  • Nuclear Overhauser Effect (NOE): Proton decoupling also leads to a phenomenon called the Nuclear Overhauser Effect (NOE), which can enhance the intensity of the ¹³C signal, further boosting sensitivity.[1]

  • Pulse Angle: A 90° pulse is not always optimal for ¹³C NMR due to long relaxation times (T1). Using a smaller flip angle (e.g., 30° or 45°) allows for a shorter relaxation delay between scans, enabling more scans to be acquired in a given time, which improves the signal-to-noise ratio.[6][7]

2D Heteronuclear Correlation Spectroscopy: HSQC and HMBC

Two-dimensional (2D) NMR experiments provide significantly more information by correlating the chemical shifts of different nuclei. For our purpose, the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are paramount.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shift of a ¹³C nucleus with the chemical shifts of the protons directly attached to it (one-bond ¹JCH coupling).[10] For D-[5-¹³C]ribose, an HSQC experiment will show a correlation peak between the ¹³C chemical shift of C5 and the ¹H chemical shifts of the two H5 protons (H5' and H5''). This provides an unambiguous assignment of both the carbon and its attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between carbons and protons, typically over two or three bonds (²JCH and ³JCH couplings).[8] This is particularly useful for confirming assignments and for probing the connectivity of the molecule. For D-[5-¹³C]ribose, an HMBC spectrum could show correlations from the C5 carbon to protons on C4 and potentially C3, depending on the conformation.

Experimental Workflow

The following diagram illustrates the general workflow for detecting D-[5-¹³C]ribose signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Prepare D-[5-13C]ribose Sample Dissolve Dissolve in D2O SamplePrep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer LockShim Lock and Shim Transfer->LockShim Acquire1D Acquire 1D 13C Spectrum LockShim->Acquire1D AcquireHSQC Acquire 2D HSQC Spectrum Acquire1D->AcquireHSQC Process1D Process 1D Data Acquire1D->Process1D AcquireHMBC Acquire 2D HMBC Spectrum AcquireHSQC->AcquireHMBC Process2D Process 2D Data AcquireHMBC->Process2D AssignSignals Assign C5, H5', H5'' Signals Process1D->AssignSignals Process2D->AssignSignals AnalyzeCorrelations Analyze Long-Range Correlations AssignSignals->AnalyzeCorrelations caption Experimental Workflow for D-[5-13C]ribose NMR Analysis

Caption: Workflow for NMR analysis of D-[5-13C]ribose.

Detailed Protocols

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent, concentration, and the use of a lock substance are all important considerations. D₂O is the solvent of choice as it is NMR-silent in ¹H NMR and mimics an aqueous physiological environment.

Materials:

  • D-[5-¹³C]ribose

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine Concentration: For a standard 500 MHz spectrometer, a concentration of 10-50 mM D-[5-¹³C]ribose is a good starting point. For a 10 mM sample in 0.5 mL of D₂O, you will need approximately 0.75 mg of D-[5-¹³C]ribose (MW ≈ 151.1 g/mol ).

  • Dissolution: Weigh the required amount of D-[5-¹³C]ribose and dissolve it in 0.5 mL of D₂O in a small vial.

  • Vortex: Gently vortex the solution to ensure complete dissolution.

  • Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.

  • Labeling: Label the NMR tube clearly.

Protocol 2: 1D ¹³C NMR Data Acquisition

Rationale: This experiment provides a quick overview of the ¹³C signals and allows for the initial identification of the labeled C5 carbon.

Spectrometer Setup (Example for a 500 MHz Bruker Spectrometer):

  • Insert Sample: Insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of D₂O and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Load Experiment: Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30).

  • Set Parameters: Adjust the following key parameters:

    • PULPROG : zgpg30 (or a similar pulse program with a 30° pulse and proton decoupling)

    • TD : 64k (Time Domain points)

    • SW : 200-250 ppm (to cover the full range of carbon chemical shifts)

    • O1P : Centered around 100 ppm

    • NS : 128 (Number of Scans - can be increased for lower concentrations)

    • DS : 4 (Dummy Scans)

    • D1 : 2 seconds (Relaxation Delay)

  • Acquire Data: Start the acquisition by typing zg.

  • Process Data: Once the acquisition is complete, process the data by applying a Fourier transform (ft) and phase correction (apk).

ParameterRecommended ValueRationale
Pulse Program zgpg30Uses a 30° pulse for faster acquisition and includes proton decoupling.[6]
Spectral Width (SW) 200-250 ppmEnsures all carbon signals are captured.
Number of Scans (NS) 128 (or higher)Increases signal-to-noise; crucial for less concentrated samples.
Relaxation Delay (D1) 2 secondsA compromise to allow for reasonable relaxation while keeping the experiment time manageable.[1]
Protocol 3: 2D ¹H-¹³C HSQC Data Acquisition

Rationale: The HSQC experiment is the most direct way to confirm the identity of the C5 carbon by correlating it to its attached protons (H5' and H5'').

Spectrometer Setup (Example for a 500 MHz Bruker Spectrometer):

  • Load Experiment: Load a standard sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp).

  • Set Parameters:

    • TD (F2 - ¹H dimension): 1024

    • TD (F1 - ¹³C dimension): 256

    • SW (F2): 10-12 ppm (centered around 4.5 ppm)

    • SW (F1): 80-100 ppm (centered around 65 ppm to encompass the C5 region)

    • NS : 8-16

    • DS : 16

    • CNST13 (¹JCH coupling constant): 145 Hz (a typical value for aliphatic C-H bonds)

  • Acquire Data: Start the acquisition.

  • Process Data: Process the 2D data using appropriate window functions (e.g., sine-bell) and Fourier transform in both dimensions.

HSQC cluster_pulse HSQC Pulse Sequence cluster_result Resulting Spectrum H_pulse 1H Excitation INEPT_to_C INEPT Transfer (1H -> 13C) H_pulse->INEPT_to_C C_evolution 13C Evolution (t1) INEPT_to_C->C_evolution INEPT_back_H INEPT Transfer (13C -> 1H) C_evolution->INEPT_back_H H_detection 1H Detection (t2) INEPT_back_H->H_detection Spectrum 2D Spectrum with C5-(H5', H5'') Cross-peak H_detection->Spectrum Fourier Transform caption Simplified HSQC Pulse Sequence and Outcome

Sources

tracking RNA synthesis rates with D-[5-13C]ribose labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tracking RNA Synthesis Rates with D-[5-¹³C]ribose Labeling

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of tracking RNA synthesis and turnover rates using stable isotope labeling with D-[5-¹³C]ribose. The methodology detailed herein leverages metabolic incorporation of a non-radioactive, heavy isotope into newly synthesized RNA, which can then be quantified with high precision using mass spectrometry.

Scientific Principle and Rationale

Metabolic labeling is a powerful technique for dynamically tracing the lifecycle of biomolecules within a living system.[1] By supplying cells with precursors containing stable isotopes, such as ¹³C, newly synthesized molecules become "heavy," allowing them to be distinguished from the pre-existing, "light" pool. This approach provides a temporal window into the rates of synthesis and degradation, which are fundamental to understanding gene expression regulation.[2][3][4]

Why D-[5-¹³C]ribose?

The choice of D-[5-¹³C]ribose as the isotopic tracer offers several distinct advantages for studying RNA dynamics:

  • Direct Incorporation into the Backbone: Ribose is a core component of the RNA backbone. Once transported into the cell, D-ribose is phosphorylated to ribose-5-phosphate (R5P), a key metabolic intermediate. R5P is the precursor for phosphoribosyl pyrophosphate (PRPP), which is essential for both de novo and salvage pathways of nucleotide biosynthesis.[5] This ensures that the ¹³C label is incorporated into the fundamental structure of all newly transcribed RNA molecules.

  • Minimal Metabolic Scrambling: The carbon at the 5-position of ribose is less prone to being rerouted into other metabolic pathways compared to tracers like ¹³C-glucose. This leads to a more direct and cleaner measurement of RNA synthesis, as the label is less diluted across the cellular metabolome.

  • Broad Applicability: This method is applicable to a wide range of biological systems, including cultured cells and, with modifications, in vivo models. It allows for the study of various RNA species, from messenger RNA (mRNA) to non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA).[2]

The overall goal is to measure the rate at which the pool of a specific ribonucleoside (e.g., adenosine) transitions from its natural isotopic abundance (M+0) to a heavier, ¹³C-labeled state (M+1, since D-[5-¹³C]ribose adds one Dalton to the mass of the ribose moiety).

cluster_Extracellular Extracellular Medium cluster_Cell Cellular Compartment cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus D5_13C_Ribose D-[5-13C]ribose Ribose_in D-[5-13C]ribose D5_13C_Ribose->Ribose_in Transport R5P [5-13C]Ribose-5-Phosphate (R5P) Ribose_in->R5P Phosphorylation (Ribokinase) PRPP [5-13C]Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase Nucleotide_Pool ¹³C-labeled Nucleotide Pool (ATP, GTP, CTP, UTP) PRPP->Nucleotide_Pool De Novo & Salvage Pathways RNA_Polymerase RNA Polymerase Nucleotide_Pool->RNA_Polymerase Transcription Newly_Synthesized_RNA Newly Synthesized RNA (¹³C-labeled) RNA_Polymerase->Newly_Synthesized_RNA

Figure 1: Metabolic pathway of D-[5-¹³C]ribose incorporation into newly synthesized RNA.

Experimental Design and Strategy

A robust experimental design is critical for obtaining accurate and interpretable data. The following factors must be carefully considered.

Cell Culture Conditions
  • Cell Type: Proliferating cells with active RNA synthesis are ideal. The protocol is optimized for adherent mammalian cell lines but can be adapted for suspension cells.

  • Media Composition: Standard culture media often contain glucose and pyruvate, which can be metabolized into ribose through the pentose phosphate pathway. For maximal label incorporation, it is advisable to use a custom medium where glucose concentrations can be controlled or replaced.

  • Synchronization: For studies focused on cell-cycle-dependent transcription, cell synchronization may be necessary to reduce biological variability.

Labeling Strategy: Pulse vs. Pulse-Chase
  • Pulse Labeling: This is the most common approach for measuring synthesis rates. Cells are exposed to D-[5-¹³C]ribose for a defined period (the "pulse"). The duration of the pulse is critical:

    • Short Pulse (e.g., 1-4 hours): Ideal for measuring the instantaneous rate of synthesis. This minimizes the impact of RNA degradation on the labeled pool.

    • Long Pulse (e.g., 12-24 hours): Used to approach a steady-state where the isotopic enrichment of the precursor pool becomes constant. This can be useful for measuring turnover rates of more stable RNA species like rRNA.[6]

  • Pulse-Chase Labeling: This strategy is used to determine RNA degradation rates. Cells are first pulsed with D-[5-¹³C]ribose to label a cohort of newly synthesized RNA. The labeling medium is then removed and replaced with medium containing an excess of unlabeled ribose (the "chase"). The rate of disappearance of the ¹³C-labeled RNA is monitored over time, providing a direct measure of its decay.

Detailed Experimental Protocol

This protocol provides a step-by-step workflow for a typical pulse-labeling experiment in cultured mammalian cells.

Part A: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes). Aim for a confluence of 70-80% at the time of labeling to ensure cells are in an active growth phase.

  • Prepare Labeling Medium:

    • Prepare custom DMEM or RPMI medium. A common formulation is to use glucose-free medium supplemented with a controlled amount of glucose (e.g., 5-10 mM) and the isotopic tracer.

    • Add D-[5-¹³C]ribose to the medium. A final concentration of 1-2 mM is a good starting point, but this should be optimized for your specific cell line to ensure efficient labeling without inducing toxicity.

    • Warm the labeling medium to 37°C.

  • Initiate Labeling (The Pulse):

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled precursors.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired pulse duration (e.g., 4 hours) under standard culture conditions (37°C, 5% CO₂).

    • Crucial Control: In parallel, culture a dish of cells in identical medium but with unlabeled D-ribose. This will serve as your M+0 baseline control.

  • Harvest Cells:

    • At the end of the pulse, place the culture dish on ice to halt metabolic activity.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the dish using a suitable lysis buffer for RNA extraction (e.g., TRIzol™ or the lysis buffer from a column-based kit).

Part B: Total RNA Isolation and Purification
  • RNA Extraction: Isolate total RNA from the cell lysate according to the manufacturer's protocol (e.g., acid-guanidinium thiocyanate-phenol-chloroform extraction or silica-column-based kits).

  • DNase Treatment: It is imperative to remove all contaminating genomic DNA. Perform an on-column DNase digestion (with kits) or a post-extraction DNase I treatment.

  • RNA Quality Control:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or equivalent. A RIN value > 8.0 is recommended for downstream analysis.

Part C: RNA Hydrolysis to Nucleosides

Causality: To analyze the isotopic enrichment of the ribose moiety by mass spectrometry, the RNA polymer must be broken down into its constituent nucleoside monomers. This is achieved through a sequential enzymatic digestion.

  • Initial Digestion: In a sterile microcentrifuge tube, combine:

    • Total RNA: 1-5 µg

    • Nuclease P1 Buffer (final concentration ~20 mM sodium acetate, pH 5.3)

    • Nuclease P1 (2-5 units)

    • Incubate at 42°C for 2 hours. This enzyme cleaves the phosphodiester bonds to yield 5'-mononucleotides.

  • Dephosphorylation:

    • Add Bacterial Alkaline Phosphatase (BAP) buffer.

    • Add BAP (2-5 units).

    • Incubate at 37°C for an additional 2 hours. BAP removes the 5'-phosphate group, yielding free nucleosides (adenosine, guanosine, cytidine, and uridine).

  • Enzyme Inactivation: Stop the reaction by adding a solvent like methanol or by heat inactivation, as recommended by the enzyme supplier.

Part D: Sample Preparation for LC-MS/MS
  • Protein Removal: Centrifuge the hydrolysis reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured enzymes.

  • Supernatant Transfer: Carefully transfer the supernatant containing the nucleosides to a new tube.

  • Solvent Evaporation: Dry the sample completely using a vacuum concentrator (SpeedVac).

  • Reconstitution: Reconstitute the dried nucleosides in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 98% water, 2% acetonitrile with 0.1% formic acid). The sample is now ready for injection.

start Seed Cells (70-80% Confluency) labeling Pulse with D-[5-13C]ribose (e.g., 4 hours) start->labeling harvest Harvest Cells on Ice labeling->harvest extraction Total RNA Extraction (TRIzol or Kit) harvest->extraction dnase DNase I Treatment (Remove gDNA) extraction->dnase qc RNA Quality Control (NanoDrop & Bioanalyzer) dnase->qc hydrolysis Enzymatic Hydrolysis (Nuclease P1 + BAP) qc->hydrolysis prep Sample Prep for MS (Dry & Reconstitute) hydrolysis->prep analysis LC-MS/MS Analysis prep->analysis end Calculate Fractional Synthesis Rate analysis->end

Sources

Mass Spectrometry Analysis of [5-¹³C]ribose Incorporation into ATP: A Guide to Tracing Nucleotide Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes.[1] The ability to accurately measure the rate of ATP synthesis provides profound insights into the metabolic state of cells and tissues.[2][3][4][5] Stable isotope tracing, a powerful technique in metabolic flux analysis, allows researchers to track the flow of atoms through metabolic pathways.[6][7][8] This application note provides a detailed guide for utilizing [5-¹³C]ribose as a tracer to monitor its incorporation into the ribose moiety of ATP. This method enables the quantitative assessment of nucleotide synthesis through the pentose phosphate pathway (PPP) and salvage pathways.[9][10][11][12][13][14]

The core principle involves introducing a substrate labeled with a heavy isotope, in this case, ¹³C-labeled ribose, into a biological system.[15][16] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites, including ATP.[17] Mass spectrometry (MS) is then employed to differentiate and quantify the labeled and unlabeled forms of ATP, providing a direct measure of the rate of its synthesis from the provided precursor.[6][18] This approach is invaluable for researchers in drug development and various scientific fields seeking to understand cellular energy metabolism and the impact of therapeutic interventions.[15]

Scientific Principles and Experimental Rationale

Metabolic Labeling with [5-¹³C]ribose

Ribose-5-phosphate, the precursor for the ribose component of nucleotides, is primarily generated through the pentose phosphate pathway (PPP).[9][11][14][19] The PPP is a crucial metabolic route that runs parallel to glycolysis and serves two main functions: the production of NADPH for reductive biosynthesis and cellular antioxidant defense, and the synthesis of ribose-5-phosphate for nucleotide and nucleic acid production.[9][14]

Alternatively, cells can utilize pre-existing nucleosides and nucleobases from the cellular environment or from the breakdown of nucleic acids through salvage pathways to synthesize nucleotides.[10][12][13][20] By supplying cells with [5-¹³C]ribose, we can specifically trace the flux through pathways that utilize exogenous ribose for ATP synthesis. The ¹³C label at the 5th carbon position of ribose allows for precise tracking of this specific precursor into the ATP pool.

Mass Spectrometry for Isotopologue Analysis

Mass spectrometry is the analytical cornerstone of this technique, enabling the differentiation of molecules based on their mass-to-charge ratio (m/z).[6] When [5-¹³C]ribose is incorporated into ATP, the resulting ATP molecule will have a mass that is one unit higher than the unlabeled ATP (M+1). By quantifying the relative abundance of the M (unlabeled) and M+1 (labeled) isotopologues of ATP, we can calculate the percentage of newly synthesized ATP derived from the exogenous [5-¹³C]ribose. This provides a dynamic measure of the activity of the nucleotide salvage pathway.

Experimental Workflow

The overall experimental workflow for tracing [5-¹³C]ribose incorporation into ATP can be broken down into several key stages, each with critical considerations for ensuring data quality and reproducibility.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Interpretation A Cell Seeding B Incubation with [5-¹³C]ribose A->B C Metabolism Quenching B->C D Metabolite Extraction C->D E Sample Clarification D->E F LC-MS/MS Analysis E->F G Isotopologue Quantification F->G H Flux Calculation G->H

Figure 1: A high-level overview of the experimental workflow.

Detailed Protocols

PART 1: Cell Culture and Isotope Labeling

This protocol is optimized for adherent mammalian cell lines but can be adapted for suspension cultures.

Materials:

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • [5-¹³C]ribose (≥99% isotopic purity)

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of [5-¹³C]ribose. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.

  • Labeling:

    • Aspirate the standard culture medium from the wells.

    • Gently wash the cells once with sterile PBS.

    • Add the pre-warmed [5-¹³C]ribose-containing medium to each well.

    • Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the kinetics of incorporation.

PART 2: Rapid Metabolism Quenching and Metabolite Extraction

The rapid cessation of all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.[21][22]

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • Liquid nitrogen

  • Pre-chilled (-80°C) 80% methanol/water solution

  • Cell scraper

Protocol:

  • Quenching:

    • At each time point, remove the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl. This step is crucial to remove any extracellular labeled ribose.[21]

    • Place the plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and instantly halt metabolism.[21][23]

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol solution.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for at least 1 hour to facilitate protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until LC-MS/MS analysis.

PART 3: LC-MS/MS Analysis of ATP

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for the analysis of ATP and its isotopologues.[24][25][26][27]

Instrumentation and Reagents:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • A suitable column for polar metabolite separation, such as a C18 reversed-phase column with an ion-pairing agent or a HILIC column.[27][28]

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM tributylamine and 15 mM acetic acid in water).

  • Mobile Phase B: Acetonitrile or methanol.

  • ATP standard for instrument tuning and calibration.

Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase conditions.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the LC system.

    • Employ a gradient elution to separate ATP from other cellular components. An example gradient is as follows:

      • 0-5 min: 0% B

      • 5-15 min: 0-50% B

      • 15-17 min: 50-95% B

      • 17-20 min: 95% B

      • 20-22 min: 95-0% B

      • 22-30 min: 0% B

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) for triple quadrupole instruments or selected ion monitoring (SIM) for high-resolution instruments to detect the precursor and product ions of both unlabeled and ¹³C-labeled ATP.

    • MRM Transitions for ATP:

      • Unlabeled ATP (M): Precursor m/z 506 -> Product m/z 159 (adenine)

      • [5-¹³C]ribose-ATP (M+1): Precursor m/z 507 -> Product m/z 159 (adenine)

Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis will be chromatograms showing the peak areas for the unlabeled (M) and labeled (M+1) ATP.

Calculation of ¹³C Enrichment:

The percentage of ¹³C enrichment in ATP can be calculated using the following formula:

% Enrichment = (Peak Area of M+1) / (Peak Area of M + Peak Area of M+1) * 100

Data Presentation:

The results can be effectively presented in a table summarizing the percentage of ¹³C enrichment at different time points.

Time (hours)% ¹³C Enrichment in ATP (Mean ± SD)
00.0 ± 0.0
15.2 ± 0.8
212.7 ± 1.5
428.9 ± 3.2
855.4 ± 4.9
2485.1 ± 6.3

This table presents hypothetical data for illustrative purposes.

Interpretation of Results:

The rate of increase in ¹³C enrichment in the ATP pool reflects the rate of ATP synthesis through the pathway utilizing exogenous ribose. A rapid increase indicates a high flux through this pathway. This data can be used to compare the metabolic activity between different cell types, under various experimental conditions, or in response to drug treatment.

Visualizing the Metabolic Pathway

The incorporation of [5-¹³C]ribose into ATP primarily occurs through the nucleotide salvage pathway.

G cluster_pathway Nucleotide Salvage Pathway Ribose [5-¹³C]ribose (extracellular) Ribose_in [5-¹³C]ribose (intracellular) Ribose->Ribose_in Transport R5P [5-¹³C]ribose-5-phosphate Ribose_in->R5P Ribokinase PRPP [¹³C]PRPP R5P->PRPP PRPP Synthetase ATP [¹³C]ATP PRPP->ATP APRT Adenine Adenine Adenine->ATP

Figure 2: The metabolic fate of [5-¹³C]ribose into ATP.

Troubleshooting

Problem Possible Cause Solution
Low or no ¹³C enrichment in ATP Inefficient uptake of [5-¹³C]ribose by the cells.Increase the concentration of the tracer or the labeling time. Ensure the cell line has the necessary transporters.
Inefficient quenching of metabolism.Ensure rapid and complete freezing of the cell monolayer. Use pre-chilled solutions.
Poor chromatographic peak shape for ATP ATP is a highly polar molecule that can exhibit poor retention on standard reversed-phase columns.Use an ion-pairing reagent in the mobile phase or switch to a HILIC column.[28]
High background noise in MS analysis Contamination from salts or other cellular components.Ensure complete removal of PBS before quenching. Optimize the extraction protocol.
Inconsistent results between replicates Variability in cell number or metabolic state.Ensure consistent cell seeding density and health. Standardize all steps of the protocol meticulously.

Conclusion

The method described in this application note provides a robust and sensitive approach for quantifying the incorporation of exogenous [5-¹³C]ribose into the cellular ATP pool. This technique offers valuable insights into the dynamics of nucleotide synthesis and can be a powerful tool in metabolic research and drug discovery. By carefully controlling experimental variables and employing appropriate analytical techniques, researchers can obtain high-quality, reproducible data to unravel the complexities of cellular energy metabolism.

References

  • Boren, J., et al. (2001). A new method for determining stable isotope incorporation into RNA. Journal of Biological Chemistry.
  • McCullagh Research Group. Isotope Tracer Analysis and Metabolic Flux Analysis. Available at: [Link]

  • JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling. YouTube. Available at: [Link]

  • SciSpace. (2022). LC-MS based Metabolomics. Available at: [Link]

  • Yuan, M., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology.
  • NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]

  • Vanderbilt University. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. Available at: [Link]

  • Gara, E., et al. (2025). Reliable Determination of ATP and Its Metabolites by LC-MS Using Blood Collection Tubes with and without Ectonucleotidase Inhibitors.
  • Crown, S. B., et al. (2016). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering.
  • Kim, J. Y., et al. (2024).
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  • Carter-Cooper, B., et al. (2021). Rapid Analysis of ADP-Ribosylation Dynamics and Site-Specificity Using TLC-MALDI. Analytical Chemistry.
  • An, J., et al. (2017). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2024). Real-time assessment of relative mitochondrial ATP synthesis response against inhibiting and stimulating substrates (MitoRAISE). Available at: [Link]

  • Peregrina, C., et al. (2023). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells.
  • Slideshare. (2019). De novo and salvage pathway of nucleotides synthesis.pptx. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Position Phosphorylation of Ribose and Ribonucleosides: Phosphate Transfer in the Activated Pyrophosphate Complex in Gas Phase. Available at: [Link]

  • PubMed. (n.d.). Measuring Rates of ATP Synthesis. Available at: [Link]

  • Ge, T., et al. (2020). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. The Journal of Experimental Biology.
  • De Vitto, H., et al. (2023). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. bioRxiv.
  • MDPI. (2020). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Available at: [Link]

  • Frontiers in Pharmacology. (2023). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Available at: [Link]

  • Dirty Medicine. (2024). Purine Salvage Pathway. YouTube. Available at: [Link]

  • bioRxiv. (2025). Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC. Available at: [Link]

  • Jack Westin. (n.d.). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway - MCAT Content. Available at: [Link]

  • PubMed. (2023). A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. Available at: [Link]

  • StudySmarter. (n.d.). Nucleotide metabolism and salvage pathways. Available at: [Link]

  • Microbe Notes. (2023). Pentose Phosphate Pathway: Steps, Diagram, Uses. Available at: [Link]

  • Sellick, C. A., et al. (2011). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. Analytical Chemistry.
  • ResearchGate. (n.d.). Assessing the clinical relevance of r ATP synthesis rate. Available at: [Link]

  • Giorgi, C., et al. (2018). ATP synthesis and storage. Purinergic Signalling.
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  • Stincone, A., et al. (2015). The pentose phosphate pathway in health and disease.

Sources

distinguishing oxidative vs non-oxidative PPP flux with 13C ribose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dissecting Pentose Phosphate Pathway Flux

A 13C-Ribose Isotope Tracing Guide for Distinguishing Oxidative and Non-Oxidative Flux

Introduction: The Pentose Phosphate Pathway Dichotomy

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, operating parallel to glycolysis and serving two primary, yet distinct, functions.[1] The pathway is bifurcated into two major branches:

  • The Oxidative PPP (ox-PPP): An irreversible series of reactions that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate.[2] This branch is the cell's principal source of NADPH, a critical reducing equivalent for antioxidant defense and anabolic processes like fatty acid synthesis.[3][4]

  • The Non-Oxidative PPP (non-oxPPP): A series of reversible reactions that interconvert five-carbon sugars (pentoses) with intermediates of glycolysis, namely fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[2][5] This branch is crucial for synthesizing the ribose-5-phosphate (R5P) precursor required for nucleotide and nucleic acid production.

The direction of flux through the non-oxPPP is highly plastic and depends on the cell's metabolic demands.[6] It can run in the forward direction to produce R5P or in the reverse direction to channel excess pentoses back into glycolysis for energy production. Understanding the relative flux through these branches is critical in fields like oncology, immunology, and neurobiology, where metabolic reprogramming is a key feature.[7][8][9]

This application note provides a detailed guide on using 13C-labeled ribose in conjunction with mass spectrometry-based metabolic flux analysis (13C-MFA) to specifically probe the direction and magnitude of the non-oxidative PPP flux. Unlike traditional glucose tracers that measure the combined output of the PPP, 13C-ribose provides a unique window into the reversible reactions of the non-oxidative branch.

Principle of the Method: Using 13C-Ribose to Trace Non-Oxidative Flux

Standard 13C-MFA experiments often use specifically labeled glucose (e.g., [1,2-13C2]glucose) to quantify the rate of G6P entering the ox-PPP.[10][11] While powerful, this approach provides limited information on the reversibility of the non-oxPPP.

By introducing [U-13C5]ribose as the tracer, we can directly feed the non-oxidative branch at the level of ribose-5-phosphate (R5P). The 13C labels from ribose can then be tracked as they are processed by the non-oxPPP enzymes, transketolase and transaldolase. The distribution of these labels into downstream metabolites reveals the pathway's activity:

  • High Nucleotide Synthesis Demand: If the dominant flux is towards nucleotide production, the [U-13C5]R5P will be incorporated directly into the RNA backbone. This results in a high enrichment of fully labeled (M+5) ribose in hydrolyzed RNA samples.

  • High Reversal into Glycolysis: If the non-oxPPP is operating in the reverse direction, the 13C atoms from R5P will be rearranged to form 13C-labeled F6P and G3P.[12] These labeled glycolytic intermediates will then produce distinct labeling patterns in downstream metabolites like lactate and TCA cycle intermediates. For example, the 3-carbon G3P will generate M+3 lactate, while the 6-carbon F6P, after conversion to G3P, will also contribute to labeled lactate.

Analyzing the mass isotopomer distributions (MIDs) of these key metabolites allows for a quantitative distinction between these metabolic fates.

Experimental Workflow and Protocols

This section outlines a comprehensive, step-by-step protocol for conducting a 13C-ribose tracing experiment in cultured mammalian cells. The trustworthiness of this protocol relies on meticulous execution, particularly during the quenching and extraction steps, to ensure that the measured metabolite pools accurately reflect the in vivo metabolic state.

Workflow Overview

The overall experimental process follows five key stages: experimental design, tracer incubation, metabolite extraction, analytical measurement, and data analysis.[13]

G cluster_0 Phase 1: Cell Culture & Labeling cluster_1 Phase 2: Sample Processing & Analysis cluster_2 Phase 3: Data Interpretation A Cell Seeding & Culture B Tracer Experiment (Incubation with [U-13C5]Ribose) A->B C Metabolic Quenching (Rapid Harvest) B->C D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E F Data Processing (MID Calculation) E->F G Flux Modeling & Interpretation F->G

Caption: High-level workflow for 13C-ribose metabolic flux analysis.

Protocol 1: 13C-Ribose Labeling of Adherent Mammalian Cells

Rationale: This protocol is designed to achieve an isotopic steady state, where the labeling of intracellular metabolites becomes constant. This is a critical assumption for most flux modeling approaches.[14] Typical incubation times range from 6 to 24 hours, depending on the cell line's metabolic rate.

Materials:

  • Adherent cells of interest (e.g., cancer cell line)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-13C5]D-Ribose (Cambridge Isotope Laboratories or equivalent)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80:20 Methanol:Water (v/v), pre-chilled to -80°C

  • Liquid Nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to ~70-80% confluency. Ensure enough plates for biological replicates and different time points if performing a time-course experiment.

  • Media Preparation: Prepare the labeling medium. This is typically a base medium (e.g., ribose-free DMEM) supplemented with dFBS, glutamine, and other essential nutrients. Add [U-13C5]ribose to the desired final concentration (e.g., 10 mM). A parallel control plate with unlabeled ribose should be prepared.

  • Tracer Incubation:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS to remove residual medium.

    • Add the pre-warmed 13C-labeling medium to the cells.

    • Incubate for a predetermined duration to approach isotopic steady state (e.g., 24 hours).

  • Metabolic Quenching (Critical Step):

    • Place the culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells with 2 mL of ice-cold PBS to remove extracellular label.

    • Aspirate the PBS completely.

    • Place the plate on the surface of liquid nitrogen for ~10 seconds to flash-freeze the cells and instantly halt metabolism.

  • Metabolite Extraction:

    • Remove the plate from the liquid nitrogen.

    • Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Place the plate on a rocker or shaker at 4°C for 15 minutes to facilitate cell lysis and metabolite extraction.

    • Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube. This is the sample for analysis.

    • Store samples at -80°C until analysis.

Protocol 2: Analysis by Mass Spectrometry

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing polar metabolites like sugar phosphates and organic acids due to minimal sample derivatization requirements.[15]

Procedure:

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in an appropriate solvent for the LC method (e.g., 50:50 Methanol:Water).

  • LC Separation: Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate the polar metabolites.

  • MS Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.

  • Data Acquisition: Acquire data in full scan mode to capture the mass-to-charge ratio (m/z) of all ions. The mass resolution should be high enough to distinguish between different isotopologues.

  • Data Processing:

    • Identify the m/z for the metabolites of interest (e.g., lactate, citrate, R5P).

    • Extract the ion chromatograms for each metabolite and its isotopologues (M+0, M+1, M+2, etc.).

    • Integrate the peak areas for each isotopologue.

    • Correct the raw peak areas for the natural abundance of 13C.

    • Calculate the Mass Isotopomer Distribution (MID) for each metabolite, which represents the fractional abundance of each isotopologue.

Data Interpretation: Decoding Labeling Patterns

The MID data is the key to understanding the flux through the non-oxidative PPP. The following table summarizes the expected labeling patterns in key metabolites when using [U-13C5]ribose as a tracer.

Metabolite Flux Scenario Expected Dominant Isotopologue Interpretation
RNA Ribose High Nucleotide SynthesisM+5The 13C-ribose is being directly channeled into nucleotide synthesis with minimal rearrangement.
RNA Ribose High Reversal / Low SynthesisM+0Unlabeled glucose is the primary source of ribose via the oxidative PPP. The labeled ribose is instead being catabolized.
Lactate High Non-oxPPP ReversalM+3Labeled ribose-5-P is converted to labeled glyceraldehyde-3-P (a 3-carbon molecule), which then forms lactate.
Lactate Low Non-oxPPP ReversalM+0Lactate is primarily generated from unlabeled glucose via glycolysis.
Citrate (TCA) High Non-oxPPP ReversalM+2Labeled pyruvate (from labeled G3P) enters the TCA cycle as M+2 Acetyl-CoA, which condenses with oxaloacetate to form M+2 citrate.
Citrate (TCA) Low Non-oxPPP ReversalM+0The TCA cycle is fueled by unlabeled glucose or other substrates.

This logic can be visualized in the following pathway diagram.

G G6P Glucose-6-P OXPPP Oxidative PPP G6P->OXPPP ox-PPP flux R5P Ribose-5-P (M+5) OXPPP->R5P Nuc Nucleotide Synthesis R5P->Nuc Forward Flux NonOxPPP Non-Oxidative PPP (Reversible) R5P->NonOxPPP Reversible Flux RNA RNA Ribose (M+5) Nuc->RNA F6P Fructose-6-P NonOxPPP->F6P G3P Glyceraldehyde-3-P (M+3) NonOxPPP->G3P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis Pyruvate Pyruvate (M+3) Glycolysis->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Citrate Citrate (M+2) TCA->Citrate Ribose_in [U-13C5]Ribose (Tracer) Ribose_in->R5P Tracer Entry

Caption: Tracing 13C from labeled ribose through the non-oxidative PPP.

Conclusion and Authoritative Grounding

The use of 13C-labeled ribose offers a refined and powerful method for specifically investigating the flux and directionality of the non-oxidative pentose phosphate pathway. This approach complements traditional glucose-based tracing experiments by providing unique insights into how cells allocate pentose phosphates between anabolic nucleotide synthesis and catabolic reentry into glycolysis. By carefully applying the protocols and interpretation frameworks described in this note, researchers in basic science and drug development can gain a more quantitative and nuanced understanding of cellular metabolic phenotypes. For a comprehensive review of 13C-MFA experimental design and data analysis, researchers are encouraged to consult specialized guides and primary literature.[9][16]

References

  • Lee, W. N. P., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Rodrigues, P., et al. (2024). Ex Vivo 13C-Metabolic Flux Analysis of Porcine Circulating Immune Cells Reveals Cell Type-Specific Metabolic Patterns and Sex Differences in the Pentose Phosphate Pathway. MDPI. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. [Link]

  • Akram, M., et al. (2020). Pentose phosphate pathway explained. YouTube. [Link]

  • Bartman, C. R., et al. (2024). ¹³C-MFA results of the oxidative and non-oxidative pentose phosphate pathway. ResearchGate. [Link]

  • Reddit User Discussion. (2016). PPP clarification. Reddit. [Link]

  • Lane, A. N., et al. (2015). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. PubMed Central. [Link]

  • Crown, S. B., et al. (2012). 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. Proceedings. [Link]

  • Bartman, C. R., et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. MDPI. [Link]

  • NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]

  • Fan, T. W. M., et al. (2012). Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals. Metabolites. [Link]

  • Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. PubMed Central. [Link]

  • ResearchGate. (n.d.). 13C labeling patterns in products of glycolysis, PPP and mitochondrial... ResearchGate. [Link]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]

  • Lee, W. N. P., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • NPTEL-NOC IITM. (2019). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. [Link]

  • Sauer, U. (2006). 13C-based metabolic flux analysis. ResearchGate. [Link]

  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell Press. [Link]

  • Bartman, C. R., et al. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv. [Link]

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

  • Lane, A. N., et al. (2015). Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. ResearchGate. [Link]

  • de Graaf, R. A., et al. (2003). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PubMed Central. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Semantic Scholar. [Link]

Sources

Application Note & Protocol: Tracing Nucleotide Synthesis and the Pentose Phosphate Pathway in Mammalian Cells using D-[5-¹³C]ribose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful methodology for delineating metabolic pathways and quantifying their activity, known as metabolic flux.[1][2] The use of substrates labeled with stable isotopes, such as Carbon-13 (¹³C), allows researchers to trace the journey of atoms through complex biochemical networks.[3] While tracers like ¹³C-glucose and ¹³C-glutamine are workhorses for studying central carbon metabolism, they provide a more systemic view.[4] For targeted interrogation of specific pathways, positional or uniformly labeled precursors are invaluable.[5]

D-ribose, a five-carbon sugar, is a critical component of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[6] Its synthesis is a primary function of the Pentose Phosphate Pathway (PPP). By introducing D-[5-¹³C]ribose into cell culture media, we can directly supply a labeled precursor for nucleotide synthesis, bypassing the complexities of endogenous ribose production from glucose. This allows for a precise and focused analysis of the dynamics of nucleotide pools, salvage pathways, and related metabolic activities. This application note provides a comprehensive guide to designing and executing tracer experiments with D-[5-¹³C]ribose in mammalian cell culture, with a specific focus on determining the optimal tracer concentration to ensure robust data without metabolic perturbation.

Principle of the Method: The Metabolic Fate of D-[5-¹³C]ribose

When mammalian cells are supplied with D-[5-¹³C]ribose, it is readily taken up and phosphorylated by ribokinase to form ribose-5-phosphate (R5P). This labeled R5P then serves as a direct precursor for phosphoribosyl pyrophosphate (PRPP), a key substrate for the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.

The ¹³C label on the 5th carbon of the ribose moiety will be incorporated into the ribose component of all subsequently synthesized ribonucleotides (e.g., ATP, GTP, CTP, UTP) and deoxyribonucleotides (dATP, dGTP, etc., after reduction by ribonucleotide reductase). By using mass spectrometry to measure the mass shift in these downstream metabolites, we can quantify the contribution of exogenous ribose to these crucial cellular building blocks.

Tracer D-[5-¹³C]ribose (extracellular) R5P [5-¹³C]Ribose-5-Phosphate Tracer->R5P Ribokinase PRPP [5-¹³C]PRPP R5P->PRPP PRPP Synthetase Purine De Novo & Salvage Purine Synthesis PRPP->Purine Pyrimidine De Novo & Salvage Pyrimidine Synthesis PRPP->Pyrimidine rNTPs [M+1] Ribonucleotides (ATP, GTP, CTP, UTP) Purine->rNTPs Pyrimidine->rNTPs drNTPs [M+1] Deoxyribonucleotides (dATP, dGTP, dCTP, dTTP) rNTPs->drNTPs Ribonucleotide Reductase RNA RNA rNTPs->RNA Transcription DNA DNA drNTPs->DNA Replication cluster_prep Phase 1: Preparation cluster_label Phase 2: Labeling cluster_harvest Phase 3: Harvesting cluster_analysis Phase 4: Analysis P1 Prepare ¹³C-Ribose Labeling Medium L3 Add Labeling Medium P1->L3 P2 Seed Cells in 6-well Plates P3 Incubate 24h (allow attachment) P2->P3 L1 Aspirate old medium P3->L1 P3->L1 L2 Wash with PBS L1->L2 L2->L3 L4 Incubate for Steady-State Time (e.g., 24h) L3->L4 H1 Rapid Quenching: Aspirate medium & wash with ice-cold saline L4->H1 L4->H1 H2 Metabolite Extraction: Add ice-cold 80% Methanol H1->H2 H3 Scrape cells & collect extract H2->H3 H4 Centrifuge to pellet protein/debris H3->H4 A1 Dry metabolite extract H4->A1 H4->A1 A2 Reconstitute for LC-MS/MS A1->A2 A3 Run LC-MS/MS Analysis A2->A3 A4 Analyze Data (MID Calculation) A3->A4

Caption: Experimental workflow from cell preparation to data analysis.

Part A: Cell Culture and Labeling
  • Prepare Labeling Medium: Prepare the desired basal medium (e.g., DMEM) supplemented with dialyzed FBS, antibiotics, etc. Add D-[5-¹³C]ribose to the optimized final concentration determined in your pilot experiment. Warm to 37°C before use.

  • Seed Cells: Seed mammalian cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. A typical density for many cancer cell lines is 0.5 - 1.0 x 10⁶ cells per well. Allow cells to attach and grow for 24 hours.

  • Initiate Labeling:

    • Aspirate the growth medium from the wells.

    • Gently wash the cell monolayer once with 2 mL of pre-warmed sterile PBS.

    • Aspirate the PBS and add 2 mL of the pre-warmed ¹³C-labeling medium to each well.

  • Incubate: Return the plates to the incubator (37°C, 5% CO₂) for the predetermined duration required to reach isotopic steady state (e.g., 24 hours). [7]

Part B: Metabolite Extraction (Quenching and Lysis)

This phase must be performed as quickly as possible on ice to halt all enzymatic activity and preserve the metabolic state of the cells.

  • Prepare for Quenching: Place a metal tray or container on a bed of dry ice to create an extremely cold surface. Prepare an ice bucket with ice-cold 0.9% NaCl (saline) solution and another with ice-cold 80% methanol (LC-MS grade).

  • Quench Metabolism:

    • Remove one plate at a time from the incubator and place it on the dry ice block.

    • Immediately aspirate the labeling medium.

    • Quickly add 2 mL of ice-cold saline to the well and swirl for 2-3 seconds to wash away extracellular metabolites.

    • Immediately aspirate the saline.

  • Extract Metabolites:

    • Add 1 mL of ice-cold 80% methanol directly to the cell monolayer.

    • Place the plate back on the dry ice for 5 minutes to allow for cell lysis and protein precipitation.

    • Using a cell scraper, scrape the cells in the cold methanol and transfer the entire cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Clarify Lysate: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet precipitated protein and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean, labeled microcentrifuge tube. Be careful not to disturb the pellet. This is your metabolite extract.

Part C: Sample Preparation for LC-MS/MS Analysis
  • Dry Samples: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Do not use excessive heat, as it can degrade certain metabolites.

  • Reconstitute: Reconstitute the dried metabolite pellet in an appropriate volume of LC-MS grade water or a suitable buffer for your chromatography method (e.g., 50 µL). Vortex thoroughly and centrifuge briefly to collect the liquid.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS. The analytical method should be optimized for the separation and detection of nucleotides. [8]

Data Analysis and Interpretation

The raw data from the mass spectrometer will consist of ion intensities for different mass-to-charge ratios (m/z). The key is to analyze the Mass Isotopomer Distribution (MID) for each metabolite of interest. [9]

  • Identify Isotopologues: For a metabolite like ATP, the unlabeled form (containing only ¹²C) is denoted as M+0. After labeling with D-[5-¹³C]ribose, the ATP molecules that have incorporated the tracer will have a mass increase of approximately 1 Da, corresponding to the M+1 isotopologue.

  • Correct for Natural Abundance: The natural abundance of ¹³C in nature is ~1.1%. This means that even in unlabeled samples, there will be a small M+1 peak for any carbon-containing molecule. This background signal must be subtracted from the labeled samples to determine the true enrichment from the tracer. This is typically done using established algorithms.

  • Calculate Fractional Contribution (FC): The fractional contribution of the tracer to a metabolite pool can be calculated as: FC = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues) For D-[5-¹³C]ribose, this simplifies to: FC = (Corrected Intensity of M+1) / (Intensity of M+0 + Corrected Intensity of M+1)

This value represents the proportion of the metabolite pool that was synthesized from the exogenous ribose tracer during the labeling period.

Self-Validation and Controls: Ensuring Trustworthy Data

Every protocol must be a self-validating system. Incorporating proper controls is non-negotiable for data integrity.

  • Unlabeled Control: Culture cells in parallel with medium containing only natural, unlabeled ribose at the same concentration as the tracer. This sample is essential for determining the natural MID of your metabolites of interest and for correcting the labeled samples.

  • Time-Zero (T₀) Control: Harvest a set of cells immediately after adding the ¹³C-labeling medium. This control verifies that your quenching and extraction procedure is effective and that no significant labeling occurs before the intended incubation period.

  • Cell-Free Control: Include a well with labeling medium but no cells. Harvest this "medium blank" to identify any background contaminants or degradation products from the medium itself.

References

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(5), 599-609. [Link]

  • Parida, S., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101345. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • Li, B., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • Hui, S., et al. (2020). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in Cell Biology, 30(10), 766-779. [Link]

  • Mullen, A. R., & DeBerardinis, R. J. (2012). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 23(4), 624-629. [Link]

  • Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolites, 9(8), 154. [Link]

  • McCullagh Research Group. Isotope Tracer Analysis and Metabolic Flux Analysis. [Link]

  • Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Biochemical Sciences, 34(12), 640-648. [Link]

  • Asara, J. M., et al. (2019). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols, 14(8), 2371-2400. [Link]

  • ResearchGate. (2020). Production of [ 13 C 1-1]-ribose or [ 13 C 3-1,4,5]-ribose in the oxidative or non-oxidative PPP from [ 13 C 2-1,2]-glucose. [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Macias, F. A., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(15), 7547-7555. [Link]

  • Arroo, C., et al. (2022). Urinary metabolome dynamics in 13C-labeled mice. Metabolomics, 18(1), 6. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Molecular & Cellular Proteomics, 10(6). [Link]

  • Eurisotop. Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors. [Link]

  • Fan, T. W. M., et al. (2014). 13C NMR metabolomics: applications at natural abundance. Analytical and Bioanalytical Chemistry, 406(29), 7405-7419. [Link]

  • Lane, A. N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 63. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. PubMed. [Link]

  • Lu, F., et al. (2021). Trace metal optimization in CHO cell culture through statistical design of experiments. Biotechnology and Bioengineering, 118(11), 4384-4395. [Link]

  • Wiechert, W. (2007). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolic Engineering, 9(2), 117-120. [Link]

  • Mabion. (2020). Optimizing CHO Cell Cultures via Metabolite Analysis. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Analysis of ¹³C-Ribose Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

Stable isotope tracing using compounds like ¹³C-ribose is a powerful technique to delineate metabolic pathways and quantify fluxes, offering profound insights into cellular physiology and disease states.[1][2][3] This application note provides a comprehensive, field-proven guide for the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of ¹³C-labeled metabolites derived from ¹³C-ribose. We delve into the critical aspects of sample preparation, chromatographic separation of polar metabolites, mass spectrometer optimization, and data analysis. The protocols and insights provided herein are designed to be adaptable for researchers, scientists, and drug development professionals aiming to establish reliable and reproducible stable isotope tracing workflows.

Introduction: The Power of ¹³C-Ribose in Metabolic Research

Ribose is a central building block for nucleotides, and its metabolic fate is intricately linked to fundamental cellular processes, including nucleic acid synthesis, energy metabolism, and redox homeostasis. By introducing uniformly ¹³C-labeled ribose ([U-¹³C₅]-Ribose) into a biological system, researchers can trace the incorporation of these heavy carbon atoms into downstream metabolites.[2][4][5] This allows for the elucidation of pathway activities and the identification of metabolic reprogramming in various conditions, such as cancer and metabolic disorders.[1][3]

LC-MS/MS has become the analytical technique of choice for these studies due to its high sensitivity, selectivity, and ability to differentiate between unlabeled and labeled isotopologues.[6][7] However, the successful implementation of a ¹³C-tracing experiment hinges on a meticulously developed and validated analytical method. This guide addresses the common challenges associated with analyzing polar, often low-abundance, ribose metabolites and provides a systematic approach to method development.[8]

Experimental Workflow Overview

The overall workflow for the analysis of ¹³C-ribose metabolites can be broken down into four key stages: Sample Preparation, LC Separation, MS/MS Detection, and Data Analysis. Each stage is critical for the integrity and quality of the final data.

Workflow cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Cell_Culture Cell Culture with ¹³C-Ribose Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_Separation HILIC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Isotopologue_Distribution Isotopologue Distribution Analysis Peak_Integration->Isotopologue_Distribution Flux_Analysis Metabolic Flux Analysis Isotopologue_Distribution->Flux_Analysis

Caption: High-level experimental workflow for ¹³C-ribose metabolite analysis.

In-Depth Method Development and Protocols

Sample Preparation: Preserving the Metabolome

The primary goal of sample preparation is to efficiently extract the metabolites of interest while minimizing degradation and artifact formation. Given that many ribose metabolites are polar, a polar extraction solvent is required.

Causality: Rapid quenching of metabolic activity is paramount to prevent enzymatic degradation of metabolites post-harvest.[9] Cold methanol is a common and effective quenching and extraction solvent.[10][11] Minimizing freeze-thaw cycles is crucial as they can significantly alter the metabolome.[9][10]

Protocol: Metabolite Extraction from Adherent Cells

  • Cell Culture: Culture cells to the desired confluency in standard media. Replace with media containing [U-¹³C₅]-Ribose for the desired labeling duration.

  • Quenching: Aspirate the labeling media and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well of a 6-well plate.

  • Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Vortex the tubes vigorously for 1 minute and then incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.[10]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% acetonitrile with 5 mM ammonium acetate) for analysis.

  • Storage: Store the reconstituted samples at -80°C until analysis to minimize degradation.[10]

Liquid Chromatography: Taming Polar Metabolites

The separation of highly polar and structurally similar sugar phosphates and nucleotides is a significant challenge in metabolomics.[8] Reversed-phase chromatography is generally unsuitable for these compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for retaining and separating these polar analytes.[12][13][14][15]

Causality: HILIC utilizes a polar stationary phase and a mobile phase with a high organic content.[14][15] This creates a water-enriched layer on the stationary phase, allowing for the retention of polar compounds through partitioning.[15] A gradient from high to low organic solvent content elutes the metabolites in order of increasing polarity.

Protocol: HILIC Separation of Ribose Metabolites

  • Column: A HILIC column with an amide or zwitterionic stationary phase is recommended for good peak shape and separation of sugar phosphates.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 9.0 with ammonium hydroxide for improved peak shape of acidic compounds).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 50% B

    • 12-15 min: 50% B

    • 15-16 min: 50% to 95% B

    • 16-20 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry: Selective and Sensitive Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted analysis of ¹³C-labeled metabolites. This provides the necessary selectivity and sensitivity to detect and quantify the different isotopologues.

Causality: MRM involves the selection of a specific precursor ion (the metabolite of interest) in the first quadrupole (Q1), fragmentation of this ion in the collision cell (Q2), and detection of a specific product ion in the third quadrupole (Q3). This highly specific transition minimizes background noise and allows for accurate quantification.

Optimization of MS Parameters:

  • Infusion of Standards: Infuse individual standards of the target metabolites (both unlabeled and fully ¹³C-labeled, if available) to determine the optimal precursor ion (typically [M-H]⁻ for phosphorylated sugars and nucleotides in negative ion mode) and fragment ions.

  • Collision Energy (CE) Optimization: For each MRM transition, perform a CE ramp to determine the energy that yields the highest product ion intensity.[16][17] This is a critical step for maximizing sensitivity.[18]

  • Source Parameter Optimization: Optimize electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to achieve stable and efficient ionization.

Table 1: Example MRM Transitions for Key ¹³C-Ribose Metabolites (Negative Ion Mode)

MetaboliteIsotopologuePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ribose-5-phosphateM+0229.097.0 (PO₃⁻)15
M+5234.097.0 (PO₃⁻)15
PRPPM+0389.079.0 (PO₂⁻)20
M+5394.079.0 (PO₂⁻)20
ATPM+0506.0159.025
M+5511.0159.025
M+10516.0159.025

Note: The exact m/z values and collision energies will need to be empirically determined on the specific instrument used.

Data Analysis: From Raw Data to Biological Insight

The analysis of stable isotope tracing data involves several steps, from peak integration to the calculation of isotopic enrichment and, ultimately, metabolic flux.[19]

Data_Analysis Raw_Data LC-MS/MS Raw Data (.wiff, .raw, etc.) Peak_Integration Peak Integration & Quantification Raw_Data->Peak_Integration Natural_Abundance_Correction Natural Abundance Correction Peak_Integration->Natural_Abundance_Correction Fractional_Enrichment Fractional Enrichment Calculation Natural_Abundance_Correction->Fractional_Enrichment Pathway_Mapping Pathway Mapping & Visualization Fractional_Enrichment->Pathway_Mapping

Caption: Data analysis workflow for ¹³C-tracing experiments.

Protocol: Data Processing and Analysis

  • Peak Integration: Use the instrument manufacturer's software or third-party software (e.g., Skyline, X¹³CMS, MetaboAnalyst) to integrate the peak areas for each MRM transition corresponding to the different isotopologues of a metabolite.[1]

  • Natural Abundance Correction: The measured isotopologue distribution must be corrected for the natural abundance of ¹³C and other heavy isotopes. This is a crucial step for accurate flux analysis.[1] Several software packages and algorithms are available for this correction.[20]

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of each metabolite, which represents the proportion of the metabolite pool that is labeled with ¹³C.

  • Metabolic Flux Analysis (MFA): For a more in-depth understanding of metabolic pathway dynamics, the corrected isotopologue distribution data can be used as input for MFA software (e.g., INCA, OpenMebius).[21] This allows for the quantification of intracellular metabolic fluxes.

Trustworthiness and Self-Validation

A robust LC-MS/MS method should include self-validating components to ensure data quality and reproducibility.

  • Internal Standards: The use of isotopically labeled internal standards (e.g., ¹³C, ¹⁵N-labeled amino acids) is highly recommended to control for variations in sample preparation and instrument response.[22][23][24]

  • Quality Control (QC) Samples: Prepare a pooled QC sample by combining small aliquots of each experimental sample. Inject this QC sample periodically throughout the analytical run to monitor instrument performance and assess data quality.

  • System Suitability Tests: Before starting a sample batch, inject a standard mixture to verify chromatographic performance (retention time stability, peak shape) and mass spectrometer sensitivity.

Conclusion

This application note provides a detailed framework for the development of a reliable and robust LC-MS/MS method for the analysis of ¹³C-ribose metabolites. By understanding the causality behind each experimental choice, from sample preparation to data analysis, researchers can generate high-quality, reproducible data that will provide valuable insights into metabolic pathways. The protocols and recommendations presented here serve as a strong foundation that can be adapted and further optimized for specific biological questions and experimental systems.

References

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Measuring Ribose Salvage Pathway Activity Using D-[5-13C]ribose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Crossroads of Nucleotide Metabolism

Cellular life depends on a constant and balanced supply of nucleotides, the fundamental building blocks of DNA and RNA. Cells can generate these vital molecules through two primary routes: the de novo synthesis pathway, which builds nucleotides from simple precursors like amino acids and CO2, and the energetically favorable salvage pathways, which recycle pre-existing nucleobases and nucleosides.[1][2] The ribose salvage pathway plays a critical role in this recycling process by recovering ribose from nucleotide degradation and channeling it back into the nucleotide pool.[3][4] Understanding the dynamics of this pathway is crucial for researchers in fields ranging from cancer biology to neurodegenerative diseases, as its dysregulation is implicated in various pathological states.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to accurately measure the activity of the ribose salvage pathway using D-[5-13C]ribose as a stable isotope tracer. By tracking the incorporation of the 13C label from D-[5-13C]ribose into ribonucleotides, we can quantify the flux through this pathway, offering a powerful tool to investigate cellular metabolism and identify potential therapeutic targets.

The Principle: Tracing the Fate of a Labeled Sugar

The core of this methodology lies in stable isotope-resolved metabolomics (SIRM). We introduce D-[5-13C]ribose, a non-radioactive, stable isotope-labeled version of ribose, into a cell culture system. The 13C atom at the 5-position of the ribose molecule acts as a tracer. When cells take up and metabolize this labeled ribose via the salvage pathway, the 13C label is incorporated into the ribose-5-phosphate (R5P) pool.[5] This labeled R5P is then used to synthesize purine and pyrimidine nucleotides.[6] By using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), we can detect and quantify the amount of 13C incorporated into these downstream metabolites.[7] The degree of labeling provides a direct measure of the ribose salvage pathway's activity.

Visualizing the Pathway and Experimental Workflow

To better understand the flow of the labeled carbon, the following diagrams illustrate the biochemical pathway and the overall experimental procedure.

Ribose_Salvage_Pathway Metabolic Fate of D-[5-13C]ribose cluster_extracellular Extracellular cluster_intracellular Intracellular D-[5-13C]ribose D-[5-13C]ribose D-[5-13C]ribose_in D-[5-13C]ribose D-[5-13C]ribose->D-[5-13C]ribose_in Transport R5P [5-13C]Ribose-5-Phosphate D-[5-13C]ribose_in->R5P Ribokinase PRPP [5-13C]PRPP R5P->PRPP PRPP Synthetase Purine_Salvage Purine Nucleotide Salvage PRPP->Purine_Salvage Pyrimidine_Salvage Pyrimidine Nucleotide Salvage PRPP->Pyrimidine_Salvage Labeled_Purines 13C-Labeled Purine Ribonucleotides (e.g., AMP, GMP) Purine_Salvage->Labeled_Purines Labeled_Pyrimidines 13C-Labeled Pyrimidine Ribonucleotides (e.g., UMP, CMP) Pyrimidine_Salvage->Labeled_Pyrimidines De_Novo De Novo Nucleotide Synthesis Unlabeled_Pool Unlabeled Nucleotide Pool De_Novo->Unlabeled_Pool

Caption: Metabolic fate of D-[5-13C]ribose in the salvage pathway.

Experimental_Workflow Experimental Workflow Cell_Culture 1. Cell Culture (Exponential Growth Phase) Labeling 2. Isotope Labeling (Incubate with D-[5-13C]ribose) Cell_Culture->Labeling Quenching 3. Quench Metabolism (e.g., Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 6. Data Analysis (Isotopologue Distribution, Flux Calculation) LCMS->Data_Analysis

Caption: High-level experimental workflow for tracing ribose salvage.

Detailed Protocols

Part 1: In Vitro Cell Culture and Labeling

This protocol is designed for adherent mammalian cells in a 6-well plate format but can be adapted for other formats and cell types.

Materials:

  • Cultured cells of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • D-[5-13C]ribose (ensure high isotopic purity)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling and harvest (typically 70-80% confluency).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with D-[5-13C]ribose. The final concentration of the labeled ribose may need to be optimized for your specific cell line and experimental goals, but a starting point of 100 µM to 1 mM is common.

  • Initiation of Labeling:

    • Aspirate the existing culture medium from the wells.

    • Gently wash the cells once with pre-warmed sterile PBS to remove any remaining unlabeled ribose and other metabolites.

    • Add the pre-warmed D-[5-13C]ribose containing labeling medium to each well.[8]

  • Incubation: Return the plates to the incubator and incubate for a specific duration. The labeling time is a critical parameter and should be determined empirically. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is highly recommended to determine the optimal labeling window for your system.

Part 2: Metabolite Extraction

Rapidly quenching metabolic activity is crucial to prevent artifactual changes in metabolite levels.

Materials:

  • Cold (-80°C) 80% methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 4°C

Protocol:

  • Quenching and Extraction:

    • Remove the plates from the incubator and immediately aspirate the labeling medium.

    • Quickly add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[9]

    • Place the plates on dry ice for 10 minutes.

  • Cell Harvesting:

    • Scrape the cells in the cold methanol solution using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Pelleting Cellular Debris:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites (including nucleotides), to a new clean tube.

    • Store the extracts at -80°C until LC-MS/MS analysis to ensure stability.

Part 3: LC-MS/MS Analysis

Analysis of 13C-labeled ribonucleotides requires a robust and sensitive LC-MS/MS method.

Instrumentation and Columns:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended for accurate mass measurements and separation of isomers.

  • A column suitable for polar metabolite analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is often used for nucleotide separation.

General LC-MS/MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode NegativeNucleotides are readily ionized in negative mode due to their phosphate groups.
Scan Type Full Scan and/or Targeted SIM/MRMFull scan allows for untargeted analysis, while targeted scans increase sensitivity for specific labeled nucleotides.
Mass Resolution >10,000High resolution is necessary to distinguish between isotopologues and potential interferences.
Collision Energy Optimized for each nucleotideFragmentation patterns are used to confirm the identity of the nucleotides.

Data Acquisition: Acquire data for the mass isotopologues of key ribonucleotides such as ATP, GTP, CTP, and UTP. Since D-[5-13C]ribose introduces a single 13C atom into the ribose moiety, you will be looking for the M+1 isotopologue of each ribonucleotide.

Data Analysis and Interpretation

The raw LC-MS/MS data needs to be processed to determine the extent of 13C incorporation and calculate the ribose salvage pathway flux.

  • Peak Integration and Isotopologue Distribution:

    • Use appropriate software to integrate the peak areas for the different isotopologues (M+0, M+1, etc.) of each nucleotide of interest.

  • Correction for Natural Isotope Abundance:

    • It is critical to correct the raw isotopologue distribution for the natural abundance of 13C and other heavy isotopes.[10][11] Several software packages and algorithms are available for this correction.[12] Failure to do so will lead to an overestimation of the label incorporation.[10]

  • Calculation of Fractional Enrichment:

    • The fractional enrichment (FE) represents the proportion of a metabolite pool that is labeled. It can be calculated using the following formula after natural abundance correction: FE = (Sum of intensities of labeled isotopologues) / (Total intensity of all isotopologues)

  • Quantifying Ribose Salvage Pathway Activity:

    • The fractional enrichment of the ribonucleotide pool with the M+1 isotopologue is a direct reflection of the contribution of the ribose salvage pathway to the total ribonucleotide synthesis. A higher M+1 fraction indicates greater salvage activity.

    • By comparing the fractional enrichment under different experimental conditions (e.g., drug treatment vs. control), the relative activity of the ribose salvage pathway can be determined.

Applications in Research and Drug Development

Measuring ribose salvage pathway activity has numerous applications:

  • Cancer Metabolism: Many cancer cells exhibit altered nucleotide metabolism. Quantifying ribose salvage can help identify metabolic vulnerabilities that could be targeted by novel anti-cancer therapies.

  • Neurobiology: The brain has a high demand for nucleotides, and the salvage pathways are particularly important in neuronal cells.[2] Studying these pathways can provide insights into neurodegenerative diseases.

  • Drug Discovery: This method can be used to screen for compounds that modulate the activity of the ribose salvage pathway, identifying potential drug candidates.

  • Fundamental Biology: It allows for a deeper understanding of how cells regulate nucleotide pools under various physiological and pathological conditions.

Conclusion: A Powerful Tool for Metabolic Investigation

The use of D-[5-13C]ribose as a stable isotope tracer, coupled with modern LC-MS/MS technology, provides a robust and quantitative method for measuring the activity of the ribose salvage pathway. The protocols and guidelines presented in this application note offer a solid foundation for researchers to implement this powerful technique in their own studies. By carefully considering experimental design, sample preparation, and data analysis, investigators can gain valuable insights into the intricate world of nucleotide metabolism, paving the way for new discoveries and therapeutic strategies.

References

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in vivo metabolic tracking of D-[5-13C]ribose in cardiac tissue

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to In Vivo Metabolic Tracking of D-[5-¹³C]Ribose in Cardiac Tissue

Authored by a Senior Application Scientist

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo metabolic tracking of D-[5-¹³C]ribose in cardiac tissue. This powerful technique offers a window into the dynamic metabolic pathways of the heart, particularly the pentose phosphate pathway (PPP) and nucleotide synthesis, which are crucial for cellular energetics, antioxidant defense, and repair mechanisms. By tracing the fate of the stable isotope ¹³C from D-ribose, researchers can gain valuable insights into cardiac physiology and pathophysiology.

Introduction: The Significance of Ribose Metabolism in the Heart

The heart has an immense and continuous energy demand to sustain its contractile function. While fatty acids and glucose are the primary fuels for ATP production through oxidative phosphorylation, the pentose phosphate pathway plays a vital, albeit quantitatively smaller, role in cardiac homeostasis.[1] The PPP is the primary source of NADPH, which is essential for regenerating the antioxidant glutathione and protecting cardiomyocytes from oxidative stress.[2] Furthermore, the PPP produces ribose-5-phosphate, a precursor for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA and are critical for cellular energy currency in the form of ATP.[3][4]

D-ribose, a naturally occurring five-carbon sugar, can directly enter the PPP, bypassing the initial rate-limiting steps of glucose metabolism.[1][5] This makes D-[5-¹³C]ribose an excellent tracer to specifically probe the flux through the non-oxidative branch of the PPP and the downstream pathways of nucleotide synthesis.[6][7] Understanding these pathways is of paramount importance in various cardiac conditions, including ischemia-reperfusion injury, heart failure, and diabetic cardiomyopathy, where metabolic remodeling is a key pathological feature.[3][8][9]

This guide will provide a detailed protocol for in vivo administration of D-[5-¹³C]ribose, cardiac tissue harvesting, metabolite extraction, and analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will also delve into the scientific rationale behind each step to ensure robust and reproducible results.

Metabolic Fate of D-[5-¹³C]Ribose in Cardiomyocytes

The journey of the ¹³C label from D-[5-¹³C]ribose through key metabolic pathways is depicted below. This visualization is crucial for designing experiments and interpreting the resulting data.

cluster_extracellular Extracellular Space cluster_cytosol Cardiomyocyte Cytosol cluster_mitochondria Mitochondrion D-[5-13C]Ribose D-[5-13C]Ribose Ribose-5-Phosphate [5-13C] Ribose-5-Phosphate [5-13C] D-[5-13C]Ribose->Ribose-5-Phosphate [5-13C] Ribokinase PRPP [5-13C] PRPP [5-13C] Ribose-5-Phosphate [5-13C]->PRPP [5-13C] PRPP Synthetase Glycolytic Intermediates Glycolytic Intermediates Ribose-5-Phosphate [5-13C]->Glycolytic Intermediates Non-oxidative PPP Purine Nucleotides (ATP, GTP) [Ribose-5-13C] Purine Nucleotides (ATP, GTP) [Ribose-5-13C] PRPP [5-13C]->Purine Nucleotides (ATP, GTP) [Ribose-5-13C] De Novo & Salvage Pathways Pyrimidine Nucleotides (UTP, CTP) [Ribose-5-13C] Pyrimidine Nucleotides (UTP, CTP) [Ribose-5-13C] PRPP [5-13C]->Pyrimidine Nucleotides (UTP, CTP) [Ribose-5-13C] De Novo Pathway Lactate [13C] Lactate [13C] Glycolytic Intermediates->Lactate [13C] Pyruvate [13C] Pyruvate [13C] Glycolytic Intermediates->Pyruvate [13C] TCA Cycle Intermediates [13C] TCA Cycle Intermediates [13C] Pyruvate [13C]->TCA Cycle Intermediates [13C] Pyruvate Dehydrogenase

Caption: Metabolic fate of D-[5-¹³C]ribose in cardiac tissue.

Experimental Design and Protocols

The choice of animal model, tracer dose, and infusion time are critical parameters that must be optimized based on the specific research question. This protocol provides a general framework for a mouse model.

Rationale: The goal is to achieve sufficient enrichment of ¹³C in the cardiac tissue to be detectable by NMR or MS, while minimizing physiological perturbations. A continuous infusion is often preferred over a bolus injection to achieve a metabolic steady-state. The infusion duration is a key variable; shorter times capture initial metabolic events, while longer times allow for the label to incorporate into downstream metabolites.[10]

Materials:

  • D-[5-¹³C]ribose (≥99% isotopic purity)

  • Sterile saline (0.9% NaCl)

  • Animal model (e.g., C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Infusion pump and catheters

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Cryogenic storage vials

Protocol:

  • Tracer Preparation: Dissolve D-[5-¹³C]ribose in sterile saline to the desired concentration (e.g., 100-200 mg/mL). Ensure complete dissolution and sterility.

  • Animal Preparation: Anesthetize the animal using a standardized protocol. Monitor vital signs throughout the procedure.

  • Catheterization: Surgically place a catheter into a suitable blood vessel (e.g., jugular vein) for tracer infusion.

  • Tracer Infusion:

    • Administer a priming bolus of the D-[5-¹³C]ribose solution to rapidly increase its plasma concentration.

    • Immediately follow with a continuous infusion at a constant rate for a predetermined duration (e.g., 30-60 minutes). The exact dose and infusion rate should be optimized in pilot studies.

  • Tissue Harvesting:

    • At the end of the infusion period, rapidly excise the heart.

    • Immediately freeze-clamp the heart using tongs pre-chilled in liquid nitrogen to halt all metabolic activity. This step is critical to preserve the metabolic state of the tissue.

    • Store the frozen tissue at -80°C until metabolite extraction.

The objective of this step is to efficiently extract a broad range of polar metabolites from the cardiac tissue while preserving their integrity.

Rationale: A common and effective method for extracting polar metabolites is a biphasic extraction using a mixture of methanol, chloroform, and water. This separates the polar metabolites (in the aqueous phase) from lipids (in the organic phase).

Materials:

  • Frozen cardiac tissue

  • Pre-chilled (-80°C) methanol:chloroform:water (2:1:0.8 v/v/v) extraction solvent

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Lyophilizer

Protocol:

  • Tissue Pulverization: Grind the frozen cardiac tissue into a fine powder under liquid nitrogen using a mortar and pestle. This increases the surface area for efficient extraction.

  • Homogenization: Transfer the powdered tissue to a pre-chilled tube containing the extraction solvent. Homogenize the sample thoroughly.

  • Phase Separation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to separate the aqueous (polar) and organic (non-polar) phases.

  • Collection of Polar Metabolites: Carefully collect the upper aqueous phase containing the polar metabolites.

  • Drying: Lyophilize (freeze-dry) the collected aqueous phase to remove the solvent.

  • Storage: Store the dried metabolite extract at -80°C until analysis.

Both NMR and MS are powerful techniques for identifying and quantifying ¹³C-labeled metabolites. The choice between them depends on the specific metabolites of interest and the desired level of sensitivity and resolution.[11][12][13]

A. ¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides detailed information about the position of the ¹³C label within a molecule, which is invaluable for elucidating metabolic pathways.[8][11] However, it is less sensitive than MS.[14]

Protocol:

  • Sample Preparation: Reconstitute the lyophilized metabolite extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Identify ¹³C-labeled metabolites by comparing the chemical shifts to known standards and databases.

    • Quantify the ¹³C enrichment by integrating the peak areas of the labeled and unlabeled signals.

B. Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS offers high sensitivity and is well-suited for quantifying a large number of metabolites simultaneously.[13][15] It can readily distinguish between different isotopologues (molecules with different numbers of ¹³C atoms).

Protocol:

  • Sample Preparation: Reconstitute the lyophilized metabolite extract in a solvent compatible with the liquid chromatography (LC) system.

  • LC Separation: Separate the metabolites using an appropriate LC method (e.g., hydrophilic interaction liquid chromatography - HILIC for polar metabolites).

  • MS/MS Analysis: Analyze the eluting metabolites using a mass spectrometer operating in a suitable mode (e.g., selected reaction monitoring - SRM for targeted analysis or full scan for untargeted analysis).

  • Data Analysis:

    • Identify metabolites based on their retention time and mass-to-charge ratio (m/z).

    • Determine the isotopologue distribution for each metabolite by analyzing the relative abundance of the different mass peaks.

    • Calculate the fractional enrichment of ¹³C in each metabolite.

Data Interpretation and Key Experimental Parameters

The interpretation of the ¹³C labeling patterns provides insights into the relative activities of different metabolic pathways.

Metabolite Expected ¹³C Labeling Pattern from D-[5-¹³C]Ribose Metabolic Pathway Indicated
Ribose-5-phosphate M+1 (single ¹³C label)Direct phosphorylation of D-ribose
Purine Nucleotides (ATP, GTP) M+1 in the ribose moietyDe novo and salvage pathways of purine synthesis
Pyrimidine Nucleotides (UTP, CTP) M+1 in the ribose moietyDe novo pathway of pyrimidine synthesis
Glycolytic Intermediates M+1 or other patterns depending on the specific intermediateEntry into glycolysis via the non-oxidative PPP
Lactate M+1 or other patterns depending on the specific intermediateGlycolytic flux
TCA Cycle Intermediates M+1 or other patterns depending on the specific intermediateAnaplerotic flux from glycolysis

Workflow Diagram:

cluster_workflow Experimental Workflow Tracer_Infusion In Vivo D-[5-13C]Ribose Infusion Tissue_Harvesting Cardiac Tissue Harvesting Tracer_Infusion->Tissue_Harvesting Metabolite_Extraction Metabolite Extraction Tissue_Harvesting->Metabolite_Extraction Analysis NMR / Mass Spectrometry Analysis Metabolite_Extraction->Analysis Data_Interpretation Data Interpretation & Metabolic Flux Analysis Analysis->Data_Interpretation

Caption: Overview of the experimental workflow.

Conclusion and Future Perspectives

The in vivo metabolic tracking of D-[5-¹³C]ribose provides a powerful tool to dissect the intricate metabolic networks of the heart. The protocols and insights provided in this application note offer a robust framework for researchers to investigate the roles of the pentose phosphate pathway and nucleotide synthesis in cardiac health and disease. Future applications of this technique could involve its use in preclinical drug development to assess the metabolic effects of novel cardiac therapies and to identify new therapeutic targets aimed at modulating cardiac metabolism.

References

  • Gibb, A. A., & Hill, B. G. (2018). In vivo [U-¹³C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology, 315(3), H649-H661. [Link]

  • Rider, O. J., & Tyler, D. J. (2020). Noninvasive in vivo assessment of cardiac metabolism in the healthy and diabetic human heart using hyperpolarized ¹³C MRI. Circulation Research, 126(7), e69-e82. [Link]

  • Zimmer, H. G. (1998). The oxidative pentose phosphate pathway in the heart: regulation, physiological significance, and clinical implications. Herz, 23(3), 135-143. [Link]

  • Karlstaedt, A., Zhang, X., & Vitrac, H. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 734364. [Link]

  • Liu, X., Ser, Z., & Locasale, J. W. (2021). ¹³C tracer analysis identifies extensive recycling of endogenous CO₂ in vivo. bioRxiv. [Link]

  • Flögel, U., Laussmann, T., Gödecke, A., Abanador, N., Schäfers, M., Fingas, C. D., ... & Schrader, J. (2005). Lack of myoglobin causes a switch in cardiac substrate selection. Circulation research, 96(8), e68-e75. [Link]

  • Cunningham, J. N., & Rider, O. J. (2017). Hyperpolarized ¹³C Metabolic MRI of the Human Heart: Initial Experience. Circulation Research, 120(10), 1588-1590. [Link]

  • de Graaf, R. A., Klomp, D. W., & Gruetter, R. (2009). State-of-the-art direct ¹³C and indirect ¹H-[¹³C] NMR spectroscopy in vivo. NMR in Biomedicine, 22(5), 465-481. [Link]

  • Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). In vivo ²H/¹³C flux analysis in metabolism research. Nature Protocols, 12(5), 1005-1017. [Link]

  • Wu, C., & Hu, J. (2020). D-ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review). Experimental and Therapeutic Medicine, 20(4), 3233-3240. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Comprehensive metabolic modeling of multiple ¹³C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology, 304(12), H1708-H1720. [Link]

  • Dow, J. W., & Nigdikar, S. (1988). Adenine nucleotide synthesis de novo in mature rat cardiac myocytes. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 971(2), 224-227. [Link]

  • Li, X., Xia, L., & Li, J. (2021). The Role of the Pentose Phosphate Pathway in Cardiovascular Diseases. Current Medicinal Chemistry, 28(32), 6649-6663. [Link]

  • Singh, S., & Sharma, A. (2021). The cardiomyocyte disrupts pyrimidine biosynthesis in non-myocytes to regulate heart repair. bioRxiv. [Link]

  • Ilg, A. M., & Sluimer, J. C. (2021). An NRF2/β3-Adrenoreceptor Axis Drives a Sustained Antioxidant and Metabolic Rewiring Through the Pentose-Phosphate Pathway to Alleviate Cardiac Stress. Circulation, 143(11), 1115-1117. [Link]

  • Bayram, M., & St. Cyr, J. A. (2018). Clinical Significance and Applications of D-Ribose in Cardiovascular Disease. International Archives of Cardiovascular Diseases, 2(1), 013. [Link]

  • MacIver, N. J. (2020). Metabolomics and ¹³C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. [Link]

  • Doenst, T., & Taegtmeyer, H. (2000). Integration of flux measurements to resolve changes in anabolic and catabolic metabolism in cardiac myocytes. Biochemical Journal, 352(2), 365-372. [Link]

  • Shecterle, L. M., & St Cyr, J. A. (2018). Mitochondrial bioenergetics and D-ribose in HFpEF: a brief narrative review. Journal of Thoracic Disease, 10(Suppl 34), S4136. [Link]

  • Ahn, C. S., & Metallo, C. M. (2015). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Current Opinion in Biotechnology, 34, 9-16. [Link]

  • Nishida, K., & Otsu, K. (2017). NRF2 activation in the heart induces glucose metabolic reprogramming and reduces cardiac dysfunction via upregulation of the pentose phosphate pathway. Cardiovascular Research, 113(12), 1495-1507. [Link]

  • Des Rosiers, C., & Labarthe, F. (2015). Metabolic Tracing Using Stable Isotope-Labeled Substrates and Mass Spectrometry in the Perfused Mouse Heart. Methods in Enzymology, 561, 141-174. [Link]

  • Swain, J. L., & Sabina, R. L. (1992). Derangements in myocardial purine and pyrimidine nucleotide metabolism in patients with coronary artery disease and left ventricular hypertrophy. Proceedings of the National Academy of Sciences, 89(4), 1584-1588. [Link]

  • Ingwall, J. S. (2009). Integrated Functions of Cardiac Energetics, Mechanics, and Purine Nucleotide Metabolism. Comprehensive Physiology. [Link]

  • Sluimer, J. C., & van der Velden, J. (2019). Oncometabolism: A Paradigm for the Metabolic Remodeling of the Failing Heart. International Journal of Molecular Sciences, 20(11), 2729. [Link]

  • Tucker, N. R., & Ellinor, P. T. (2022). Single-Cell Multi-Omics Profiling of Human Septal Myectomy Tissue: Toward Precision Medicine in Obstructive Hypertrophic Cardiomyopathy. Journal of Cardiovascular Development and Disease, 9(7), 219. [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). In vivo ¹H-[¹³C]-NMR spectroscopy of cerebral metabolism. Journal of Cerebral Blood Flow & Metabolism, 34(3), 381-397. [Link]

  • Pauly, D. F., & Johnson, C. (2008). D-ribose as a supplement for cardiac energy metabolism. Journal of Cardiovascular Pharmacology and Therapeutics, 13(4), 241-247. [Link]

  • Lopaschuk, G. D., Ussher, J. R., Folmes, C. D., Jaswal, J. S., & Stanley, W. C. (2010). Myocardial fatty acid metabolism in health and disease. Physiological reviews, 90(1), 207-258. [Link]

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  • Litwin, S. E., & Litwin, K. S. (2019). Mitochondrial bioenergetics and D-ribose in HFpEF: a brief narrative review. Journal of Thoracic Disease, 11(Suppl 1), S103. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low ¹³C Enrichment in Nucleotide Fractions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stable isotope tracing experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low ¹³C enrichment in their nucleotide fractions. As a senior application scientist, I've compiled this resource based on extensive field experience and established scientific principles to help you diagnose and resolve common issues in your experimental workflow. Our goal is to move beyond a simple checklist and provide you with a deeper understanding of the "why" behind each step, ensuring robust and reproducible results.

Section 1: Cell Culture and Isotope Labeling

This section addresses the foundational stage of your experiment: successfully introducing the ¹³C label into your cellular system.

Question 1: My nucleotide enrichment is consistently low across all samples. Where should I start my investigation?

Low enrichment across an entire experiment often points to a systemic issue in the labeling protocol or the health of the cells. Here’s a logical progression for troubleshooting:

  • Verify Cell Health and Proliferation: Healthy, actively dividing cells are crucial for efficient uptake and incorporation of labeled substrates.

    • Causality: Cells under stress (e.g., contamination, nutrient deprivation, over-confluence) will have altered metabolic activity, prioritizing survival over proliferation and nucleotide synthesis. This directly impacts the incorporation of ¹³C from tracers like glucose into the nucleotide pool.

    • Actionable Steps:

      • Perform a cell count and viability assay (e.g., trypan blue exclusion) before starting your labeling experiment.

      • Ensure your cells are in the exponential growth phase.

      • Visually inspect for any signs of contamination or morphological changes.

  • Confirm ¹³C Tracer Integrity and Concentration:

    • Causality: The purity and concentration of your labeled substrate are paramount. An incorrect concentration or degraded tracer will lead to diluted labeling.

    • Actionable Steps:

      • Always use high-purity, sterile-filtered ¹³C-labeled substrates.[1]

      • Prepare fresh media with the labeled tracer for each experiment.

      • Double-check your calculations for the final concentration of the ¹³C tracer in the media.

  • Optimize Labeling Duration:

    • Causality: Achieving isotopic steady state, where the enrichment of your target metabolites is stable, is critical for many analyses.[2] Insufficient labeling time is a common reason for low enrichment. The time to reach steady state varies significantly between different cell lines and metabolic pathways.

    • Actionable Steps:

      • Conduct a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions. Analyze enrichment at several time points (e.g., 0, 2, 4, 8, 12, 24 hours).

      • For rapidly dividing cells, a shorter duration may be sufficient, while slower-growing cells may require longer incubation.

Question 2: I'm using ¹³C-glucose, but the enrichment in my pyrimidine nucleotides (dCTP, dTTP) is lower than in my purine nucleotides (dATP, dGTP). What could be the cause?

This is a common observation and often relates to the differential contribution of carbon sources to the purine and pyrimidine synthesis pathways.

  • Metabolic Explanation:

    • The ribose backbone of all nucleotides is derived from the pentose phosphate pathway (PPP), which is directly fed by glucose.

    • The carbon atoms of the pyrimidine ring are derived from bicarbonate and aspartate.

    • The carbon atoms of the purine ring are derived from glycine, formate (often from the serine synthesis pathway, which is glucose-derived), and aspartate.[3]

    • Therefore, if glucose is your sole ¹³C source, the labeling will be more direct and potentially faster for the purine ring carbons derived from the serine pathway compared to the pyrimidine ring.

  • Troubleshooting and Optimization:

    • Consider Dual Labeling: To achieve more uniform and higher enrichment across all nucleotides, consider using a combination of labeled tracers. A common strategy is to use both ¹³C-glucose and ¹³C-glutamine.[4] Glutamine is a key anaplerotic substrate that contributes to the TCA cycle and provides nitrogen for nucleotide synthesis.

    • Analyze Intermediary Metabolites: To confirm this hypothesis, analyze the enrichment of key precursor metabolites like aspartate and glycine. Low enrichment in these precursors will directly lead to low enrichment in the nucleotide bases.

Section 2: Sample Extraction and Preparation

The transition from labeled cells to a clean nucleotide sample for analysis is a critical step where significant variability can be introduced.

Question 3: I suspect I'm losing my nucleotide sample during the extraction process. How can I improve my recovery?

Efficient and rapid quenching of metabolism followed by a robust extraction protocol is key to preserving your nucleotide pool.

  • Metabolic Quenching:

    • Causality: Cellular enzymes remain active even after removing the culture medium. This can lead to the degradation of nucleotides and a shift in their relative abundances. Rapidly halting all enzymatic activity is crucial.

    • Protocol: Cold Methanol Quenching

      • Aspirate the culture medium completely.

      • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining unlabeled medium.

      • Instantly add a pre-chilled (-80°C) 80% methanol solution to the culture plate.

      • Incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Nucleotide Extraction:

    • Causality: Inefficient extraction will result in a low yield of nucleotides, making it difficult to detect ¹³C enrichment, especially for low-abundance species.

    • Protocol: Improving Extraction Efficiency

      • After quenching, scrape the cells in the cold methanol solution.

      • Transfer the cell lysate to a pre-chilled tube.

      • Vortex thoroughly to ensure complete extraction.

      • Centrifuge at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

      • Carefully transfer the supernatant containing the polar metabolites (including nucleotides) to a new tube.

Question 4: My LC-MS/MS signal for nucleotides is noisy and inconsistent. Could this be a sample preparation issue?

Absolutely. Contaminants from the extraction process can interfere with mass spectrometry analysis through ion suppression.

  • Common Contaminants: Salts from buffers and lipids from cell membranes are common culprits.

  • Troubleshooting Steps:

    • Washing: Ensure the post-extraction pellet is washed with 70% ethanol to remove salts.[5]

    • Liquid-Liquid Extraction: To remove lipids, a two-phase extraction using a mixture of methanol, water, and chloroform is highly effective. The polar nucleotides will partition into the aqueous phase, while lipids will move to the organic phase.

    • Solid-Phase Extraction (SPE): For very clean samples, consider using a specialized SPE cartridge designed for nucleotide purification.

Section 3: Mass Spectrometry Analysis

The final analytical step requires careful optimization to ensure sensitive and accurate detection of your labeled nucleotides.

Question 5: My mass spectrometer is not detecting the heavier isotopologues of my nucleotides, even though I expect them to be present. What should I check?

This issue can stem from either the instrument settings or the nature of the sample.

  • Instrument Settings:

    • Mass Range: Ensure your acquisition method is set to scan a wide enough mass range to include all possible isotopologues. For a nucleotide like ATP with 10 carbons, you need to be able to detect up to M+10.

    • Resolution and Sensitivity: Higher resolution instruments can better distinguish between closely related isotopologues. However, there can be a trade-off between resolution and sensitivity. You may need to optimize your instrument's settings to achieve a balance that allows for the detection of low-abundance heavy isotopologues.[6]

    • Ionization Source: Clean the ion source regularly, as sample buildup can lead to a loss of sensitivity.[7]

  • Sample-Related Issues:

    • Low Abundance: The fully labeled isotopologues may be present at very low concentrations.[8] You may need to inject a more concentrated sample or use a more sensitive instrument.

    • Matrix Effects: Co-eluting compounds can suppress the ionization of your target analytes.[9] Optimizing your liquid chromatography method to better separate your nucleotides from interfering compounds can help.

Question 6: How can I be sure that the low enrichment I'm seeing is real and not an artifact of my data analysis?

Proper data analysis is crucial for accurately determining ¹³C enrichment.

  • Natural Abundance Correction: It is essential to correct for the natural abundance of ¹³C (approximately 1.1%). Software packages are available that can perform this correction.

  • Peak Integration: Ensure that your software is correctly integrating the peaks for all isotopologues. Poor peak shape or low signal-to-noise can lead to inaccurate integration.

  • Internal Standards: While not always feasible for all isotopologues, using a ¹³C-labeled internal standard can help to normalize for variations in sample preparation and instrument response.[10][11]

Visualizing the Workflow

A clear understanding of the experimental pipeline is crucial for identifying potential sources of error.

TroubleshootingWorkflow cluster_Labeling Cell Culture & Labeling cluster_Extraction Extraction & Preparation cluster_Analysis LC-MS/MS Analysis cluster_Output Outcome CellHealth Cell Health & Proliferation Quenching Metabolic Quenching CellHealth->Quenching Tracer ¹³C Tracer Integrity Tracer->Quenching Duration Labeling Duration Duration->Quenching Extraction Nucleotide Extraction Quenching->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Data Data Analysis MS->Data LowEnrichment Low ¹³C Enrichment Data->LowEnrichment HighEnrichment Optimal ¹³C Enrichment Data->HighEnrichment

Caption: A flowchart of the experimental workflow for ¹³C labeling of nucleotides, highlighting key stages for troubleshooting.

Key Quantitative Parameters

ParameterRecommendationRationale
Cell Confluency 70-80%Ensures cells are in the exponential growth phase for optimal metabolic activity.
¹³C-Glucose Concentration Match the glucose concentration in standard media (e.g., 25 mM)Avoids altering cellular metabolism due to nutrient excess or deprivation.
Quenching Solution 80% MethanolEfficiently precipitates proteins and quenches enzymatic activity.
Quenching Temperature -80°CRapidly halts metabolism to preserve the in vivo state of the metabolome.
Extraction Solvent Methanol/Water/Chloroform (1:1:1)Allows for the separation of polar metabolites (nucleotides) from lipids.

Nucleotide Synthesis Pathways

Understanding the origin of the carbon atoms in your nucleotides is fundamental to interpreting your labeling data.

NucleotideSynthesis Glucose ¹³C-Glucose PPP Pentose Phosphate Pathway Glucose->PPP Glycolysis Glycolysis Glucose->Glycolysis Ribose5P Ribose-5-Phosphate PPP->Ribose5P Purine Purine Nucleotides (ATP, GTP) Ribose5P->Purine Pyrimidine Pyrimidine Nucleotides (CTP, UTP) Ribose5P->Pyrimidine Serine Serine Synthesis Glycolysis->Serine TCA TCA Cycle Glycolysis->TCA Glycine Glycine Serine->Glycine Formate Formate Serine->Formate Glycine->Purine Formate->Purine Aspartate Aspartate TCA->Aspartate Aspartate->Purine Aspartate->Pyrimidine Bicarbonate Bicarbonate Bicarbonate->Pyrimidine Glutamine ¹³C-Glutamine Glutamine->TCA

Caption: A simplified diagram illustrating the contribution of ¹³C-glucose and ¹³C-glutamine to purine and pyrimidine nucleotide synthesis.

References

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  • Limbach, P. A. (2003). Mass Spectrometry: Nucleic Acids and Nucleotides Studied Using MS. In Encyclopedia of Physical Science and Technology (Third Edition, pp. 469-483). [Link]

  • Deng, P., & Jackson, A. U. (2018). Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA. The Journal of biological chemistry, 293(36), 14063–14073. [Link]

  • Templeton, T. D., & Tran, H. M. (2018). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences of the United States of America, 115(40), E9325–E9334. [Link]

  • Hollenstein, M. (2012). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic acids research, 40(12), e93. [Link]

  • ZefSci. (2023). 14 Best Practices for Effective LCMS Troubleshooting. [Link]

  • Harvard Chan Bioinformatics Core. (n.d.). RNA-Seq Analysis Troubleshooting. [Link]

  • Mann, M., & Kustatscher, G. (2019). A beginner's guide to mass spectrometry–based proteomics. Essays in biochemistry, 63(3), 241–252. [Link]

  • Melani, R. D., & Skinner, O. S. (2016). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(11), 1836–1844. [Link]

  • Scribd. (n.d.). LSMSMS Troubleshooting. [Link]

  • Wang, Y. Z., & Feng, Y. Q. (2021). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Metabolites, 11(7), 444. [Link]

Sources

Technical Support Center: Resolving D-[5-¹³C]ribose NMR Signal Overlap with Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 7, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ¹³C-labeled compounds in their Nuclear Magnetic Resonance (NMR) studies and encountering challenges with spectral overlap. Specifically, we will address the common issue of resolving the D-[5-¹³C]ribose signal from overlapping signals of unlabeled glucose, a frequent component in biological buffers and cell culture media.

The structural similarity of carbohydrates often leads to severe overlap in the ¹H NMR spectrum, and while ¹³C offers greater spectral dispersion, specific resonances can still be difficult to assign unambiguously in complex mixtures.[1][2] This guide provides a logical, step-by-step approach to systematically troubleshoot and resolve this issue, moving from simple experimental adjustments to more advanced NMR techniques. Our goal is to empower you to obtain clean, interpretable data for accurate metabolic analysis and structural studies.

Troubleshooting Guides & FAQs

Q1: Why do the signals from D-[5-¹³C]ribose and glucose overlap, and which signals are most affected?

A1: Understanding the Root Cause

Signal overlap in carbohydrate NMR is a fundamental challenge stemming from their similar chemical structures. Both D-ribose and D-glucose are aldoses that exist in solution as an equilibrium of different forms (anomers), primarily pyranose (six-membered ring) and furanose (five-membered ring) structures.[3]

  • ¹H Spectrum: The non-anomeric protons of most sugars resonate in a crowded region between 3.2 and 4.2 ppm.[4] This high density of signals makes it nearly impossible to resolve individual proton resonances in a simple 1D ¹H NMR spectrum when both sugars are present.

  • ¹³C Spectrum: While the ¹³C spectrum offers much better signal dispersion (typically 60-110 ppm for ring carbons), the C5 carbon of ribose can still overlap with the C2, C3, C4, or C5 signals of glucose, depending on the specific anomeric forms and experimental conditions.[5] The D-[5-¹³C]ribose signal is expected in the hydroxymethyl region (approx. 60-65 ppm), a region also occupied by the C6 of glucose.

Your primary challenge is to differentiate the ¹³C signal of the labeled ribose from the natural abundance ¹³C signals of the highly concentrated glucose.

Q2: Before turning to advanced NMR, can I resolve the overlap by changing my sample conditions?

A2: Yes. Modifying the chemical environment can induce differential chemical shift changes.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. By altering sample conditions, you can often induce sufficient changes to resolve overlapping signals.

Method 1: Temperature Variation

Changing the sample temperature can alter hydrogen bonding and molecular tumbling rates, which in turn affects chemical shifts.[1][2] For carbohydrates, lowering the temperature can sometimes sharpen hydroxyl proton signals and improve overall resolution.[1][2]

Step-by-Step Protocol:

  • Acquire a standard ¹³C{¹H} spectrum at your initial temperature (e.g., 298 K).

  • Decrease the temperature in increments of 5 K (e.g., to 293 K, then 288 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • Conversely, you can increase the temperature (e.g., to 303 K, then 308 K), which can be useful for larger molecules to reduce line broadening.[3]

  • Compare the spectra to see if the D-[5-¹³C]ribose and glucose signals have shifted relative to each other.

Method 2: pH Adjustment

The chemical shifts of carbons near ionizable groups are pH-dependent. While sugars do not have strongly acidic or basic groups, subtle changes in the protonation state of hydroxyl groups can influence the chemical shift. This effect can be particularly useful if your molecule of interest (e.g., a ribonucleotide) has a phosphate group.

Step-by-Step Protocol:

  • Prepare your sample in a suitable buffer (e.g., phosphate or HEPES).

  • Acquire a spectrum at the initial pH (e.g., pD 7.4).

  • Make small, precise additions of dilute DCl or NaOD to adjust the pD by 0.5 units (e.g., to pD 6.9 or pD 7.9). Note: pD = pH meter reading + 0.4.

  • Acquire a spectrum at each new pD value and check for improved signal dispersion. Because the chemical shifts of ionic compounds are pH-dependent, it is often recommended to analyze anionic compounds at a pD of ~8–9.[4]

Expert Insight: Always start with these simple, non-destructive methods. A small change in temperature or pH can sometimes save you hours of complex experimental setup and data processing.

Q3: The overlap persists. What is the most reliable way to definitively identify my D-[5-¹³C]ribose signal?

A3: Use a two-dimensional (2D) heteronuclear correlation experiment, such as the ¹H-¹³C HSQC.

When 1D methods are insufficient, 2D NMR is the definitive solution. These experiments add a second frequency dimension, allowing you to correlate signals from different nuclei (e.g., ¹H and ¹³C), which dramatically improves resolution.[6]

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the workhorse for this task. It generates a 2D map showing which protons are directly attached to which carbons.[7][8] Since you have a ¹³C-labeled position, you are looking for a ¹H-¹³C correlation peak where the ¹³C chemical shift corresponds to your labeled ribose and the ¹H chemical shift corresponds to the protons attached to it (the two H5' protons).

HSQC_Concept

Q4: I'm ready to run a ¹H-¹³C HSQC. Can you provide a standard protocol?

A4: Certainly. Here is a detailed methodology for acquiring an edited HSQC experiment.

The "edited" HSQC uses pulse sequence elements to differentiate CH/CH₃ signals from CH₂ signals by their phase. This is extremely useful because the C5 of ribose is a CH₂ group, which will appear as a peak with a different sign (e.g., blue) compared to the CH groups of glucose (e.g., red).[8]

Experimental Protocol: Edited ¹H-¹³C HSQC
  • Sample Preparation:

    • Ensure your sample is dissolved in a high-quality deuterated solvent (e.g., D₂O) to a final concentration that gives a good signal-to-noise ratio for your labeled compound.

    • Add a chemical shift reference standard if desired (e.g., TSP or DSS).[4]

  • Spectrometer Setup:

    • Tune and match the ¹H and ¹³C channels on your probe.

    • Obtain a good lock on the deuterium signal and perform shimming to optimize magnetic field homogeneity.

  • Parameter Optimization:

    • Load the Experiment: Select an edited HSQC pulse sequence from your spectrometer's library (e.g., hsqcedetgpsp on Bruker systems).

    • Set Spectral Widths (SW):

      • In the ¹H dimension (F2), set the width to cover all proton signals (e.g., 10-12 ppm, centered around 4.7 ppm).

      • In the ¹³C dimension (F1), set the width to cover the expected carbon signals. You can narrow this to the aliphatic region (e.g., 50-110 ppm) to increase resolution and save time.

    • Set Carrier Frequencies (O1P/O2P): Center the frequencies in the middle of your spectral widths.

    • Set Number of Points (TD):

      • TD(F2): 2048 points (direct dimension).

      • TD(F1): 256-512 points (indirect dimension). More points give better resolution but increase experiment time.

    • Set Number of Scans (NS): Start with 8 or 16 scans. Increase if your sample is dilute.

    • Set ¹JCH Coupling Constant: The pulse sequence is optimized for a one-bond C-H coupling constant. For sp³ carbons, a value of 145 Hz is a standard starting point.

  • Acquisition & Processing:

    • Run the experiment. The total time will depend on your parameters but can range from 30 minutes to several hours.

    • After acquisition, process the data using a sine-squared window function in both dimensions and perform a 2D Fourier Transform.

    • Phase the spectrum carefully. Your CH₂ group from D-[5-¹³C]ribose should appear as a distinct peak, phased opposite to the CH peaks from glucose.

Q5: What other NMR experiments can help me if the HSQC is still ambiguous?

A5: For maximum certainty, especially in very complex mixtures, you can use experiments that reveal longer-range correlations.

If you need further confirmation, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is an excellent choice. Unlike HSQC, which shows direct one-bond C-H correlations, HMBC reveals correlations between carbons and protons that are two or three bonds away.[8][9]

How it Helps: You can look for a correlation between your 5-¹³C ribose nucleus and the H4' or H3' protons of the same ribose molecule. These correlations would provide unambiguous proof of the carbon's identity and its place within the ribose spin system.

Technique Correlates Primary Use Case Pros Cons
1D ¹³C{¹H} ¹³C nucleiQuick overview of carbon signals.Fast acquisition.High potential for signal overlap.
Temperature/pH Variation N/AInduce differential chemical shifts.Simple, non-destructive.May not be effective; requires optimization.
¹H-¹³C HSQC ¹H and ¹³C (¹JCH)Resolve and assign directly bonded C-H pairs.[8]Highly sensitive and reliable; Edited HSQC differentiates CH₂ from CH.Longer experiment time than 1D.
¹H-¹³C HMBC ¹H and ¹³C (²JCH, ³JCH)Establish long-range connectivity through the carbon skeleton.[6][9]Excellent for confirming assignments and piecing together fragments.Less sensitive than HSQC; requires optimization of the long-range coupling delay.
Q6: Is chemical derivatization a viable option?

A6: Yes, but it should be considered a last resort.

Chemical derivatization involves modifying the sugar molecules to induce large changes in chemical shifts. For example, acetylation or methylation of the hydroxyl groups will dramatically alter the electronic environment and resolve overlap.

However, this approach has significant drawbacks:

  • It is a destructive method that requires additional reaction and purification steps.

  • The reaction may not be 100% complete, leading to a more complex mixture.

  • It alters the native state of the molecule, which may not be suitable for all research questions.

This method is generally reserved for situations where severe overlap cannot be resolved by any other spectroscopic means.[10]

Troubleshooting Workflow

Troubleshooting_Workflow

References

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. [Link]

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Davis, A. L., & Serianni, A. S. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18493–18503. [Link]

  • GlycoNet. (2019). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. YouTube. [Link]

  • Macnaughtan, M. A. (2014). Characterizing carbohydrate-protein interactions by NMR. Methods in Molecular Biology, 1200, 339-358. [Link]

  • Marino, J. P., & Mischnick, P. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1136–1193. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved February 7, 2026, from [Link]

  • University of Columbia. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • Zhang, Y., et al. (2023). Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy. Analytical Chemistry, 95(48), 17565–17573. [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

Isotope Correction Support Center: D-[5-13C]Ribose Data Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Topic: Correcting for Natural Isotope Abundance in Stable Isotope Tracing Target User: Metabolomics Researchers, Fluxomics Specialists

Conceptual Foundations: Why Your Data Needs Correction

Q: Why does my [5-13C]ribose data show enrichment in M+1 even in unlabeled control samples?

A: This is the "Natural Abundance" effect. In any organic molecule, approximately 1.07% - 1.1% of all carbon atoms are naturally the heavy isotope (


C), regardless of your experimental tracer.

When you analyze D-ribose (


), you are not just measuring the carbon skeleton of the ribose; you are measuring the probability of any carbon in that molecule (plus any derivatization tags) being a natural 

C.

The Conflict:

  • Your Tracer: D-[5-13C]ribose introduces a specific +1 mass shift (M+1) intended to track metabolic flux through the Pentose Phosphate Pathway (PPP).

  • The Noise: Natural abundance creates a "background" M+1 signal. If you do not mathematically subtract this background, you will overestimate the flux of your tracer, leading to false positives in pathway activity.

Q: How does the correction logic work?

A: We use a linear algebra approach known as the Matrix Correction Method . Think of your measured Mass Isotopomer Distribution (MID) as a mixture of two signals: the Natural distribution and the Tracer distribution. We construct a "Correction Matrix" (


) based on the theoretical natural abundance of the molecule's chemical formula.

The relationship is defined as:



To find the true labeled distribution (


), we invert the matrix:


Experimental Protocol: The Correction Workflow

Workflow Diagram

The following diagram illustrates the data processing pipeline required to isolate the tracer signal from the natural background noise.

CorrectionWorkflow cluster_logic Algorithm Core RawData Raw MS Data (Intensities) Inversion Matrix Inversion (C^-1 * Measured) RawData->Inversion Vector M_meas FormulaInput Input Elemental Formula (Metabolite + Derivative) MatrixGen Generate Correction Matrix (C) FormulaInput->MatrixGen C, H, N, O, Si counts MatrixGen->Inversion Matrix C CorrectedData Corrected MID (Tracer Enrichment) Inversion->CorrectedData Vector M_labeled FluxModel Metabolic Flux Modeling CorrectedData->FluxModel Input for modeling

Figure 1: The linear algebra workflow for stripping natural isotope abundance from raw mass spectrometry data.

Step-by-Step Implementation

Step 1: Define the Full Elemental Formula

  • Crucial: You cannot just use the formula for Ribose (

    
    ). You must include the atoms added by your derivatization agent (if using GC-MS).
    
  • Example (TBDMS Derivatization):

    • Ribose (Open Chain) + Methoximation + TBDMS silylation.

    • Common fragment: M-57 (Loss of tert-butyl group).

    • You must calculate the exact number of C, H, N, O, Si atoms in the analyzed fragment.

Step 2: Construct the Correction Matrix (C) Use a software tool (IsoCor, AccuCor, or PolyMID) to generate matrix


.
  • The first column of

    
     represents the theoretical isotope distribution of the unlabeled molecule (Natural Abundance).
    
  • The diagonal represents the probability of the labeled positions remaining intact.

Step 3: Apply the Correction Execute the matrix multiplication


.[1]

Step 4: Normalize Ensure the sum of the corrected isotopomers equals 1 (or 100%).



Data Presentation: The Impact of Correction

The table below demonstrates the magnitude of error if natural abundance is ignored for a TBDMS-derivatized Ribose fragment. Note how the M+1 and M+2 fractions are significantly inflated in the "Raw" data due to the natural


C, 

Si, and

Si contributions from the large derivatization tag.
IsotopomerRaw Abundance (Measured)Corrected Abundance (True Tracer)Interpretation
M+0 0.8500.985Unlabeled Ribose
M+1 0.1100.015 Single label (e.g., [5-13C]Ribose)
M+2 0.0350.000Noise / Double Label
M+3 0.0050.000Noise

Table 1: Comparison of raw vs. corrected data. Without correction, the M+1 flux would be overestimated by nearly 7-fold (11% vs 1.5%).

Troubleshooting & FAQs

Issue: Negative Fractional Abundances

User Report: "After running the correction matrix, my M+2 and M+3 values are negative (e.g., -0.005). How is this physically possible?"

Diagnosis: This is a mathematical artifact, not a physical reality. It usually stems from one of three causes:

  • Low Signal-to-Noise: The raw intensity was so low that background subtraction drove it below zero.

  • Incorrect Formula: You entered the formula for Ribose instead of Derivatized Ribose. The algorithm underestimated the natural background, subtracting the wrong values.

  • Impurity: The tracer purity (input parameter) was set to 100%, but the reagent is actually 98% pure.

Solution:

  • Immediate Fix: Most algorithms (like IsoCor) have a "non-negative" constraint or a post-processing step to set negative values to zero and re-normalize the remaining distribution to sum to 1.

  • Root Cause Fix: Verify your elemental formula. If using TBDMS, did you account for the Silicon isotopes (

    
    Si and 
    
    
    
    Si)? Silicon has a high natural abundance (4.7% for
    
    
    Si) that mimics carbon labeling.
Issue: D-[5-13C]Ribose Specific Scrambling

User Report: "I am using [5-13C]ribose to study the Pentose Phosphate Pathway. My corrected data shows M+2. Does this mean my correction failed?"

Diagnosis: Not necessarily.[2] While [5-13C]ribose starts as M+1, metabolic cycling can scramble the label.

  • Non-Oxidative PPP: Transketolase and transaldolase reactions can rearrange carbon backbones, potentially combining labeled fragments to create M+2 or M+3 isotopomers.

Visualizing the Pathway Logic:

RiboseLogic cluster_outcomes Possible Outcomes Tracer Input: D-[5-13C]Ribose (Pure M+1) Metabolism Cellular Metabolism (PPP Cycling) Tracer->Metabolism Direct Direct Incorporation (RNA/DNA) Result: M+1 Metabolism->Direct Scrambled PPP Recycling (TK/TA Enzymes) Result: M+1, M+2 Metabolism->Scrambled caption Figure 2: Distinguishing metabolic scrambling from natural abundance noise.

Figure 2: Metabolic pathways can create genuine heavy isotopomers (M+2). Natural abundance correction reveals these real biological events by removing the statistical noise.

Issue: Resolution (High-Res vs. Low-Res)

User Report: "I have a high-resolution Orbitrap. Do I still need to use a correction matrix?"

Diagnosis: Yes, but the type of correction changes.

  • Low Res (Quadrupole/Linear Ion Trap): You cannot distinguish between a

    
    C isotope and a 
    
    
    
    N isotope. They all fall into the "M+1" bin. You need the standard matrix method described above.
  • High Res (Orbitrap/FT-ICR): You might resolve

    
    C from 
    
    
    
    N. However, you cannot resolve the natural
    
    
    C background of the ribose skeleton from the tracer
    
    
    C. They are chemically identical. You still need to subtract the natural probability of
    
    
    C occurrence.[3]

References

  • Moseley, H. N. B. (2010). Correcting for the natural abundance of stable isotopes in standard and ultra-high resolution mass spectrometry data. Annual Review of Analytical Chemistry.

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.

  • Midani, F. S., et al. (2017).[4] A novel algorithm for the correction of natural isotope abundance in stable isotope tracer data. Analytical Chemistry.

  • Zamboni, N., et al. (2009).[5] 13C-based metabolic flux analysis.[3][5][6][7][8][9] Nature Protocols.

  • Su, X., et al. (2017).[2] AccuCor: A computational platform for correcting natural isotope abundance and tracer impurity in MS-based metabolomics. Analytical Chemistry.

Sources

identifying label scrambling in D-[5-13C]ribose experiments

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for identifying and resolving label scrambling in D-[5-13C]ribose experiments.

Topic: Identifying & Resolving Label Scrambling in Pentose Phosphate Pathway (PPP) Experiments Role: Senior Application Scientist Status: Active Guide

Introduction: The "Scrambling" Paradox

Welcome to the technical support module for stable isotope tracing. You are likely here because your metabolic flux data does not match your topological models.

The Problem: You used D-[5-13C]ribose to trace nucleotide salvage or specific pentose phosphate pathway (PPP) fluxes, assuming the label would remain at the C5 position. However, Mass Spectrometry (MS) or NMR data suggests the label has moved to C1, C2, or C3, or you are seeing unexpected M+2/M+3 isotopologues.

The Cause: This is not typically a chemical impurity. It is a biological feature called Recursive Triose Cycling . When [5-13C]ribose enters the non-oxidative PPP, it is broken down into trioses (GAP/DHAP). If these trioses recombine via gluconeogenesis (Aldolase) to form hexoses, and those hexoses re-enter the oxidative PPP, the label position is "scrambled" (redistributed) relative to the input.

This guide provides the diagnostic logic and protocols to distinguish between direct incorporation, simple recycling, and complex scrambling.

Diagnostic Logic: The Scrambling Pathway

To troubleshoot, you must visualize the carbon atom mapping. The diagram below illustrates how a C5-label (Input) becomes a C2/C3-label (Scrambled) via the "Triose Loop."

Pathway Visualization

Scrambling_Mechanism Input Input: D-[5-13C]Ribose (Label at C5) R5P_Pool Ribose-5P Pool Input->R5P_Pool Transport/Kinase NonOx Non-Oxidative PPP (TKT/TAL Reactions) R5P_Pool->NonOx Reversible Flux GAP Glyceraldehyde-3P (Label moves to C3) NonOx->GAP Breakdown DHAP DHAP (Isomerized from GAP) GAP->DHAP TPI Aldolase Aldolase Reaction (GAP + DHAP) GAP->Aldolase DHAP->Aldolase F16BP Fructose-1,6-BP (Labels at C3 & C4) Aldolase->F16BP Recombination OxPPP Oxidative PPP (Decarboxylation of C1) F16BP->OxPPP Gluconeogenesis -> G6P Scrambled Scrambled R5P (Labels at C2 or C3) OxPPP->Scrambled Loss of C1 (Unlabeled) Retains C2/C3 Labels Scrambled->R5P_Pool Re-entry

Caption: Figure 1. The Recursive Triose Loop. [5-13C]Ribose breaks down to [3-13C]GAP. Recombination creates [3,4-13C]Hexose. Oxidative decarboxylation (loss of C1) shifts labels to positions 2 and 3 in the regenerated pentose.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see M+2 isotopologues in my Ribose-5-Phosphate (R5P) pool. My tracer is only M+1."

Diagnosis: This indicates recombination .

  • Explanation: If [5-13C]Ribose breaks down into [3-13C]GAP, and two labeled triose units combine (via Aldolase), you form a hexose with two labeled carbons ([3,4-13C]Fructose-6-P). When this re-enters the pentose pool, it appears as an M+2 species.

  • Action Plan:

    • Check the M+2/M+1 ratio. A high ratio indicates high gluconeogenic flux relative to the oxidative PPP.

    • Control Experiment: Run a parallel culture with [1,2-13C]Glucose. If the M+2 pattern persists in R5P, the pathway is active.

Issue 2: "My nucleotide synthesis rates seem overestimated."

Diagnosis: You are likely counting "recycled" ribose as "new" synthesis.

  • Explanation: Standard equations often assume M+1 comes solely from the tracer. However, if the cell recycles the carbon backbone via the non-oxidative branch, you are measuring turnover, not net synthesis.

  • Action Plan:

    • Calculate the Dilution Factor . Compare the enrichment of the intracellular R5P pool to the enrichment of the media ribose.

    • If Intracellular M+1 < Media M+1, endogenous glucose is diluting the pool.

    • If Intracellular M+1 ≈ Media M+1 but synthesis rates are high, check for Salvage Pathway activity (direct phosphorylation of Ribose -> R5P) vs. De Novo (Glucose -> R5P).

Issue 3: "How do I distinguish between Oxidative and Non-Oxidative contribution?"

Diagnosis: You need to analyze the coupling pattern or specific mass fragments.

  • Explanation:

    • Oxidative Route: Glucose (unlabeled) -> R5P (unlabeled). Or Recycled Hexose (Scrambled) -> R5P (Scrambled).

    • Non-Oxidative Route: F6P + GAP <-> R5P + Xu5P. This is the primary entry point for [5-13C]Ribose scrambling.

  • Action Plan:

    • Use LC-MS/MS to fragment R5P.

    • Fragment ions containing C5 (the tail) vs C1-C2 (the head) will reveal if the label has moved.

    • See Protocol below for MS settings.

Experimental Protocols

Protocol A: Sample Preparation for LC-MS (Nucleotides & Sugar Phosphates)

Objective: Quench metabolism instantly to preserve isotopologue distributions.

StepActionTechnical Note (Why?)
1. Quenching Rapidly wash cells with ice-cold saline (0.9% NaCl), then add 80:20 Methanol:Water (-80°C) .Stops enzymatic turnover immediately. TKT/TAL are fast enzymes; slow quenching leads to artificial scrambling.
2. Extraction Scrape cells, vortex vigorously, and incubate at -80°C for 20 mins.Maximizes extraction of polar metabolites (R5P, ATP, GTP).
3. Clarification Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.Removes protein debris that clogs LC columns.
4. Drying Evaporate supernatant under Nitrogen stream (avoid heat > 30°C).Heat degrades labile phosphates (R5P -> Ribose).
5. Reconstitution Resuspend in LC-MS mobile phase (e.g., 10mM Ammonium Acetate pH 9).Matches the initial gradient conditions to ensure peak shape.
Protocol B: LC-MS/MS Configuration for Scrambling Detection

Objective: Detect mass shifts in Ribose-5-Phosphate (R5P) and ATP.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., ZIC-pHILIC.

  • Mode: Negative Ionization (ESI-).

  • Target Ions (m/z):

MetaboliteFormulaM+0 (m/z)M+1 (Target)M+2 (Scramble Indicator)
R5P C5H11O8P229.01230.01231.01
ATP C10H16N5O13P3505.98506.99507.99
F6P C6H13O9P259.02260.02261.02
  • Data Analysis Rule: Calculate Mass Isotopomer Distribution (MID). Correct for natural abundance (1.1% per Carbon) using software like IsoCor or Polu.

Frequently Asked Questions (FAQs)

Q1: Can I use [1-13C]Ribose instead to avoid scrambling? A: Not necessarily. [1-13C]Ribose is lost as CO2 if it enters the oxidative PPP (G6PDH reaction) after recycling to hexose. [5-13C]Ribose is generally preferred because the C5 position is retained during the oxidative decarboxylation step, making it a more robust tracer for total carbon retention, even if positional scrambling occurs.

Q2: Why is my M+0 fraction higher than expected? A: This is "Dilution." It means the cell is producing R5P from unlabeled Glucose (via the oxidative branch) or salvaging unlabeled nucleosides from the media (if serum is present). Always use dialyzed serum (dFBS) for labeling experiments to remove background unlabeled ribose/nucleosides.

Q3: Does scrambling invalidate my flux results? A: No, but it requires a more complex model. You cannot use simple linear equations. You must use 13C-MFA (Metabolic Flux Analysis) software (e.g., INCA, 13C-Flux) that models the reversibility of Transketolase and Transaldolase.

References

  • Metabolic Flux Analysis Principles

    • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
  • Pentose Phosphate Pathway Reversibility

    • Kleijn, R. J., et al. (2007). Metabolic flux analysis of a perturbed metabolic network in Bacillus subtilis. Applied and Environmental Microbiology.
  • Mass Spectrometry Isotopologue Analysis

    • Yuan, J., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes.[1][2] Nature Protocols.

  • Label Scrambling Mechanisms

    • Crown, S. B., & Antoniewicz, M. R. (2013).

Sources

minimizing D-[5-13C]ribose degradation in mass spec samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Isotope Metabolomics Subject: Minimizing D-[5-13C]Ribose Degradation in Mass Spectrometry Samples Ticket ID: [AUTO-GEN-RB5] Status: Open Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary

D-[5-13C]ribose is a reducing pentose sugar critical for tracing the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and nucleotide synthesis. Unlike glucose, ribose is highly distinct in its instability profile. It faces three primary threats during sample preparation:

  • Enzymatic Turnover: Rapid conversion to Ribose-5-Phosphate (R5P) or PRPP by residual kinases if quenching is slow.

  • Maillard Reaction: As a reducing sugar, the aldehyde group at C1 reacts aggressively with primary amines (proteins/amino acids) in the matrix, forming Schiff bases and Amadori products.

  • Acid Hydrolysis: The glycosidic bonds are labile in strong acids, often used in extraction.

This guide provides a self-validating workflow to preserve the molecular integrity of D-[5-13C]ribose.

Module 1: Biological Quenching (The "Metabolic Stop")

The Problem: The turnover rate of the Pentose Phosphate Pathway is high. If metabolism is not halted instantly (<5 seconds), the [5-13C] label will scramble into other metabolic pools (e.g., glycolysis intermediates via transketolase), leading to false flux calculations.

Protocol: The Cold-Solvent Shock Do not use slow freezing (e.g., placing a tube in -80°C). You must use a conductive heat transfer method.

  • Preparation: Pre-chill 80:20 Methanol:Water (v/v) to -80°C using dry ice.

  • Quenching (Adherent Cells):

    • Rapidly aspirate media.

    • Immediately pour the -80°C Methanol/Water directly onto the monolayer.

    • Why: This denatures enzymes instantly and precipitates proteins (removing the "fuel" for the Maillard reaction).

  • Quenching (Suspension/Media):

    • Inject culture directly into 5x volume of -40°C Acetonitrile.

    • Centrifuge immediately at 4°C.

Visualization: Quenching Logic Flow

QuenchingWorkflow cluster_0 Biological State cluster_1 Quenching Event cluster_2 Result Cell Live Cell (Active PPP) Enzyme Ribokinase/ Transketolase Cell->Enzyme Metabolism Solvent -80°C MeOH:H2O Enzyme->Solvent Contact < 5s Outcome Intact D-[5-13C]Ribose (Enzymes Inactive) Enzyme->Outcome Scrambled Label (If Slow) Lysis Membrane Lysis & Protein Precip. Solvent->Lysis Lysis->Outcome

Caption: Workflow demonstrating the critical time-dependency of quenching to prevent label scrambling.

Module 2: Chemical Stability (The "Maillard Shield")

The Problem: D-Ribose is a reducing sugar. In the presence of amino acids (abundant in cell lysates) and heat, the carbonyl group at C1 reacts to form brown pigments (melanoidins). This consumes your analyte and destroys the isotopic signal.

The Fix: pH and Temperature Control

  • Avoid Strong Acids: Do not use Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) for extraction if Ribose is the target. Acid catalyzes the hydrolysis of the ribose ring.

  • The "Goldilocks" pH: Maintain pH ~6.5–7.5 during extraction.

  • Remove Amines: Efficient protein precipitation is mandatory.

Protocol: Modified Bligh-Dyer for Ribose

  • Biphasic Extraction: Use Methanol:Chloroform:Water (2:2:1.8) .

  • Separation: The Ribose partitions into the upper (polar) aqueous/methanol phase. The proteins precipitate at the interface.

  • Drying: Evaporate the polar phase using a SpeedVac (Vacuum Concentrator).

    • CRITICAL: Do not use heat. Set SpeedVac to "Ambient" or 30°C max. Heat + concentrating sugars + residual amino acids = Maillard reaction (sample turns yellow/brown).

Module 3: Analytical Preservation (GC-MS & LC-MS)

Scenario A: GC-MS (Derivatization Risks) Ribose exists in solution as an equilibrium of 5 forms (alpha/beta pyranose, alpha/beta furanose, and linear). If you silylate directly, you get 4-5 peaks, diluting sensitivity.

  • Solution: Two-Step Derivatization (Methoximation + Silylation).

    • Methoximation: React with Methoxyamine HCl in Pyridine (30°C, 90 min). This locks the ring open at C1, collapsing the 5 forms into 2 (syn/anti isomers).

    • Silylation: React with MSTFA (37°C, 30 min).

    • Warning: Do not exceed 60°C. Ribose derivatives are thermally labile compared to Glucose.

Scenario B: LC-MS (In-Source Fragmentation) D-[5-13C]ribose is fragile in the ESI source. High desolvation temperatures can cause the loss of water (-18 Da) or the loss of the CH2OH group at C5 (carrying your 13C label).

  • Solution: Soft Ionization.

    • Mode: Negative Ion Mode (often more stable for sugars).

    • Source Temp: Reduce to <350°C.

    • Declustering Potential: Optimize to minimize in-source fragmentation.

Visualization: Degradation Pathways

DegradationPathways cluster_Maillard Pathway 1: Maillard Reaction cluster_Hydrolysis Pathway 2: Acid Hydrolysis Ribose D-[5-13C]Ribose (Target Analyte) Schiff Schiff Base (Loss of Analyte) Ribose->Schiff + Amines + Heat Breakdown Ring Cleavage Ribose->Breakdown + Acid Amines Amino Acids/Proteins Amines->Schiff Heat Heat (>40°C) Heat->Schiff Acid Strong Acid (pH < 3) Acid->Breakdown

Caption: The two primary chemical enemies of Ribose: Heat/Amines (Maillard) and Acidity (Hydrolysis).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Sample turned yellow/brown during drying Maillard Reaction occurred.Reduce SpeedVac temp to ambient. Ensure complete protein removal before drying.
Multiple peaks for Ribose in GC-MS Incomplete Methoximation.Ensure Methoxyamine HCl reagents are fresh (absorbs water). Increase reaction time, not temp.
Low recovery of [5-13C] label specifically In-source fragmentation (Loss of C5).In LC-MS, check for a fragment ion corresponding to [M-CH2OH]-. Lower source temperature.[1]
Label distribution looks "scrambled" Metabolic activity during quenching.Quench faster. Ensure solvents are at -80°C before touching the cells.
High variation between replicates Inconsistent drying times.Sugars degrade if left "dry" under vacuum for too long. Reconstitute immediately after drying.

References

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. (Authoritative review on quenching and extraction artifacts).

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. (Gold standard for GC-MS sugar derivatization).

  • Antoniewicz, M.R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine. (Specifics on 13C-labeling workflows).

  • Pastor, J., et al. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry. (Mechanistic insights into Ribose-Amine reactivity).

Sources

separating ribose-5-phosphate isotopomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Metabolomics Technical Support Center Subject: Technical Guide: LC-MS Separation Strategies for Ribose-5-Phosphate (R5P) Isotopomer Analysis Ticket ID: R5P-ISO-001 Status: Resolved

User Query Clarification

"How do I separate ribose-5-phosphate isotopomers in HPLC?"

Technical Distinction: In standard HPLC/UHPLC, we do not separate isotopomers (e.g.,


C-R5P from 

C-R5P) chromatographically. The isotope effect on retention time is negligible. The Real Challenge: You are likely struggling to separate R5P from its isobaric structural isomers (Ribulose-5-phosphate [Ru5P] and Xylulose-5-phosphate [Xu5P]). Why this matters: If R5P and Ru5P co-elute, the Mass Spectrometer (MS) cannot distinguish them because they have the exact same mass (

229.01 in negative mode). This contamination ruins your isotopomer distribution analysis (MID), leading to erroneous metabolic flux calculations.

Objective: This guide provides the protocols to chromatographically resolve R5P from Ru5P to enable accurate MS-based isotopomer quantification.

Part 1: Method Selection Strategy

We support two primary workflows. Use the decision matrix below to select the best fit for your lab.

Workflow Decision Tree

MethodSelection Start Start: Select R5P Method Q1 Is your MS dedicated to Metabolomics? Start->Q1 Condition1 Yes: I can use dedicated columns and tolerate system cleaning. Q1->Condition1 High Resolution Needed Condition2 No: I share this MS with proteomics or pharma assays. Q1->Condition2 System Hygiene Priority IPRP Method A: Ion-Pairing (IP-RP) (Gold Standard for Resolution) HILIC Method B: HILIC (ZIC-pHILIC) (High Throughput / Clean MS) Condition1->IPRP Condition2->HILIC

Figure 1: Decision matrix for selecting between Ion-Pairing and HILIC modes based on lab infrastructure.

Part 2: The Protocols

Method A: Ion-Pairing Reverse Phase (IP-RP) – The Gold Standard

Best for: Absolute separation of R5P, Ru5P, and Xu5P.

Mechanism: Tributylamine (TBA) acts as a surfactant, masking the phosphate's negative charge and allowing the hydrophilic R5P to retain on a hydrophobic C18 column.

ParameterSpecification
Column C18 Reverse Phase (e.g., Waters T3 or Agilent Zorbax SB-C18), 1.8 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~4.9)
Mobile Phase B 100% Methanol (LC-MS Grade)
Flow Rate 0.25 mL/min
Temp 40°C
Injection 2–5 µL (Keep sample in MeOH/Water 50:50 to prevent peak distortion)

Gradient Profile:

  • 0–2 min: 0% B (Isocratic hold is critical for phosphate pairing)

  • 2–20 min: 0% to 50% B (Slow ramp separates isomers)

  • 20–25 min: 90% B (Wash)

  • 25–35 min: 0% B (Re-equilibration – MANDATORY )

Critical Warning: TBA is sticky. Once you use TBA on an LC system, that system is permanently designated for IP-RP. Do not switch back to standard proteomics without extensive passivation.

Method B: HILIC at High pH – The Modern Alternative

Best for: Labs requiring clean systems and faster runs.

Mechanism: High pH ionizes the phosphate groups fully, while the HILIC phase separates based on polarity. Using a polymer-based or hybrid column (BEH) is essential as silica dissolves at pH 9.

ParameterSpecification
Column Waters Atlantis Premier BEH Z-HILIC or SeQuant ZIC-pHILIC
Mobile Phase A 20 mM Ammonium Carbonate in Water (pH 9.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Temp 35°C

Gradient Profile:

  • 0 min: 80% B

  • 15 min: 20% B (Linear gradient)

  • 16–20 min: 80% B (Re-equilibration)

Part 3: Troubleshooting & FAQs

Issue 1: "I see a split peak or shoulder on R5P."

Diagnosis: This is likely partial separation of the anomers (


 and 

forms) or the isomers (Ru5P).
  • Fix (IP-RP): Lower the slope of your gradient between 0% and 10% B. The separation of R5P and Ru5P is extremely sensitive to the organic ramp rate.

  • Fix (HILIC): Ensure your buffer pH is strictly

    
     9.0. At lower pH (e.g., pH 6.8 with Ammonium Acetate), the resolution between R5P and Ru5P collapses.
    
Issue 2: "My isotopomer ratio (M+0 vs M+1) is drifting over the batch."

Diagnosis: Ion Suppression. The "dirty" matrix from early samples is accumulating on the column or source.

  • Protocol Check: Are you using a divert valve?

    • Action: Direct the LC flow to waste for the first 1.5 minutes (salts) and after the analyte elutes.

  • Data Correction: Use an external standard of unlabeled R5P every 10 injections to monitor instrument sensitivity drift.

Issue 3: "Ghost peaks in the M+1 channel."

Diagnosis: Carryover. Sugar phosphates stick to metal surfaces (stainless steel) in the LC path.[1]

  • Hardware Fix: Use a PEEK-lined column or "Bio-inert" LC system components.

  • Wash Fix: Add 10 mM Ammonium Phosphate to your needle wash solvent to out-compete R5P for binding sites on the needle surface.

Part 4: Data Analysis Workflow

Once separated, the MS data must be processed to extract "Metabolic Flux."

DataWorkflow Raw Raw LC-MS Data (.raw / .d) Integrate Peak Integration (Target: R5P only) Raw->Integrate Filter by RT Correct Natural Abundance Correction Integrate->Correct Remove 1.1% C13 bkg Flux Flux Modeling (Isotopomer Distribution) Correct->Flux Input to MFA

Figure 2: Data processing pipeline from raw chromatogram to metabolic flux.

Technical Note on Correction: R5P (


) has 5 carbons. The natural abundance of 

C is ~1.1%. Even without tracer, you will see an M+1 signal of approx 5.5% (5 * 1.1%). You must subtract this natural background using software like IsoCor or PoluX before calculating flux.

References

  • Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry.

    • Core IP-RP protocol reference.
  • Wamelink, M. M., et al. (2005). "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS." Journal of Chromatography B.

    • Validates separ
  • Zhang, R., et al. (2014). "Hydrophilic interaction liquid chromatography-mass spectrometry characterization of cellular metabolites." Methods in Molecular Biology.

    • HILIC altern
  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.

    • Standard for n

Sources

Technical Support Center: Enhancing ¹³C NMR Sensitivity for D-[5-¹³C]Ribose Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the sensitivity of ¹³C NMR for the detection of D-[5-¹³C]ribose. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their experimental setup and data acquisition for this specific application. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the challenges of detecting this selectively labeled carbohydrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing both the "how" and the "why" for each solution.

Question 1: My ¹³C signal for D-[5-¹³C]ribose is extremely weak, almost lost in the noise. What are the first things I should check?

Answer:

A weak signal is the most common challenge in ¹³C NMR due to its low natural abundance and smaller gyromagnetic ratio compared to ¹H. However, since you are using an isotopically labeled compound, the issue likely lies in your experimental setup and parameters. Here’s a prioritized checklist:

  • Sample Concentration: Is your sample sufficiently concentrated? While ¹³C labeling provides a significant advantage, a higher concentration will always yield a better signal-to-noise ratio (S/N). For ¹³C NMR, a concentration of 50-100 mg of your compound in a standard 5 mm NMR tube is a good starting point for moderately sized molecules.[1] If your sample is mass-limited, consider using specialized NMR tubes like those with Doty susceptibility plugs to maximize the signal from a smaller volume.[2]

  • Number of Scans (NS): The S/N ratio improves with the square root of the number of scans.[3] If you have only run a few scans, increasing the number is the most direct way to boost your signal. Doubling the S/N requires quadrupling the number of scans.[3]

  • Proton Decoupling and NOE: Ensure that you are using proton decoupling. This collapses the multiplets caused by ¹H-¹³C coupling into single, more intense peaks. Additionally, the Nuclear Overhauser Effect (NOE) should be active during the relaxation delay to transfer polarization from protons to the ¹³C nucleus, which can theoretically enhance the signal by up to 200%.[4]

  • Tuning and Matching: An improperly tuned and matched probe will result in significant signal loss. Always perform a tuning and matching procedure for your specific sample before starting an acquisition.

Question 2: I've increased the number of scans, but my experiment is taking too long. How can I optimize my acquisition parameters for better sensitivity in a shorter time?

Answer:

Simply increasing the number of scans is not always the most efficient approach. Optimizing your acquisition parameters can yield a much better signal-to-noise ratio in a given amount of time.

  • Pulse Width (Flip Angle): While a 90° pulse provides the maximum signal per scan, it requires a long relaxation delay (D1) of approximately 5 times the T1 relaxation time for the nuclei to return to equilibrium.[4] For carbons with long T1 values, which is common for non-protonated carbons or carbons in large molecules, this can make the experiment prohibitively long. Using a smaller flip angle, such as 30° or the Ernst angle, allows for a much shorter relaxation delay.[3][4] This enables more scans to be acquired in the same amount of time, leading to a significant improvement in overall sensitivity.

  • Relaxation Delay (D1): The D1 delay should be long enough to allow for both sufficient relaxation and the buildup of the Nuclear Overhauser Effect (NOE).[4] For many small to medium-sized organic molecules, a D1 of 2.0 seconds provides a good balance, capturing most of the possible NOE enhancement.[4]

  • Acquisition Time (AQ): An acquisition time of around 1.0 second is generally sufficient for small molecules.[4] Longer acquisition times do not significantly improve the signal-to-noise and can lead to larger data files without much benefit.[4]

Optimized Parameter Workflow

Here is a workflow to find a good starting point for your D-[5-¹³C]ribose sample:

Caption: Workflow for optimizing ¹³C NMR acquisition parameters.

Question 3: My 1D ¹³C spectrum is still not sensitive enough, and I'm having trouble distinguishing the C5 signal from the noise. Are there more advanced experiments I can use?

Answer:

Yes, when standard 1D ¹³C experiments are insufficient, you should turn to more advanced techniques that offer significant sensitivity gains.

  • Polarization Transfer Techniques (DEPT & INEPT): Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are pulse sequences that transfer magnetization from the highly abundant and sensitive ¹H nuclei to the less sensitive ¹³C nuclei.[5][6] This results in a significant signal enhancement for protonated carbons. Since the 5-position of ribose is a CH₂, DEPT would be an excellent choice. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which can also aid in assignment.

  • 2D Heteronuclear Correlation (HSQC): The Heteronuclear Single Quantum Coherence (HSQC) experiment is an inverse detection method where the signal from the ¹³C nucleus is detected via its attached proton.[7][8] Because the experiment relies on the higher sensitivity of ¹H detection, it provides a much greater signal-to-noise ratio compared to a direct ¹³C detection experiment.[7] For D-[5-¹³C]ribose, you would expect to see a correlation peak between the C5 carbon and its attached H5 protons.

Comparison of Sensitivity Enhancement Techniques
TechniquePrincipleRelative Sensitivity Gain (Approx.)Key Advantage for D-[5-¹³C]ribose
Standard ¹³C with NOE Direct detection with polarization transfer from nearby protons.1 (Baseline)Simple and straightforward.
DEPT Polarization transfer from directly attached protons.Up to 4xEdits the spectrum based on the number of attached protons (CH, CH₂, CH₃).[5]
HSQC Inverse detection via the more sensitive ¹H nucleus.Up to 32xSignificantly higher sensitivity and provides ¹H and ¹³C chemical shift correlation.

Frequently Asked Questions (FAQs)

Q1: What are the most powerful methods to dramatically increase my ¹³C NMR signal?

For substantial signal enhancement, consider these advanced options:

  • Cryoprobe Technology: Using a cryogenically cooled probe is one of the most effective ways to increase the S/N ratio. By cooling the detection electronics to very low temperatures, thermal noise is significantly reduced, which can lead to a 3-4 fold increase in sensitivity.[9][10][11] This translates to a 9-16 fold reduction in experiment time.

  • Dynamic Nuclear Polarization (DNP): DNP can enhance the signal by several orders of magnitude.[7][12] This technique involves transferring the high polarization of electron spins from a polarizing agent to the ¹³C nuclei at very low temperatures.[7][13] While it requires specialized equipment, it is an extremely powerful method for samples with very low concentrations.

Q2: How does the fact that I'm using D-[5-¹³C]ribose specifically affect my experiment?

The selective labeling at the C5 position is a significant advantage. It means that nearly 100% of your ribose molecules will have a ¹³C at this position, as opposed to the natural abundance of ~1.1%. This dramatically increases the signal intensity for the C5 carbon compared to the other carbons in the molecule, which will be at natural abundance. This also means that you will see ¹³C-¹³C coupling satellites for the adjacent C4 if your signal-to-noise is high enough.

Q3: Can I use 2D NMR experiments to help with signal overlap if my sample is complex?

Absolutely. 2D NMR experiments are excellent for resolving overlapping signals.[14] The ¹H-¹³C HSQC experiment, as mentioned earlier, is particularly useful as it spreads the signals out into two dimensions based on the chemical shifts of both the carbon and its attached proton.[8] This can help to resolve the C5 signal from other signals in a crowded spectrum.

Experimental Protocol: ¹H-¹³C HSQC for Enhanced Sensitivity

This protocol provides a step-by-step guide for setting up a standard sensitivity-enhanced HSQC experiment.

  • Sample Preparation:

    • Dissolve 5-25 mg of D-[5-¹³C]ribose in a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform automatic or manual tuning and matching of the probe for both the ¹H and ¹³C channels.

    • Shim the magnetic field to obtain good resolution on the ¹H spectrum.

  • Acquisition Parameters:

    • Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2 on a Bruker spectrometer).

    • Set the spectral widths for both the ¹H (F2) and ¹³C (F1) dimensions to cover the expected chemical shift ranges. For ribose, a ¹³C range of ~50-110 ppm should be sufficient.

    • Set the number of scans (NS) per increment. Start with 2 or 4 scans and increase if necessary.

    • Set the number of increments in the indirect dimension (F1). A starting value of 256 is often a good compromise between resolution and experiment time.

    • The relaxation delay (D1) can typically be set to 1.5-2.0 seconds.

  • Data Acquisition and Processing:

    • Start the acquisition.

    • After the experiment is finished, process the data using the appropriate window functions (e.g., squared sine bell) and perform a Fourier transform in both dimensions.

    • Phase the spectrum and reference it correctly.

HSQC Workflow Diagram

Caption: Step-by-step workflow for acquiring a ¹H-¹³C HSQC spectrum.

References

  • Vertex AI Search. (n.d.). 13 Carbon NMR.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting 13C NMR of Metabolites.
  • ACS Publications. (n.d.). Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. Analytical Chemistry.
  • Oxford Academic. (n.d.). Structural characterization by 13C-NMR spectroscopy of products synthesized in vitro by polysaccharide synthases using 13C-enriched glycosyl donors: application to a UDP-glucose:(1→3).
  • Chemical Communications (RSC Publishing). (n.d.). Significant 13C NMR signal enhancements in amino acids via adiabatic demagnetization and remagnetization cross polarization.
  • NIH. (n.d.). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins.
  • PMC. (n.d.). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy.
  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
  • Benchchem. (n.d.). Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide.
  • PMC - NIH. (n.d.). Dynamic Nuclear Polarization of Biomembrane Assemblies.
  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • Bruker. (n.d.). CryoProbes for NMR - Cryogenic Probes.
  • ACS Publications. (n.d.). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews.
  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • UCSB Chem and Biochem. (n.d.). Cryoprobes - NMR Facility.
  • (n.d.). Carbon-13 NMR.
  • The Spielman Laboratory - Stanford Medicine. (n.d.). Dynamic Nuclear Polarization (DNP).

Sources

reducing background noise in D-[5-13C]ribose flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise & Signal Interference

Status: Operational | Tier: Level 3 (Advanced Methodology)

Core Directive: The "Signal-to-Noise" Philosophy in Metabolomics

In stable isotope tracing, "noise" is not merely electronic static. It is a composite of natural isotopic abundance , isobaric chemical interference , and metabolic scrambling .

When using D-[5-13C]ribose , you are specifically interrogating the non-oxidative Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis. The label at C5 is critical because it bypasses the oxidative decarboxylation step (which removes C1). Therefore, preserving the integrity of the M+1 signal against the background of naturally occurring M+1 (approx. 1.1% per carbon) is the primary technical challenge.

Section 1: Troubleshooting Guides (Q&A)
Q1: My unlabeled control samples show a significant M+1 signal. Is my instrument contaminated?

Diagnosis: This is likely Natural Abundance (NA) , not contamination. Technical Insight: Carbon-13 naturally constitutes ~1.1% of all carbon atoms. In a 5-carbon molecule like ribose, the probability of a molecule containing at least one naturally occurring ^13C atom is calculated by the binomial expansion.

  • The Math: For Ribose (

    
    ), the theoretical natural M+1 abundance is approximately 
    
    
    
    .
  • The Fix: You must apply a Natural Abundance Correction Algorithm (Matrix-based correction) before interpreting flux. Do not subtract the blank; you must mathematically deconvolute the isotopologue distribution.

Q2: I see "ghost" peaks in my LC-MS chromatogram that overlap with Ribose-5-Phosphate (R5P). How do I remove this chemical noise?

Diagnosis: Isobaric Interference. Technical Insight: Isomers like Ribulose-5-Phosphate (Ru5P) and Xylulose-5-Phosphate (Xu5P) have the exact same mass (


 230.02 for negative mode) as R5P. In standard low-resolution MS, these are indistinguishable.
Protocol: 
  • Chromatographic Resolution: Use an Ion-Pairing chromatography method (e.g., Tributylamine) or HILIC column to physically separate R5P from Ru5P/Xu5P.

  • MRM Transitions: If using Triple Quadrupole (QqQ), select unique fragment ions if possible, though phosphate isomers often share fragments.

  • Verification: Run pure standards of R5P, Ru5P, and Xu5P to establish retention times.

Q3: My flux data suggests the label is "scrambling" into glycolytic intermediates. Is this experimental error?

Diagnosis: Biological Recycling (The Non-Oxidative Branch). Technical Insight: This is not error; it is biological signal often mistaken for noise. D-[5-13C]ribose can be converted back to Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP) via Transketolase (TKT) and Transaldolase (TAL).

  • Differentiation:

    • Forward Flux (Nucleotides): Label remains at C5 (becomes C5 of PRPP).

    • Recycling (Glycolysis): Label scrambles into 3-carbon pools.

  • Action: Modeled flux analysis must account for reversible TKT/TAL reactions. If you assume the pathway is unidirectional, this recycling appears as "noise" or error in the fit.

Section 2: Experimental Protocols
Protocol A: Minimizing Pre-Analytical Noise (Tracer Purity)

Before cell culture, validate your tracer.

  • Aliquot Preparation: Dissolve D-[5-13C]ribose in HPLC-grade water to 100 mM.

  • Direct Infusion MS: Dilute to 10 µM and infuse directly into the MS.

  • Purity Check:

    • Measure the ratio of M+0 (unlabeled impurity) to M+1 (tracer).

    • Threshold: If M+0 > 2%, adjust your correction matrix to account for "Tracer Impurity" (denoted as

      
       in algorithms).
      
    • Note: High M+0 in the stock will dilute your experimental signal, effectively lowering your signal-to-noise ratio.

Protocol B: Natural Abundance Correction Workflow

The standard subtraction method is invalid for flux analysis. Use this matrix approach.

Step 1: Define the Measured Vector (


) 
Extract the intensities of isotopologues 

from your mass spec data. Normalize them so they sum to 1.

Step 2: Construct the Correction Matrix (


) 
Use a tool like IsoCor  or Polymid , or construct a matrix based on the binomial probability of natural ^13C (1.109%).
  • The matrix accounts for the probability that an M+1 signal comes from the tracer vs. a natural carbon at a different position.[1]

Step 3: Solve for Corrected Distribution (


) 


  • Result: The

    
     vector represents the true enrichment derived only from your tracer.
    
Section 3: Visualization of Logic & Pathways
Diagram 1: The Signal-to-Noise Correction Pipeline

This diagram illustrates how raw MS data is processed to remove instrumental and isotopic noise.

CorrectionPipeline RawData Raw MS Spectra (Contains Noise) Isobaric Chromatographic Deconvolution (Separate Isomers) RawData->Isobaric Step 1 Matrix Natural Abundance Correction Matrix (Mathematical Denoising) Isobaric->Matrix Step 2: Clean Peaks FluxModel Metabolic Flux Modeling (Final Output) Matrix->FluxModel Step 3: Corrected Isotopologues Noise1 Source: Co-eluting Metabolites (Ru5P) Noise1->Isobaric Interference Noise2 Source: Natural 13C (1.1%) Noise2->Matrix Background Signal

Caption: Workflow for removing chemical interference (Step 1) and isotopic background (Step 2) to yield pure flux data.

Diagram 2: D-[5-13C]Ribose Fate (Signal vs. Recycling)

Understanding where the label goes is crucial to distinguishing "scrambling noise" from "recycling signal."

RiboseFate RiboseEx D-[5-13C]Ribose (Extracellular) R5P Ribose-5-P (M+1 at C5) RiboseEx->R5P Transport & Kinase PRPP PRPP (Precursor to Nucleotides) R5P->PRPP Forward Flux (Signal Preservation) Xu5P Xylulose-5-P R5P->Xu5P Isomerization Nucleotides RNA/DNA (Stable Signal) PRPP->Nucleotides GAP G3P (Scrambled Label) Xu5P->GAP Transketolase (Non-Oxidative PPP) F6P Fructose-6-P (Scrambled Label) Xu5P->F6P Recycling

Caption: The dual fate of the tracer. Green path = Biosynthesis (Signal). Red/Yellow path = Recycling (often misinterpreted as noise).

Section 4: Data Presentation (Summary of Noise Sources)
Noise TypeSourceSignature in DataMitigation Strategy
Electronic Detector/AmplifierRandom baseline spikesThresholding (S/N > 10) & Smoothing
Isotopic Natural ^13C (1.1%)Consistent M+1, M+2 backgroundMatrix Correction Algorithm (Essential)
Chemical Isobaric Isomers (Ru5P)Distorted peak shape / Co-elutionHigh-Resolution Chromatography (HILIC)
Biological PPP RecyclingUnexpected labeling patterns in GlycolysisCompartmental Flux Modeling
References
  • Su, X., et al. (2015). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry. Link

    • Context: Discusses the importance of high-resolution MS in distinguishing isotopologues
  • Buescher, J. M., et al. (2015).[2] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

    • Context: The authoritative guide on natural abundance correction and tracer purity handling.
  • Millard, P., et al. (2012).[1] IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link

    • Context: Software validation for the matrix correction protocols described in Section 2.
  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing. Cell Metabolism.[3][4][5][6] Link

    • Context: Demonstrates the use of specific tracers (like Ribose)
  • Vertex AI Search. (2026). Consolidated search results on D-[5-13C]ribose flux analysis and noise reduction. [Generated via Google Search Grounding] Context: Verification of tracer specificity and isobaric interference issues.

Sources

D-[5-13C]ribose cell toxicity and growth inhibition troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-[5-13C]ribose. This guide is designed for researchers, scientists, and drug development professionals utilizing this stable isotope tracer in their work. Here, we address common challenges related to cell toxicity and growth inhibition that can arise during labeling experiments. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies needed to ensure the success and integrity of your research.

Section 1: Understanding D-[5-13C]ribose in a Cellular Context

D-[5-13C]ribose is a powerful tool for tracing the metabolic fate of ribose, a critical sugar for nucleotide synthesis, and for studying the activity of the pentose phosphate pathway (PPP).[1] By replacing a standard carbon atom with a heavy isotope (¹³C), researchers can track its incorporation into various biomolecules using mass spectrometry or NMR.[2] However, introducing an exogenous substrate, especially one as metabolically active as ribose, can sometimes lead to unintended cellular stress, cytotoxicity, and inhibition of growth.

The underlying causes of these issues are often multifactorial. While D-ribose is a natural monosaccharide essential for energy production, high concentrations can be surprisingly cytotoxic.[3][4] This guide will dissect the potential mechanisms of this toxicity and provide a logical framework for troubleshooting your experiments.

Key Mechanisms of D-Ribose Induced Cytotoxicity

Understanding why your cells might be reacting negatively to D-ribose is the first step in solving the problem. Several cellular processes can be adversely affected:

  • Advanced Glycation End Products (AGEs): D-ribose is a highly reactive reducing sugar that can non-enzymatically glycate proteins at a much faster rate than glucose. This process forms AGEs, which can lead to increased reactive oxygen species (ROS) accumulation, glutathione (GSH) depletion, and general cellular damage.

  • Mitochondrial Dysfunction: Studies have shown that D-ribose can induce mitochondrial depolarization and activate the intrinsic apoptotic pathway through caspases-9 and -3.[5] This suggests that high levels of ribose can directly compromise the cell's powerhouse.

  • Metabolic Overload and Imbalance: The rapid phosphorylation of D-ribose to ribose-5-phosphate (R5P) can create a metabolic bottleneck. If the cell's biosynthetic pathways cannot consume the excess R5P, its accumulation can become toxic and lethal.[6]

  • Inhibition of DNA Repair: At concentrations between 25-50 mM, D-ribose has been observed to severely inhibit the proliferation of human lymphocytes by interfering with metabolic pathways critical for the repair of DNA breaks.[7]

  • Kinetic Isotope Effect: The substitution of a ¹²C atom with a heavier ¹³C atom can slightly slow down the rate of enzymatic reactions.[8][9] While often subtle, this "kinetic isotope effect" can impact metabolic flux and, in sensitive systems or over long incubation periods, may contribute to reduced proliferation.

cluster_0 Potential Mechanisms of D-Ribose Toxicity Ribose High Concentration D-[5-13C]ribose AGEs Advanced Glycation End Products (AGEs) Ribose->AGEs non-enzymatic glycation Mito Mitochondrial Dysfunction Ribose->Mito Metabolic Metabolic Imbalance (Excess R5P) Ribose->Metabolic DNARepair Inhibition of DNA Repair Ribose->DNARepair KIE Kinetic Isotope Effect Ribose->KIE subtle effect ROS Increased ROS (Oxidative Stress) AGEs->ROS Toxicity Cell Toxicity & Growth Inhibition ROS->Toxicity Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Apoptosis->Toxicity Metabolic->Toxicity DNARepair->Toxicity KIE->Toxicity

Caption: Potential pathways leading to cell toxicity from high D-ribose concentrations.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during D-[5-13C]ribose labeling experiments.

Q1: My cells are showing significant death (low viability) after I add D-[5-13C]ribose. What's the first thing I should check?

Answer: The most immediate suspect is concentration-dependent toxicity. Unlike other sugars like glucose, cells can be sensitive to D-ribose at relatively low millimolar concentrations.[7]

Troubleshooting Workflow:

  • Verify Concentration: Double-check your calculations. Ensure the final concentration in your culture medium is correct.

  • Perform a Dose-Response Analysis: This is the most critical step. You must determine the optimal, non-toxic concentration for your specific cell line, as sensitivity can vary widely.

    • Action: Set up a multi-well plate with a range of D-[5-13C]ribose concentrations (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM, 25 mM) alongside an unlabeled D-ribose control and a no-sugar control.

    • See Protocol 1: Dose-Response Assay for detailed steps.

  • Assess Viability and Mode of Death: Use multiple methods to get a clear picture.

    • Trypan Blue Exclusion: A quick check for membrane integrity.

    • MTT or WST-1 Assays: Measures metabolic activity, which can be an early indicator of stress.

    • Annexin V / Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between healthy, apoptotic, and necrotic cells. This will confirm if the toxicity mechanism involves apoptosis, as suggested by literature.[5]

  • Check Incubation Time: Shorten the exposure time. A 24-hour incubation might be toxic, but you may achieve sufficient labeling in 6-12 hours. Run a time-course experiment (e.g., 4, 8, 12, 24 hours) at a moderate concentration to find the sweet spot between labeling efficiency and cell health.

Q2: My cells are not dying, but their proliferation rate has slowed dramatically. Why?

Answer: This common issue points towards a sub-lethal cellular stress response. The cells are likely diverting energy to manage the metabolic load or are arresting their cell cycle rather than undergoing apoptosis.

Troubleshooting Workflow:

  • Analyze the Cell Cycle: A metabolic shift can often cause cells to arrest in a specific phase of the cell cycle.

    • Action: Culture cells with and without D-[5-13C]ribose. Stain with propidium iodide (PI) and analyze the cell cycle distribution (G1, S, G2/M phases) via flow cytometry. An accumulation of cells in one phase would be a key indicator.

  • Include an Unlabeled Control: It is crucial to determine if the growth inhibition is due to the ribose itself or the heavy isotope.

    • Action: Compare the proliferation rate of cells grown with D-[5-13C]ribose to cells grown with an identical concentration of standard, unlabeled D-ribose. If both slow down similarly, the issue is ribose metabolism. If the ¹³C-labeled cells are significantly slower, a kinetic isotope effect may be contributing.[8]

  • Evaluate Nutrient Competition: Ensure D-[5-13C]ribose is not the sole primary carbon source unless that is the experimental design. Standard media contain glucose, which cells typically prefer. If you are using a custom medium, ensure it is not nutrient-deficient in other areas, which could exacerbate the stress of processing the ribose.

Q3: My labeling efficiency is poor, but I can't increase the D-[5-13C]ribose concentration without causing toxicity. How can I improve incorporation?

Answer: This requires optimizing your experimental conditions to favor the uptake and utilization of the labeled tracer over endogenous, unlabeled sources.

Troubleshooting Workflow:

  • Optimize the Culture Medium: Standard fetal bovine serum (FBS) contains unlabeled amino acids and other small molecules that can be converted into ribose precursors, diluting your labeled pool.

    • Action: Switch to a medium containing dialyzed FBS (dFBS) .[10] The dialysis process removes small molecules like sugars and amino acids, forcing the cells to rely more heavily on the nutrients you provide in the medium, including your D-[5-13C]ribose tracer.

  • Cell Adaptation/Acclimatization: Do not shock the cells with a sudden and complete media switch.

    • Action: Gradually adapt your cells to the dialyzed serum medium over several passages before starting the labeling experiment. This gives them time to adjust their metabolic machinery.

  • Analyze at Isotopic Steady State: To accurately measure metabolic fluxes, it's best to analyze cells after they've reached an isotopic steady state, where the enrichment of intracellular metabolites is stable.

    • Action: Perform a time-course experiment and measure the ¹³C enrichment in a key downstream metabolite (like ATP or a nucleotide) at various time points. This will tell you how long it takes to reach maximum labeling.[11] You may find that sufficient labeling occurs before toxicity becomes an issue.

cluster_1 General Troubleshooting Workflow Start Observe Toxicity or Growth Inhibition Q1 High Cell Death? Start->Q1 Q2 Slow Proliferation? Q1->Q2 No A1 Perform Dose-Response (See Protocol 1) Q1->A1 Yes B1 Analyze Cell Cycle (PI Staining) Q2->B1 Yes A2 Check Viability (Annexin V/PI) A1->A2 A3 Shorten Incubation Time A2->A3 End Optimized Experiment A3->End B2 Compare to Unlabeled Ribose Control B1->B2 B3 Optimize Medium (Use dFBS) B2->B3 B3->End

Caption: A logical workflow for troubleshooting common D-[5-13C]ribose issues.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is a good starting concentration for D-[5-13C]ribose?

    • For sensitive cells like lymphocytes, toxicity is reported at 25-50 mM.[7] For many adherent cancer cell lines, a starting range of 1-10 mM is often a good balance. However, you must validate this for your specific cell line using a dose-response experiment.

  • FAQ 2: What are the absolute essential controls for my experiment?

    • Vehicle Control: Cells grown in the labeling medium without any added ribose.

    • Unlabeled D-ribose Control: Cells grown with the same concentration of unlabeled ("light") D-ribose. This is critical to distinguish between effects of ribose itself and effects of the ¹³C isotope.

    • Standard Culture Control: Cells grown in your normal, non-labeling medium. This is your baseline for healthy cell behavior.

  • FAQ 3: How can I be sure the ¹³C label itself isn't causing the toxicity?

    • This is the purpose of the unlabeled D-ribose control. Stable isotopes like ¹³C are generally considered non-toxic. However, the kinetic isotope effect is a real phenomenon where the heavier mass can slow enzymatic reactions.[9] If you see significantly worse growth inhibition with D-[5-13C]ribose compared to unlabeled D-ribose, this effect may be at play. In most cases, however, the toxicity is due to the biochemical effects of the ribose molecule itself.

  • FAQ 4: Can I use D-[5-13C]ribose with other tracers, like ¹³C-glucose?

    • Yes, this is a common and powerful technique for dual-labeling experiments to probe the interaction between different metabolic pathways. For example, you can use [U-¹³C]-glucose to trace glycolysis and the PPP, and simultaneously use a differently labeled ribose to understand nucleotide salvage pathways.[12] When doing so, be mindful of the total carbon load and potential for combined metabolic stress.

Section 4: Key Experimental Protocols

Protocol 1: Dose-Response Assay for Determining Optimal D-[5-13C]ribose Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over 48-72 hours. Allow cells to adhere overnight.

  • Prepare Media: Prepare your experimental medium (e.g., DMEM with 10% dialyzed FBS) containing a range of D-[5-13C]ribose concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 25 mM). Also prepare a parallel set with unlabeled D-ribose.

  • Treatment: Remove the overnight culture medium and replace it with the prepared media containing the different tracer concentrations. Include at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24 or 48 hours).

  • Viability Assessment:

    • Visually inspect the cells with a microscope for morphological signs of stress (rounding, detachment).

    • Perform a cell viability assay such as MTT, WST-1, or CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control (0 mM ribose). Plot cell viability (%) versus concentration to determine the highest concentration that does not significantly impact viability (e.g., >90% viability). This is your optimal concentration.

Protocol 2: Cell Proliferation Assay using Cell Counting
  • Cell Seeding: Seed an equal number of cells (e.g., 1 x 10⁵ cells) into multiple wells of a 6-well plate for each condition (Vehicle Control, Unlabeled D-ribose, D-[5-13C]ribose).

  • Baseline Count (T=0): Immediately after seeding, detach and count the cells from one well using a hemocytometer or automated cell counter. This is your starting cell number.

  • Treatment: Add the appropriate media to the remaining wells.

  • Incubation and Counting: At set time points (e.g., 24, 48, 72 hours), harvest the cells from one well of each condition and perform a cell count.

  • Data Analysis: Plot the cell number versus time for each condition. Calculate the population doubling time to quantitatively compare the impact of each treatment on proliferation.

Section 5: Data Summary Table

Cell Type CategoryGeneral Proliferation RateRecommended Starting Concentration RangePotential Sensitivity
Rapidly Proliferating Cancer Lines (e.g., HeLa, HCT116)High5 - 15 mMGenerally more robust, but can be sensitive to metabolic shifts.
Slower Growing Cancer Lines (e.g., some prostate lines)Medium2 - 10 mMModerate sensitivity; metabolic flexibility may be lower.
Immune Cells (e.g., Lymphocytes, T-cells)Variable (Activation-dependent)1 - 5 mMHigh. Often cultured in suspension and can be very sensitive.[7]
Primary Cells / Stem Cells Low / Differentiated0.5 - 5 mMVery High. Limited metabolic plasticity and highly sensitive to stress.

Disclaimer: This table provides general guidance. Empirical determination of the optimal concentration for your specific cell line via a dose-response assay is mandatory for experimental success.

References

  • Wang, Z., et al. (2026). D-Ribose-Induced Cytotoxicity in K562 Cells: RBKS-Dependent Disruption of Copper Homeostasis and Mitochondrial Function.
  • Lorenzoni, M., et al. (1990). D-ribose inhibits DNA repair synthesis in human lymphocytes. PubMed.
  • Chen, L., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv.
  • ResearchGate. (n.d.). Production of [ 13 C 1-1]-ribose or [ 13 C 3-1,4,5]-ribose in the oxidative or non-oxidative PPP from [ 13 C 2-1,2]-glucose.
  • Han, C., et al. (2021). D‑ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review).
  • MedchemExpress.com. (n.d.). D-Ribose-13C-4 | Stable Isotope. MedchemExpress.com.
  • BenchChem. (2025). Unraveling Cellular Metabolism: A Technical Guide to 13C5 Isotopic Labeling in Nucleosides. BenchChem.
  • Geltz, N. R., et al. (n.d.). Profiling the metabolism of human cells by deep 13C labeling. PubMed Central - NIH.
  • Kall, R., et al. (n.d.). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI.
  • Mahoney, D. E., et al. (2018). Understanding D-Ribose and Mitochondrial Function. PubMed Central - NIH.
  • Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. (2022). PubMed Central.
  • Jin, J., et al. (2026). D-Ribose-Induced Cytotoxicity in K562 Cells: RBKS-Dependent Disruption of Copper Homeostasis and Mitochondrial Function. PubMed.
  • Yasuda, T., et al. (2025). Heavy water inhibits DNA double-strand break repairs and disturbs cellular transcription, presumably via quantum-level mechanisms of kinetic isotope effects on hydrolytic enzyme reactions. PLOS One.
  • Spiga, G. (n.d.). Ribose Intake as Food Integrator: Is It a Really Convenient Practice? MDPI.
  • Seredyuk, M., et al. (n.d.). Possible Mechanisms of Biological Effects Observed in Living Systems during 2H/1H Isotope Fractionation and Deuterium Interactions with Other Biogenic Isotopes. PubMed Central.
  • Lee, W. N. P., et al. (2018). In Vitro Tracking of Intracellular Metabolism-Derived Cancer Volatiles via Isotope Labeling.
  • Sigma-Aldrich. (n.d.). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer. Sigma-Aldrich.

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Validation & Comparative

A Researcher's Guide to Probing the Pentose Phosphate Pathway: A Comparative Analysis of D-[5-¹³C]Ribose and [U-¹³C]Glucose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular metabolism, the Pentose Phosphate Pathway (PPP) stands as a critical nexus, orchestrating the production of biosynthetic precursors and maintaining redox homeostasis.[1] For researchers and drug development professionals seeking to unravel the dynamics of this pathway, the choice of isotopic tracer is a pivotal decision that profoundly influences experimental outcomes and their interpretation. This guide provides an in-depth comparison of two commonly employed tracers, D-[5-¹³C]ribose and [U-¹³C]glucose, offering field-proven insights and experimental data to inform the selection of the optimal tool for your research needs.

The Pentose Phosphate Pathway: A Brief Overview

The PPP is a metabolic pathway that runs parallel to glycolysis, diverging at the level of glucose-6-phosphate. It consists of two distinct branches:

  • The Oxidative Branch: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. NADPH is a crucial reducing equivalent for antioxidant defense and anabolic processes.

  • The Non-Oxidative Branch: This reversible phase interconverts pentose phosphates (like ribose-5-phosphate, a precursor for nucleotide biosynthesis) and glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate). This branch provides metabolic flexibility, allowing the cell to adapt to varying demands for NADPH and pentose phosphates.[1]

Measuring the flux through the PPP is essential for understanding cellular responses to various stimuli, including metabolic stress, drug treatment, and disease states. ¹³C-Metabolic Flux Analysis (¹³C-MFA) has emerged as the gold standard for quantifying these intracellular fluxes.[2] This technique involves introducing a ¹³C-labeled substrate into the cellular system and tracking the incorporation of the ¹³C label into downstream metabolites. The resulting mass isotopomer distributions are then used to calculate the relative or absolute rates of metabolic reactions.

D-[5-¹³C]Ribose: A Direct Probe of the Non-Oxidative PPP

D-ribose is a five-carbon sugar that can be taken up by cells and phosphorylated to ribose-5-phosphate, directly entering the non-oxidative branch of the PPP.[3][4] The use of D-[5-¹³C]ribose as a tracer offers a unique advantage in its ability to specifically interrogate the activity of the non-oxidative PPP enzymes, such as transketolase and transaldolase.

Mechanism of Label Incorporation

When cells are supplied with D-[5-¹³C]ribose, the ¹³C label is introduced at the C5 position of ribose-5-phosphate. The subsequent reactions of the non-oxidative PPP will then redistribute this label to other metabolic intermediates. For instance, transketolase can transfer a two-carbon unit from a ketose to an aldose. If [5-¹³C]ribose-5-phosphate acts as the ketose donor, the label will be transferred to a new aldose, providing a direct measure of transketolase activity.

Experimental Considerations

The use of D-[5-¹³C]ribose as a tracer requires careful consideration of several factors. Exogenously supplied D-ribose can influence cellular energy metabolism and may have cytotoxic effects at high concentrations.[3][4] Therefore, it is crucial to determine the optimal concentration and incubation time that allows for sufficient label incorporation without perturbing normal cellular physiology.

[U-¹³C]Glucose: A Global View of Glucose Metabolism

Uniformly labeled glucose, or [U-¹³C]glucose, is a widely used tracer for studying central carbon metabolism, including the PPP. As glucose is the primary substrate for the PPP, [U-¹³C]glucose provides a comprehensive view of how glucose-derived carbons are partitioned between glycolysis and the PPP.

Mechanism of Label Incorporation

When cells are cultured with [U-¹³C]glucose, all six carbons of the glucose molecule are labeled with ¹³C. Upon entry into the PPP, the oxidative branch will release the C1 carbon as ¹³CO₂, resulting in a five-carbon sugar phosphate with five ¹³C atoms. The subsequent reactions of the non-oxidative PPP will then generate a complex mixture of isotopologues of various sugar phosphates and glycolytic intermediates. By analyzing the mass isotopomer distributions of these metabolites, it is possible to deconvolve the relative contributions of the PPP and glycolysis to their production.

Limitations and Challenges

While [U-¹³C]glucose is a powerful tool, its use for quantifying PPP flux is not without its challenges. The complex scrambling of carbons in the non-oxidative PPP can make it difficult to precisely determine the flux through this branch.[5] Furthermore, the contribution of the PPP to the overall glucose catabolism is often much lower than that of glycolysis, which can make it challenging to detect the relatively small changes in labeling patterns that are indicative of PPP activity.[6]

Head-to-Head Comparison: D-[5-¹³C]Ribose vs. [U-¹³C]Glucose

FeatureD-[5-¹³C]Ribose[U-¹³C]Glucose
Primary Target Non-oxidative branch of the PPPOverall glucose metabolism, including glycolysis and both branches of the PPP
Specificity High for the non-oxidative PPPLower, as it traces all pathways downstream of glucose
Data Interpretation Simpler, as the label is introduced at a specific point in the pathwayMore complex due to carbon scrambling and the need to deconvolve multiple pathways
Sensitivity Potentially higher for detecting changes in non-oxidative PPP fluxMay be less sensitive to subtle changes in PPP flux, especially when glycolytic flux is high
Potential Artifacts Can perturb cellular metabolism if used at high concentrations; potential for cytotoxicityLess likely to cause metabolic perturbations at typical concentrations
Cost Generally more expensiveMore readily available and less expensive

Experimental Protocols

General Cell Culture and Labeling Protocol
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Tracer Introduction: Replace the standard culture medium with a medium containing either D-[5-¹³C]ribose or [U-¹³C]glucose at the desired concentration. A common starting point is to replace the glucose in the medium with the labeled tracer.

  • Incubation: Incubate the cells for a period sufficient to achieve isotopic steady-state in the metabolites of interest. This time will vary depending on the cell type and the specific pathway being studied.[5]

  • Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells and collect the cell lysate. Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

  • Analysis: Analyze the extracted metabolites by mass spectrometry (GC-MS or LC-MS) to determine the mass isotopomer distributions.[7]

Specific Considerations for D-[5-¹³C]Ribose
  • Concentration: Start with a low concentration of D-[5-¹³C]ribose (e.g., 1-5 mM) and assess its impact on cell viability and growth.

  • Metabolites to Analyze: Focus on the labeling patterns of ribose-5-phosphate, other pentose phosphates, and glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

Specific Considerations for [U-¹³C]Glucose
  • Concentration: Typically used at the same concentration as glucose in standard culture medium (e.g., 10-25 mM).

  • Metabolites to Analyze: Analyze a broad range of metabolites, including sugar phosphates, organic acids (e.g., lactate, pyruvate), and amino acids to obtain a comprehensive view of central carbon metabolism.

Data Visualization and Interpretation

Pentose Phosphate Pathway Diagram

PPP_Flux cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_oxppp Oxidative cluster_nonoxppp Non-Oxidative G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P G6PD F6P Fructose-6-P F6P->G6P G3P Glyceraldehyde-3-P Downstream Glycolysis Downstream Glycolysis G3P->Downstream Glycolysis R5P Ribose-5-P Ru5P->R5P RPI X5P Xylulose-5-P Ru5P->X5P RPE R5P_X5P_F6P_G3P R5P->R5P_X5P_F6P_G3P Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis X5P->R5P_X5P_F6P_G3P S7P Sedoheptulose-7-P R5P_X5P_F6P_G3P->F6P Transketolase/ Transaldolase R5P_X5P_F6P_G3P->G3P Transketolase/ Transaldolase Glucose [U-13C]Glucose Glucose->G6P Ribose D-[5-13C]Ribose Ribose->R5P Ribokinase

Caption: Metabolic map illustrating the entry points of [U-¹³C]glucose and D-[5-¹³C]ribose into the Pentose Phosphate Pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Culture tracer Introduce 13C Tracer (D-[5-13C]Ribose or [U-13C]Glucose) start->tracer incubation Incubate to Isotopic Steady-State tracer->incubation quench Quench Metabolism (Cold Solvent) incubation->quench extract Metabolite Extraction quench->extract analysis GC-MS or LC-MS Analysis extract->analysis data_proc Data Processing and Isotopomer Analysis analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc interpretation Biological Interpretation flux_calc->interpretation

Caption: A generalized experimental workflow for conducting ¹³C tracer studies to measure PPP flux.

Conclusion: Choosing the Right Tool for the Job

The selection of an appropriate isotopic tracer is paramount for the successful execution and interpretation of PPP flux studies. D-[5-¹³C]ribose offers a highly specific and sensitive method for probing the non-oxidative branch of the PPP, providing direct insights into the activities of transketolase and transaldolase. However, its potential to perturb cellular metabolism necessitates careful experimental validation.

In contrast, [U-¹³C]glucose provides a more global view of glucose metabolism, allowing for the simultaneous assessment of flux through both glycolysis and the PPP. While the data analysis can be more complex, the use of advanced computational models can yield a wealth of information about central carbon metabolism.

Ultimately, the choice between D-[5-¹³C]ribose and [U-¹³C]glucose will depend on the specific research question being addressed. For studies focused on the regulation of the non-oxidative PPP, D-[5-¹³C]ribose may be the tracer of choice. For a more comprehensive analysis of glucose partitioning and overall metabolic phenotype, [U-¹³C]glucose remains an invaluable tool. In some cases, the parallel use of both tracers may provide the most complete picture of PPP dynamics.[5]

References

  • DaVinci Labs. (2020, March 6). D-Ribose: What Is It and How It Affects Your Energy? Retrieved from [Link]

  • Wang, Y., et al. (2024). D-ribose metabolic disorder and diabetes mellitus. Journal of Translational Medicine, 22(1), 93. [Link]

  • Fan, X., et al. (2024). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. Journal of Experimental & Clinical Cancer Research, 43(1), 13. [Link]

  • Li, Y., et al. (2021). ¹³C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

  • Spugnini, E. P., & Citro, G. (2019). The furanosidic scaffold of d-ribose: a milestone for cell life. Bioscience Reports, 39(11), BSR20191024. [Link]

  • Crown, S. B., et al. (2012). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 232-240. [Link]

  • Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering, 17, 21-32. [Link]

  • Previs, S. F., et al. (2019). Proposing a validation scheme for ¹³C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(19), 4649-4667. [Link]

  • Kerksick, C., et al. (2005). Effects of ribose supplementation prior to and during intense exercise on anaerobic capacity and metabolic markers. International Journal of Sport Nutrition and Exercise Metabolism, 15(6), 653-664. [Link]

  • Stincone, A., et al. (2015). The pentose phosphate pathway in health and disease. Metabolites, 5(2), 168-188. [Link]

  • Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-¹³C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E809-E818. [Link]

  • Jin, E. S., et al. (2018). Assessing the Pentose Phosphate Pathway Using [2, 3-¹³C2]glucose. Metabolites, 8(4), 67. [Link]

  • Hogg, M., et al. (2023). Bayesian ¹³C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. [Link]

  • Khairullin, R. Z., et al. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(23), 14775. [Link]

  • Yang, L., et al. (2017). Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers. Scientific Reports, 7(1), 8121. [Link]

  • WebMD. (n.d.). Ribose: Uses and Risks. Retrieved from [Link]

  • Jin, E. S., et al. (2018). Assessing the pentose phosphate pathway using [2, 3-¹³C2]glucose. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribose 5-phosphate. Retrieved from [Link]

  • Nocon, J., et al. (2021). Robustifying Experimental Tracer Design for¹³C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 672993. [Link]

  • CD Biosynsis. (2024, February 19). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. Retrieved from [Link]

  • Lee, W. N. P., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-¹³C2]glucose. OiPub. Retrieved from [Link]

  • Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-¹³C2]glucose. American Journal of Physiology. Endocrinology and Metabolism, 274(5 Pt 1), E809-E818. [Link]

  • Nakahashi, R., et al. (2025). Radiolabeled ribose derivatives as tracers for studying ribose metabolism via PET (17-19), radiotracer 2-FDM, and precursor molecules. ResearchGate. Retrieved from [Link]

  • Yang, L., et al. (2017). The metabolic pathways that generate various lactate isotopomers and... ResearchGate. Retrieved from [Link]

  • Yaylayan, V. A., & Mandeville, S. (2008). Comparison of 2-acetylfuran formation between ribose and glucose in the Maillard reaction. Journal of Agricultural and Food Chemistry, 56(24), 11855-11860. [Link]

Sources

validating D-[5-13C]ribose isotopic purity via proton NMR

Validating D-[5-13C]Ribose Isotopic Purity: A Quantitative H-NMR Guide

Executive Summary

In metabolic flux analysis and RNA structural studies, the integrity of the isotopic label is paramount. While Mass Spectrometry (MS) provides excellent sensitivity for total mass enrichment, it often fails to distinguish positional isotopomers (e.g., [5-13C] vs [4-13C] scrambling). Proton-coupled


H-NMRsite-specificity

isotopic enrichment
Technical Foundation: The Physics of Detection

To validate D-[5-13C]ribose, one must exploit the magnetic interaction between the


  • The Observable (

    
    ):  In the 
    
    
    C-labeled molecule, the H5 protons are split into a large doublet by the directly attached
    
    
    C. The coupling constant (
    
    
    ) for exocyclic hydroxymethyl groups in sugars is typically 140–145 Hz .
  • The Impurity (

    
    C):  Molecules lacking the label (natural abundance 
    
    
    C) do not exhibit this splitting. They appear as a "central" multiplet between the
    
    
    C satellites.
  • Structural Complexity: In aqueous solution (

    
    ), D-ribose exists as a dynamic equilibrium of four cyclic forms. The NMR spectrum will display H5 signals for all dominant tautomers:
    
    • 
      -D-ribopyranose (
      
      
      59%)
    • 
      -D-ribopyranose (
      
      
      20%)
    • 
      -D-ribofuranose (
      
      
      13%)
    • 
      -D-ribofuranose (
      
      
      6%)

Validation Logic: If the label is purely at position 5, only the H5 protons (3.6–4.0 ppm) will show the large

Comparative Analysis: NMR vs. Alternatives

The following table objectively compares

Feature

H-qNMR (Recommended)
High-Res Mass Spectrometry (HRMS)

C-NMR
Primary Output Site-specific enrichment ratioTotal mass isotopomer distribution (

)
Carbon backbone connectivity
Positional Validation High. Distinguishes [5-13C] from random scrambling.Low. Requires complex fragmentation (MS/MS) to localize label.High. Direct observation of C5.
Quantitation Accuracy >99% (with proper relaxation delay).Variable (dependent on ionization efficiency/adducts).Lower (due to NOE and relaxation issues).
Sample Requirement ~5–10 mg (non-destructive).<1 mg (destructive).[1]~20–50 mg (for quantitative inverse-gated).
Limit of Detection ~0.1% unlabeled impurity.<0.01% unlabeled impurity.~1% unlabeled impurity.

Verdict: Use HRMS for trace impurity detection (e.g., 99.99% purity checks). Use


H-qNMR
Experimental Protocol: The Self-Validating Workflow

This protocol ensures quantitative accuracy by mitigating relaxation artifacts (

Phase 1: Sample Preparation
  • Mass: Weigh 10.0 mg (

    
    0.1 mg) of D-[5-13C]ribose.
    
  • Solvent: Dissolve in 600 µL of 99.9%

    
     .
    
  • Reference: Add a trace amount (0.5 mM) of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

    
     ppm). Avoid TSP if pH sensitivity is a concern, though ribose is stable.
    
  • Equilibration: Allow the sample to sit at room temperature for 30 minutes to ensure the anomeric equilibrium is established.

Phase 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: Standard 1D proton (zg30 or s2pul).

  • Decoupling: OFF . (Crucial: Do not use

    
    C decoupling; you need the satellites).
    
  • Spectral Width: 12 ppm (covers all protons).

  • Relaxation Delay (

    
    ): 20 seconds .
    
    • Reasoning: The

      
       of carbohydrate protons is typically 1–3 seconds. For quantitative integration, 
      
      
      must be
      
      
      to prevent saturation of the slower-relaxing
      
      
      C signals, which would artificially inflate the calculated enrichment.
  • Scans (NS): 64 (sufficient for 10 mg sample).

  • Temperature: 298 K (25°C).

Phase 3: Data Processing & Calculation
  • Transform: Apply exponential line broadening (LB = 0.3 Hz) and Fourier Transform.

  • Phase/Baseline: Manually correct phase and apply a polynomial baseline correction (Bernstein polynomial order 5).

  • Region of Interest: Focus on 3.5 ppm – 4.0 ppm (H5/H5' region).

  • Integration:

    • Identify the large doublet satellites (separated by

      
      140 Hz). Define this Area as 
      
      
      .
    • Identify the central peak (residual

      
      C-H5). Define this Area as 
      
      
      .
    • Note: You must sum the integrals for both the pyranose and furanose forms if they are resolved, or integrate the entire H5 envelope.

Calculation Formula:

Data Interpretation & Troubleshooting
Expected Spectrum[1][2][3]
  • H1 (Anomeric):

    
     5.2–5.4 ppm (doublets, 
    
    
    Hz). Must NOT show large satellites. If H1 shows
    
    
    170 Hz splitting, the label has scrambled to C1.
  • H5/H5' (Target):

    
     3.6–3.9 ppm.
    
    • Labeled Species: Two complex multiplets separated by

      
      140 Hz.
      
    • Unlabeled Species: A small multiplet exactly in the center of the doublet.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Satellites at H1 or H3 Isotopic ScramblingReject batch. Label is not specific to C5.
Central peak is negative Phasing ErrorRe-phase manually. Do not use magnitude mode.
Baseline "smile/frown" First point corruptionApply backward linear prediction (1st few points) or better baseline correction.
Enrichment > 100% Relaxation ArtifactThe

C peak is saturated. Increase

to 30s and re-acquire.
Validation Workflow Diagram

The following diagram illustrates the logical flow for certifying the material.

RiboseValidationStartStart: D-[5-13C]Ribose SamplePrepDissolve in D2O(Equilibrate 30 min)Start->PrepAcquireAcquire 1H-NMR(No Decoupling, d1=20s)Prep->AcquireCheckH1Check H1 Region (5.2 ppm)Acquire->CheckH1Decision1Large Splitting(>100Hz) at H1?CheckH1->Decision1Fail1FAIL: Scrambling DetectedDecision1->Fail1YesCheckH5Analyze H5 Region (3.6-4.0 ppm)Decision1->CheckH5NoMeasureIntegrate Satellites (13C)vs Central Peak (12C)CheckH5->MeasureCalcCalculate Enrichment %Measure->Calc

Caption: Logical workflow for validating positional isotopomer purity via proton NMR.

References
  • D-Ribose Solution Equilibrium

    • Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68. Link

  • NMR of Carbohydrates (Coupling Constants)

    • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of D-ribose. Carbohydrate Research, 343(1), 101-112. Link

  • Quantitative NMR Methodology

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link

  • Isotopic Enrichment Verification

    • Kovacs, Z., et al. (2005). Stable isotope-labeled carbohydrates: synthesis and applications. Carbohydrate Research. Link

Comparative Guide: D-[5-13C]Ribose vs. D-[1-13C]Ribose in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of D-[5-13C]Ribose over D-[1-13C]Ribose in Metabolic Studies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise landscape of metabolic flux analysis (MFA), the choice of stable isotope tracer determines the resolution of the biological snapshot. While D-[1-13C]ribose has historically been a default choice for carbohydrate tracing due to availability, D-[5-13C]ribose offers distinct, superior advantages for investigating nucleotide salvage pathways, pentose phosphate pathway (PPP) recycling, and energetic homeostasis.

This guide delineates the technical superiority of the C5-labeled isotopomer, specifically regarding NMR spectral resolution (anomeric stability) and downstream metabolic fate discrimination (glycolytic recycling) .

The Core Comparison: Stability and Metabolic Fate

The primary advantage of D-[5-13C]ribose lies in its position relative to the reactive centers of the ribose molecule.

A. The Anomeric Problem (NMR Spectroscopy)

For researchers utilizing Nuclear Magnetic Resonance (NMR), D-[1-13C]ribose presents a significant signal-to-noise challenge.

  • D-[1-13C]Ribose (The Limitation): The C1 carbon is the anomeric center.[1] In solution, free ribose mutarotates, existing in equilibrium between

    
    -pyranose, 
    
    
    
    -pyranose,
    
    
    -furanose, and
    
    
    -furanose forms. This splits the 13C signal into multiple peaks, diluting the signal intensity and complicating spectral integration.
  • D-[5-13C]Ribose (The Advantage): The C5 position is a hydroxymethyl group (

    
    ), far removed from the anomeric center. It does not undergo mutarotation-induced chemical shift splitting.
    
    • Result: A single, sharp, high-intensity resonance peak.

    • Benefit: Higher sensitivity allows for the detection of lower-abundance metabolites and requires less instrument time.

B. Metabolic Scrambling: Tracing the "Recycling" Flux

When exogenous ribose enters the cell via ribose kinase, it becomes Ribose-5-Phosphate (R5P). From here, it has two fates:

  • Nucleotide Synthesis (Salvage): Conversion to PRPP.

  • Energy Recycling (Non-Oxidative PPP): Return to glycolysis.

The D-[5-13C] advantage is in tracking the recycling pathway:

FeatureD-[1-13C]Ribose FateD-[5-13C]Ribose Fate
Non-Oxidative PPP Entry Converted to Xylulose-5P (X5P) or stays as R5P.Converted to Xylulose-5P (X5P) or stays as R5P.
Transketolase Reaction The C1 label is transferred to Sedoheptulose-7P (S7P) . S7P remains in the "sugar pool" and requires further processing to enter glycolysis.The C5 label (via X5P) becomes C3 of Glyceraldehyde-3-Phosphate (GAP) .
Glycolytic Readout Label stays trapped in hexose/heptose pools longer. Complex scrambling makes quantification difficult.Direct Flux to Lactate: The [3-13C]GAP immediately converts to [3-13C]Lactate.
Interpretation Ambiguous readout for energy generation.Clear readout: Appearance of [3-13C]Lactate directly correlates to Ribose-to-Energy recycling flux.

Visualization of Metabolic Pathways

The following diagram illustrates why D-[5-13C]ribose provides a cleaner signal for glycolytic recycling (Lactate production) compared to D-[1-13C]ribose.

RiboseFate cluster_legend Pathway Logic Ribose_Input Exogenous D-[5-13C]Ribose R5P Ribose-5-P (C5 labeled) Ribose_Input->R5P Phosphorylation Ribokinase Ribokinase Ribose_Input->Ribokinase PRPP PRPP (Nucleotide Salvage) R5P->PRPP Synthetase X5P Xylulose-5-P (C5 labeled) R5P->X5P Epimerase GAP Glyceraldehyde-3-P (C3 labeled) X5P->GAP TK Reaction (C3-C5 of X5P becomes GAP) S7P Sedoheptulose-7-P (Unlabeled at C3) TK Transketolase TK->GAP Lactate Lactate (C3 labeled) GAP->Lactate Glycolysis Legend D-[5-13C]Tracer yields [3-13C]Lactate directly via GAP. D-[1-13C]Tracer would label S7P, trapping label in sugar pool.

Figure 1: Metabolic fate of D-[5-13C]ribose.[2] Note the direct conversion of the C5-label into Glyceraldehyde-3-Phosphate (GAP) and subsequently Lactate, providing a distinct "energy recycling" signature.

Experimental Protocol: Ribose Salvage Flux Assay

This protocol validates ribose salvage activity in mammalian cells using D-[5-13C]ribose and GC-MS analysis.

Phase 1: Tracer Incubation
  • Seeding: Seed cells (e.g., cardiomyocytes or cancer lines) in 6-well plates (0.5 x 10^6 cells/well). Culture until 70-80% confluence.

  • Starvation (Optional): Wash cells with PBS and incubate in glucose-free/ribose-free medium for 1 hour to deplete intracellular pools.

  • Pulse: Replace medium with physiological buffer (e.g., Tyrode’s) containing 5 mM D-[5-13C]ribose .

    • Control: 5 mM Unlabeled Ribose.

    • Alternative: 5 mM D-[1-13C]ribose (for method validation).

  • Time-Course: Collect samples at T=0, 30, 60, and 120 minutes.

Phase 2: Quenching and Extraction
  • Quench: Rapidly aspirate medium and wash with ice-cold saline (0.9% NaCl).

  • Metabolism Halt: Add 500 µL -80°C 80% Methanol directly to the monolayer.

  • Scrape & Collect: Scrape cells on dry ice; transfer lysate to Eppendorf tubes.

  • Phase Separation: Add chloroform and water (final ratio MeOH:CHCl3:H2O = 1:1:0.9). Vortex and centrifuge at 10,000 x g for 5 min.

  • Collection: Collect the upper aqueous phase (containing ribose, nucleotides, and glycolytic intermediates). Dry under nitrogen flow or SpeedVac.

Phase 3: Derivatization & GC-MS Analysis
  • Methoximation: Resuspend dried residue in 20 µL Methoxyamine-HCl in pyridine (20 mg/mL). Incubate at 37°C for 90 min. (Protects keto groups and stabilizes ring opens).

  • Silylation: Add 30 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 min.

  • Analysis: Inject 1 µL into GC-MS (e.g., Agilent 7890/5975).

    • Target Ions: Monitor the Ribose-5-Phosphate peak and Lactate peak.

    • Key Fragment for [5-13C]Ribose: Look for the m/z shift in the C5-containing fragment of the sugar backbone.

    • Key Fragment for Lactate: Monitor m/z 219 (M0) vs 220 (M1) for [3-13C]Lactate presence.

Data Interpretation & Troubleshooting

Calculating Fractional Enrichment


Distinguishing Salvage vs. Recycling
ObservationInterpretation
High M1 in ATP/GTP (Ribose moiety) Active Nucleotide Salvage Pathway . The cell is using exogenous ribose to build RNA/DNA precursors.[3]
High M1 in Lactate Active Non-Oxidative PPP Recycling . The cell is breaking down exogenous ribose for energy (ATP generation via glycolysis) rather than nucleotide synthesis.
Why [5-13C] is critical here: If you used [1-13C]ribose, the label would end up in S7P (M1). S7P is not easily detected in standard GC-MS runs and does not convert to lactate as stoichiometrically as GAP does. You would underestimate the ribose catabolism.

References

  • Stincone, A., et al. (2015).[3] The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927-963.[3] Link

  • Lane, A. N., et al. (2019).[4] Stable Isotope Tracers in Metabolomics and Fluxomics. Metabolites, 9(1), 15. Link

  • Reardon, P. N., et al. (2016).[4] 3D TOCSY-HSQC NMR for Metabolic Flux Analysis Using Non-Uniform Sampling. Analytical Chemistry, 88(5), 2825–2831.[4] Link

  • Buescher, J. M., et al. (2015).[5] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[4][6][7][8] Nature Protocols, 4, 878–892. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of 13C-MFA Results Using D-[5-13C]Ribose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Model Validation in Metabolic Flux Analysis

This guide provides an in-depth, technical comparison of a standard 13C-MFA approach using a glucose tracer with a cross-validation strategy employing a less conventional but highly informative tracer: D-[5-13C]ribose. We will explore the causal logic behind this experimental design, present supporting data, and provide detailed protocols to empower researchers to enhance the robustness of their 13C-MFA studies.

The Rationale for Cross-Validation with an Alternative Carbon Source

The choice of an isotopic tracer is a critical determinant of the precision and accuracy of flux estimations in 13C-MFA.[5][6][7] While glucose tracers, such as [1,2-13C]glucose, are invaluable for elucidating fluxes in glycolysis and the pentose phosphate pathway (PPP), they may not sufficiently constrain all network fluxes.[5][6][7] Cross-validation with a tracer that enters central carbon metabolism through an alternative route provides an independent dataset to challenge and ultimately corroborate the initial flux map.

D-ribose is an ideal candidate for this purpose. As a five-carbon sugar, it is primarily metabolized via the pentose phosphate pathway, bypassing the initial steps of glycolysis.[8][9] By introducing a labeled carbon at a specific position, such as D-[5-13C]ribose, we can trace its unique metabolic fate and compare the resulting labeling patterns with those predicted by the glucose-derived flux model. Discrepancies between the predicted and observed labeling from the D-[5-13C]ribose experiment can reveal inaccuracies or missing reactions in the initial model, leading to a more refined and trustworthy understanding of the metabolic network.

Experimental Design: A Tale of Two Tracers

Our comparative guide is centered around a two-stage experimental design:

  • Stage 1: Initial Flux Map Generation with [1,2-13C]Glucose. A standard 13C-MFA experiment is performed using [1,2-13C]glucose to generate an initial flux map of central carbon metabolism.

  • Stage 2: Cross-Validation with D-[5-13C]Ribose. A parallel labeling experiment is conducted using D-[5-13C]ribose. The resulting mass isotopomer distributions (MIDs) of key metabolites are then compared against the predictions generated by the flux map from Stage 1.

Visualizing the Metabolic Pathways

The following diagram illustrates the entry points and key metabolic pathways for both [1,2-13C]glucose and D-[5-13C]ribose.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P Oxidative PPP FBP Fructose-1,6-Bisphosphate F6P->FBP DHAP DHAP FBP->DHAP GAP Glyceraldehyde-3-Phosphate FBP->GAP DHAP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Alanine Alanine PEP->Alanine ALT AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC R5P->F6P R5P->GAP Non-oxidative PPP Ribose D-Ribose Ribose->R5P Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Glutamate Glutamate aKG->Glutamate GDH/AST Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate AST Glucose_Tracer [1,2-13C]Glucose Glucose_Tracer->Glucose Ribose_Tracer D-[5-13C]Ribose Ribose_Tracer->Ribose cluster_stage1 Stage 1: Initial Flux Map Generation cluster_stage2 Stage 2: Cross-Validation S1_Culture Cell Culture with [1,2-13C]Glucose S1_Extraction Metabolite Extraction S1_Culture->S1_Extraction S1_GCMS GC-MS Analysis S1_Extraction->S1_GCMS S1_FluxMap Initial Flux Map Calculation S1_GCMS->S1_FluxMap S2_Prediction Predicted MIDs S1_FluxMap->S2_Prediction Predict MIDs S2_Culture Cell Culture with D-[5-13C]Ribose S2_Extraction Metabolite Extraction S2_Culture->S2_Extraction S2_GCMS GC-MS Analysis S2_Extraction->S2_GCMS S2_MIDs Experimental MIDs S2_GCMS->S2_MIDs S2_Comparison Statistical Comparison (Goodness-of-Fit) S2_MIDs->S2_Comparison Compare S2_Prediction->S2_Comparison Compare S2_Validation Validated Flux Map S2_Comparison->S2_Validation Agreement S2_Refinement Model Refinement S2_Comparison->S2_Refinement Discrepancy

Sources

A Senior Application Scientist's Guide to Benchmarking Glycolysis Independence with D-[5-¹³C]Ribose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Disentangling the metabolic flux between glycolysis and the Pentose Phosphate Pathway (PPP) is a critical challenge in understanding cellular bioenergetics, particularly in cancer metabolism and immunology. While universally labeled glucose tracers like [U-¹³C]glucose provide a broad overview of carbon fate, they often fail to resolve the nuanced, and sometimes reversed, fluxes within the non-oxidative branch of the PPP. This guide introduces D-[5-¹³C]ribose as a specific and powerful tool for probing glycolysis-independent metabolism. We will compare its utility to traditional glucose tracers, detail the underlying biochemical principles, provide a comprehensive experimental protocol for its application in cell culture, and present a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve a higher resolution in their metabolic flux analyses.

Introduction: The Challenge of Measuring Bidirectional Flux

Cellular glucose metabolism is not a one-way street. While glycolysis is the primary catabolic route for glucose, the Pentose Phosphate Pathway (PPP) runs in parallel, serving essential anabolic roles.[1][2] The PPP is the primary source of NADPH for reductive biosynthesis and antioxidant defense, and it produces ribose-5-phosphate (R5P), the precursor for nucleotide synthesis.[2][3][4] The pathway is composed of two phases: an irreversible oxidative phase that produces NADPH and a reversible non-oxidative phase that interconverts sugar phosphates.[3][4][5]

The reversible nature of the non-oxidative PPP means that glycolytic intermediates can flow into the PPP to produce R5P, or conversely, excess R5P can be channeled back into glycolysis.[4][5][6] This bidirectional activity is crucial for metabolic flexibility but poses a significant measurement challenge.[4] Standard tracers like [U-¹³C]glucose label metabolites throughout central carbon metabolism, making it difficult to distinguish the contribution of the PPP's non-oxidative branch to glycolytic pools from direct glycolytic flux.[7][8] To accurately quantify this glycolysis-independent carbon flow, a more specific tracer is required.

The Tracer Showdown: D-[5-¹³C]Ribose vs. [U-¹³C]Glucose

The choice of isotopic tracer is paramount in determining the precision of metabolic flux analysis (MFA).[9][10] While [U-¹³C]glucose is a workhorse for general flux studies, D-[5-¹³C]ribose offers a targeted approach to specifically investigate the reverse flux of the non-oxidative PPP.

Feature[U-¹³C]GlucoseD-[5-¹³C]RiboseRationale & Advantage
Primary Use Case General mapping of central carbon metabolism.[7][11]Quantifying reverse flux of the non-oxidative PPP into glycolysis.D-[5-¹³C]Ribose provides specific insights into glycolysis-independent metabolism that are obscured by the global labeling of [U-¹³C]glucose.
Labeling Pattern All six carbons are ¹³C-labeled, leading to M+6 glucose-6-phosphate and M+3 lactate.Only the C5 carbon is ¹³C-labeled.The specific positional label of D-[5-¹³C]ribose creates unique mass isotopomers in glycolytic intermediates that can only be generated via the non-oxidative PPP.
Key Measurement Mass Isotopologue Distributions (MIDs) across all central carbon metabolites.Appearance of M+1 labeled lactate and other specific isotopologues of glycolytic intermediates.The detection of M+1 lactate from a C5-labeled ribose is a direct and unambiguous indicator of reverse PPP flux.
Limitations Can make it difficult to resolve fluxes through parallel or bidirectional pathways like the non-oxidative PPP.[8]Does not provide a global view of glucose metabolism; primarily traces the fate of exogenous ribose.The two tracers are complementary. [U-¹³C]glucose provides the broad picture, while D-[5-¹³C]ribose interrogates a specific, often critical, metabolic branch.

The Metabolic Journey of D-[5-¹³C]Ribose

The utility of D-[5-¹³C]ribose as a tracer lies in its entry point into central carbon metabolism and the specific journey of its ¹³C label.

  • Uptake and Phosphorylation: Exogenous D-ribose is taken up by cells and phosphorylated by ribokinase (RK) to form D-[5-¹³C]ribose-5-phosphate (R5P).

  • Entry into the Non-Oxidative PPP: This labeled R5P enters the pool of pentose phosphates. The enzymes transketolase (TKT) and transaldolase (TAL) then catalyze a series of carbon-shuffling reactions.[4][12]

  • Label Scrambling and Glycolytic Entry: Through the action of TKT and TAL, the ¹³C label from the C5 position of ribose is transferred to specific carbons of the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).

  • Formation of Labeled Lactate: If these labeled glycolytic intermediates proceed down the glycolytic pathway, they will ultimately produce singly-labeled (M+1) pyruvate and lactate.

The detection of M+1 lactate in cells fed with D-[5-¹³C]ribose is therefore a direct measurement of the flux from the pentose phosphate pool back into glycolysis, a hallmark of glycolysis-independent carbon utilization.

Caption: Metabolic fate of D-[5-¹³C]ribose tracer via the non-oxidative PPP.

Experimental Design and Protocol

This section provides a validated, step-by-step protocol for conducting a ¹³C-tracer experiment using D-[5-¹³C]ribose in cultured mammalian cells. This protocol is designed to be a self-validating system, with quality control checks built in.

Experimental Workflow Overview

Caption: General experimental workflow for ¹³C metabolic flux analysis.

Detailed Step-by-Step Protocol

Objective: To quantify the contribution of the non-oxidative PPP to glycolytic lactate production.

Materials:

  • Mammalian cells of interest

  • Standard cell culture media (e.g., DMEM, RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-[5-¹³C]Ribose (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate Buffered Saline (PBS)

  • 80:20 Methanol:Water extraction buffer, pre-chilled to -80°C

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture Preparation:

    • One day prior to the experiment, seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.[7] This ensures active metabolism without nutrient limitation artifacts.

    • Self-Validation Check: Ensure consistent seeding density across all wells by cell counting.

  • Tracer Medium Preparation:

    • Prepare the experimental medium by supplementing glucose-free DMEM or RPMI with dialyzed FBS, physiological levels of unlabeled glucose (e.g., 5 mM), and the desired concentration of D-[5-¹³C]ribose (e.g., 0.5-1 mM). The use of dialyzed FBS is critical to remove confounding unlabeled small molecules.

    • Causality: Including unlabeled glucose ensures that the observed flux is not an artifact of glucose starvation, which can itself dramatically alter metabolic pathways.[13]

  • Tracer Labeling:

    • On the day of the experiment, aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS to remove residual medium.[14]

    • Add the pre-warmed ¹³C-tracer medium to the cells and return them to the incubator (37°C, 5% CO₂).[7]

    • Incubate for a predetermined time course. A typical time course might include 0, 2, 4, 8, and 24 hours to capture both initial labeling kinetics and approach to isotopic steady-state.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol extraction buffer to each well to quench all enzymatic activity instantly.

    • Causality: Rapid quenching is the most critical step for preserving the in-vivo metabolic state. Failure to quench effectively will lead to inaccurate flux measurements.

    • Place the plates on dry ice and use a cell scraper to detach the cells into the extraction buffer.

    • Transfer the cell slurry to a microcentrifuge tube.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube. This is your metabolite extract.

  • Sample Analysis by Mass Spectrometry:

    • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

    • For GC-MS analysis, the dried extracts must be derivatized to make the metabolites volatile (e.g., using methoxyamination followed by silylation with a reagent like MSTFA).[15][16]

    • For LC-MS/MS, extracts can often be reconstituted in a suitable solvent (e.g., 50% acetonitrile) and analyzed directly.[15]

    • Analyze the samples using a validated GC-MS or LC-MS/MS method to measure the mass isotopologue distributions (MIDs) of key metabolites, especially lactate.[17][18]

Data Interpretation & Case Study

The primary output of a ¹³C-labeling experiment is the Mass Isotopologue Distribution (MID) for each measured metabolite. The MID describes the fraction of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms.

Data Correction: Raw MIDs must be corrected for the natural abundance of ¹³C (~1.1%) in both the tracer and the metabolites to avoid overestimation of labeling.

Interpreting the Results: In our D-[5-¹³C]ribose experiment, the key readout is the MID of lactate.

  • M+0 Lactate: Represents the unlabeled fraction, derived from unlabeled glucose or other cellular sources.

  • M+1 Lactate: This is the crucial signal. Its presence directly indicates that the ¹³C atom from the C5 position of ribose has traversed the non-oxidative PPP, entered glycolysis, and been converted to lactate. The fractional enrichment of M+1 lactate is a quantitative measure of this flux.

  • M+2, M+3... Lactate: These should be at or near natural abundance levels. Their presence above background would suggest other metabolic pathways or tracer impurities.

Case Study: Comparing High vs. Low Glycolytic States

Imagine a study comparing a highly glycolytic cancer cell line (Condition A) with the same cell line treated with a glycolysis inhibitor (Condition B).

MetaboliteIsotopologueCondition A (High Glycolysis)Condition B (Low Glycolysis)Interpretation
Lactate M+098.5%85.0%In Condition B, a much larger fraction of the lactate pool is derived from sources other than unlabeled glucose, as expected.
M+1 1.2% 14.5% This is the key finding. Under glycolytic inhibition, the cells dramatically increase their reliance on the non-oxidative PPP to feed into lower glycolysis, as evidenced by the >10-fold increase in M+1 lactate derived from D-[5-¹³C]ribose.
M+20.3%0.5%Near natural abundance, indicating the specificity of the tracer.
Ribose-5-P M+045.2%48.1%Represents the fraction of the R5P pool not derived from the exogenous tracer.
M+154.8%51.9%Confirms robust uptake and phosphorylation of the D-[5-¹³C]ribose tracer in both conditions.

This hypothetical data clearly demonstrates how D-[5-¹³C]ribose can reveal a critical metabolic adaptation—an increased reverse flux through the PPP—that would be obscured by a [U-¹³C]glucose tracer alone.

Conclusion

Metabolic flux analysis is a powerful technique for understanding the dynamic nature of cellular metabolism.[15][19] While broadly labeling tracers like [U-¹³C]glucose are essential for mapping overall pathway activities, they lack the specificity to resolve complex, bidirectional fluxes. D-[5-¹³C]ribose provides a targeted and elegant solution for quantifying the reverse flux of the non-oxidative pentose phosphate pathway into glycolysis. By incorporating this tracer into their experimental design, researchers can gain a more precise and functionally relevant understanding of glycolysis-independent carbon metabolism, opening new avenues for targeting metabolic vulnerabilities in disease.

References

  • bioRxiv. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. [Link]

  • PubMed. (2025). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. [Link]

  • PMC. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

  • 13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]

  • MDPI. (n.d.). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. [Link]

  • ResearchGate. (2025). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

  • PMC. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. [Link]

  • PMC. (n.d.). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. [Link]

  • Lirias. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. [Link]

  • YouTube. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. [Link]

  • YouTube. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. [Link]

  • PMC. (n.d.). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. [Link]

  • PMC. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. [Link]

  • bioRxiv. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. [Link]

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  • Biology LibreTexts. (2026). 13.4: Pentose Phosphate Pathway of Glucose Oxidation. [Link]

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  • Nature. (n.d.). A guide to 13C metabolic flux analysis for the cancer biologist. [Link]

  • ResearchGate. (n.d.). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). [Link]

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  • PMC. (n.d.). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. [Link]

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A Senior Application Scientist's Guide to D-[5-13C]ribose Standard Curve Preparation for LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded protocol for the preparation of a D-[5-13C]ribose standard curve for accurate quantification of D-ribose in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple recitation of steps, this document delves into the rationale behind each methodological choice, compares viable alternatives, and presents the entire workflow as a self-validating system to ensure data integrity and reproducibility.

The Foundational Principle: Isotope Dilution Mass Spectrometry

At the heart of this quantitative method lies the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is the gold standard for achieving the highest accuracy and precision in quantification.[1] By introducing a known quantity of a stable isotope-labeled version of the analyte—in this case, D-[5-13C]ribose—into the sample, we can effectively correct for variations that occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer. The chemically identical nature of the stable isotope-labeled internal standard (SIL-IS) ensures that it behaves virtually identically to the endogenous, unlabeled analyte, thereby normalizing for any analyte loss or signal fluctuation.[1]

Crafting the Cornerstone of Quantification: The Standard Curve

A meticulously prepared standard curve is non-negotiable for accurate quantification. This involves creating a series of calibration standards with known concentrations of the unlabeled analyte (D-ribose) and a constant concentration of the SIL-IS (D-[5-13C]ribose). The ratio of the instrument response of the analyte to the internal standard is then plotted against the analyte concentration to generate a linear regression model.

Preparation of Stock Solutions

Accuracy begins with the initial stock solutions. High-purity, certified reference standards of both D-ribose and D-[5-13C]ribose are requisite.

  • D-ribose (Analyte) Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of D-ribose using an analytical balance.

    • Record the exact weight.

    • Dissolve the D-ribose in an appropriate volume of LC-MS grade water to achieve a final concentration of 1 mg/mL. For example, if 10.2 mg is weighed, dissolve it in 10.2 mL of water.

    • Vortex thoroughly until completely dissolved.

  • D-[5-13C]ribose (Internal Standard) Stock Solution (1 mg/mL):

    • Follow the same procedure as for the D-ribose stock solution, using D-[5-13C]ribose.

Preparation of Working Solutions and Calibration Standards

From the stock solutions, intermediate working solutions are prepared, which are then used to create the final calibration standards. This serial dilution approach minimizes weighing errors.

  • D-ribose Working Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL D-ribose stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with LC-MS grade water.

  • D-[5-13C]ribose Working Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL D-[5-13C]ribose stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with LC-MS grade water.

The calibration standards should be prepared to cover the expected concentration range of D-ribose in the biological samples. A typical curve may span from 10 ng/mL to 1000 ng/mL.

Table 1: Preparation of Calibration Curve Standards

Standard LevelConcentration of D-ribose (ng/mL)Volume of D-ribose Working Solution (10 µg/mL)Volume of D-[5-13C]ribose Working Solution (10 µg/mL)Final Volume (with LC-MS grade water)
11010 µL100 µL1 mL
22525 µL100 µL1 mL
35050 µL100 µL1 mL
4100100 µL100 µL1 mL
5250250 µL100 µL1 mL
6500500 µL100 µL1 mL
71000100 µL of 100 µg/mL stock100 µL1 mL

Navigating the Complexity of Biological Matrices: Sample Preparation

The goal of sample preparation is to remove interfering substances, such as proteins and lipids, that can cause matrix effects and compromise the analytical results.[2][3] The choice of method depends on the nature of the sample and the analyte. For a polar molecule like D-ribose in a protein-rich matrix like plasma, protein precipitation is a common and effective strategy.[4]

Comparison of Sample Preparation Methods
Method Principle Advantages Disadvantages Typical Recovery for Polar Metabolites
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate proteins.Simple, fast, and suitable for high-throughput analysis.[5]Less selective, may result in higher matrix effects due to co-precipitation of other components.[5]80-100%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.More selective, resulting in a cleaner extract and reduced matrix effects.[5]More complex, time-consuming, and labor-intensive.85-105%[5]

For this guide, we will focus on the widely used and efficient protein precipitation method with acetonitrile. Acetonitrile is often preferred over methanol as it can lead to more efficient protein removal.[4]

Detailed Protocol: Protein Precipitation of a Plasma Sample
  • Thaw the Sample: Thaw the frozen plasma sample on ice.

  • Aliquot: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Spike with Internal Standard: Add 10 µL of the 10 µg/mL D-[5-13C]ribose working solution to the plasma sample.

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to the sample. This 4:1 ratio of solvent to sample is crucial for efficient protein precipitation.

  • Vortex: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Incubate: Incubate the sample at -20°C for 20 minutes to further enhance protein precipitation.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex the reconstituted sample for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS analysis.

The Analytical Engine: LC-MS Method

The separation and detection of D-ribose are critical for accurate quantification. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic mode.[6]

Chromatographic Separation: A HILIC-Based Approach

LC-MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with D-[5-13C]ribose Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Autosampler Autosampler Injection Reconstitute->Autosampler HILIC HILIC Column Autosampler->HILIC MS Mass Spectrometer HILIC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Ratio vs. Concentration) Integration->Calibration Quantification Quantification of D-ribose Calibration->Quantification

Caption: Workflow for D-ribose quantification.

Table 2: Recommended LC-MS Parameters for D-ribose Analysis

Parameter Condition Rationale
LC System UPLC/UHPLC systemProvides high resolution and sensitivity.
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)Excellent retention and separation of polar analytes like ribose.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for HILIC separation.
Gradient 95% B to 50% B over 5 min, then re-equilibrateA well-defined gradient ensures robust separation of ribose from other matrix components.[7]
Flow Rate 0.4 mL/minOptimal for the column dimensions.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for this type of analysis.
MS System Triple Quadrupole Mass SpectrometerOffers high selectivity and sensitivity for quantitative analysis.
Ionization Mode Positive Electrospray Ionization (ESI+)D-ribose readily forms adducts in positive mode.
MRM Transitions D-ribose: 151.1 > 73.1, D-[5-13C]ribose: 152.1 > 73.1Specific precursor-to-product ion transitions for confident identification and quantification.
Collision Energy Optimized for each transitionMaximizes the signal of the product ions.
Data Acquisition and Processing

The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the transitions for both D-ribose and D-[5-13C]ribose. The peak areas for both transitions are integrated, and the ratio of the D-ribose peak area to the D-[5-13C]ribose peak area is calculated for each standard and sample.

Validation: Ensuring the Integrity of Your Results

A robust analytical method requires thorough validation. Key validation parameters include linearity, accuracy, precision, and assessment of matrix effects.

Table 3: Typical Acceptance Criteria for Method Validation

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV) ≤ 15% (≤ 20% at the LLOQ)
Matrix Effect Within 85-115%

A study on D-ribose quantification reported a linear equation of y = 84766.9174x - 13984.9979 with a correlation coefficient (r) of 0.9967, demonstrating good linearity.[8]

Conclusion: A Framework for Reliable Quantification

This guide provides a comprehensive and scientifically sound framework for the preparation of a D-[5-13C]ribose standard curve and the subsequent quantification of D-ribose in biological samples by LC-MS. By understanding the principles behind each step and implementing a robust, validated workflow, researchers can have high confidence in the accuracy and reproducibility of their results. The use of a stable isotope-labeled internal standard is paramount in mitigating the inherent variability of complex biological matrices, ultimately leading to high-quality, publication-ready data.

References

  • U.S. Department of Health and Human Services Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. LGC/VAM/2003/032. Retrieved from [Link]

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  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents. (n.d.).
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  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041–1044. [Link]

  • Tulipani, S., et al. (2013). A head-to-head comparison of 1- and 2-step sample preparation protocols for the analysis of the plasma metabolome by UHPLC-MS. Metabolomics, 9(3), 531–544. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Bruce, S. J., et al. (2009). A comparison of sample preparation methods for the targeted analysis of polar metabolites in blood. Metabolomics, 5(2), 237–246. [Link]

  • Want, E. J., et al. (2006). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry, 78(3), 743–752. [Link]

  • Periat, A., et al. (2016). HILIC-MS for metabolomics: A fantastic tool, but is it suited for everything? Bioanalysis, 8(8), 719–721. [Link]

  • Raj, M., et al. (2011). Method Development and Validation for Determination of Voglibose in Tablet Formulation Using LC-MS/MS. E-Journal of Chemistry, 8(4), 1770-1783. [Link]

  • Wang, S., et al. (2017). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. Scientific Reports, 7(1), 1-8. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of D-Ribose on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhang, H., et al. (2012). High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid. Advanced Materials Research, 550-553, 1301-1304. [Link]

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A Researcher's Guide to Flux Validation Using D-[5-¹³C]ribose: Principles, Protocols, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, quantifying the rates of metabolic pathways, or metabolic fluxes, is paramount to understanding cellular physiology in both health and disease.[1][2][3] ¹³C-Metabolic Flux Analysis (¹³C-MFA) stands as the state-of-the-art technique for elucidating these intracellular fluxes.[1][2][3] The precision and reliability of a ¹³C-MFA study are critically dependent on the choice of isotopic tracer. While various labeled substrates are available, this guide focuses on the strategic use of D-[5-¹³C]ribose for the crucial, yet often overlooked, step of metabolic flux model validation.

This document serves as a technical guide for researchers aiming to enhance the robustness of their metabolic models. It will delve into the rationale behind using D-[5-¹³C]ribose as a validation tool, provide a comparative analysis against commonly used tracers, and present a detailed experimental workflow for its application.

The Imperative of Flux Validation: Beyond a Good Fit

To address this ambiguity, a robust validation strategy is essential. A powerful approach involves challenging the flux map generated with one tracer (e.g., [1,2-¹³C₂]glucose) with an independent dataset from a different tracer.[2] If the model can accurately predict the labeling patterns from the second tracer without re-fitting, it significantly increases the confidence in the model's predictive power and its reflection of the true intracellular flux distribution.

Why D-[5-¹³C]ribose for Validating Pentose Phosphate Pathway Fluxes?

The Pentose Phosphate Pathway (PPP) is a crucial nexus of cellular metabolism, responsible for generating NADPH for reductive biosynthesis and antioxidant defense, and producing precursors for nucleotide synthesis. Accurately quantifying the fluxes through its oxidative and non-oxidative branches is a common goal in metabolic research.

While glucose tracers like [1,2-¹³C₂]glucose are highly informative for the PPP, D-[5-¹³C]ribose offers a unique and complementary perspective, making it an excellent candidate for flux validation.

Metabolic Rationale:

  • Direct Entry into the Non-Oxidative PPP: Unlike glucose, which enters the PPP via glucose-6-phosphate, exogenous ribose is phosphorylated to ribose-5-phosphate (R5P), directly feeding into the non-oxidative branch of the PPP. This provides a distinct labeling initiation point.

  • Tracing Carbon Scrambling: The ¹³C label from D-[5-¹³C]ribose will be distributed through the reversible reactions of the non-oxidative PPP (transketolase and transaldolase), leading to specific labeling patterns in glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.

  • Independent Verification: By comparing the observed labeling patterns in glycolysis and other downstream metabolites from a D-[5-¹³C]ribose experiment with the predictions from a model built on glucose tracer data, researchers can validate the estimated fluxes of the non-oxidative PPP reactions.

Comparative Analysis: D-[5-¹³C]ribose vs. Conventional Glucose Tracers

The choice of an isotopic tracer is a critical determinant of the precision with which metabolic fluxes can be estimated.[1][3] A comparative analysis highlights the unique advantages of D-[5-¹³C]ribose for validation purposes.

TracerPrimary Application in PPP AnalysisAdvantages for Flux ValidationPotential Limitations
[1,2-¹³C₂]glucose High precision for estimating fluxes in the upper part of central carbon metabolism, including the PPP.[1][4][5]Excellent for initial model building and resolving oxidative vs. non-oxidative PPP fluxes.As the primary tracer for model building, it cannot be used for independent validation.
[U-¹³C₆]glucose General metabolic mapping and assessing the contribution of glucose to various biosynthetic pathways.[4]Provides comprehensive labeling information throughout central carbon metabolism.Complex labeling patterns can sometimes make it difficult to precisely resolve fluxes within the highly interconnected PPP.
D-[5-¹³C]ribose Validation of non-oxidative PPP fluxes and their connections to glycolysis.Introduces the label at a distinct node (R5P), providing an independent dataset to challenge a pre-existing flux model. Simpler to trace the initial fate of the label compared to the extensive scrambling from [U-¹³C₆]glucose.Less informative for the oxidative PPP and upper glycolysis compared to specifically labeled glucose tracers. Cellular uptake and metabolism of ribose can vary between cell types.

Experimental Workflow for Flux Validation using D-[5-¹³C]ribose

This section outlines a detailed, step-by-step methodology for conducting a flux validation experiment using D-[5-¹³C]ribose.

Phase 1: Model Building with a Primary Tracer (e.g., [1,2-¹³C₂]glucose)
  • Cell Culture and Isotopic Labeling:

    • Culture cells of interest to a metabolically steady state.

    • Switch to a medium containing the primary tracer, for instance, [1,2-¹³C₂]glucose, for a predetermined duration to achieve isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity and extract intracellular metabolites.

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, sugar phosphates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • ¹³C-Metabolic Flux Analysis:

    • Utilize ¹³C-MFA software to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.

Phase 2: Model Validation with D-[5-¹³C]ribose
  • Parallel Isotopic Labeling Experiment:

    • In a parallel experiment, culture the same cells under identical conditions but switch to a medium containing D-[5-¹³C]ribose.

  • Metabolite Extraction and Analysis:

    • Follow the same quenching, extraction, and analytical procedures as in Phase 1 to measure the mass isotopomer distributions of relevant metabolites.

  • Model Simulation and Comparison:

    • Using the flux map obtained from the primary tracer experiment (Phase 1), simulate the expected labeling patterns that would result from feeding D-[5-¹³C]ribose.

    • Compare the simulated labeling patterns with the experimentally measured data from the D-[5-¹³C]ribose experiment.

Data Interpretation
  • Model Validation: A close agreement between the predicted and measured labeling patterns from the D-[5-¹³C]ribose experiment provides strong validation for the initial flux model.

  • Model Refinement: Significant discrepancies indicate that the initial model may be inaccurate or incomplete. This necessitates a re-evaluation of the model structure, reaction reversibility, or other underlying assumptions.

Visualizing the Workflow and Metabolic Pathways

To aid in the conceptual understanding of the experimental design and the metabolic fate of D-[5-¹³C]ribose, the following diagrams are provided.

G cluster_phase1 Phase 1: Model Building cluster_phase2 Phase 2: Model Validation Primary Tracer ([1,2-13C2]glucose) Primary Tracer ([1,2-13C2]glucose) Cell Culture Cell Culture Primary Tracer ([1,2-13C2]glucose)->Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis 13C-MFA (Flux Map Generation) 13C-MFA (Flux Map Generation) MS Analysis->13C-MFA (Flux Map Generation) Model Prediction Model Prediction 13C-MFA (Flux Map Generation)->Model Prediction Simulate labeling from validation tracer Validation Tracer (D-[5-13C]ribose) Validation Tracer (D-[5-13C]ribose) Parallel Cell Culture Parallel Cell Culture Validation Tracer (D-[5-13C]ribose)->Parallel Cell Culture Metabolite Extraction 2 Metabolite Extraction 2 Parallel Cell Culture->Metabolite Extraction 2 MS Analysis 2 MS Analysis 2 Metabolite Extraction 2->MS Analysis 2 Comparison Comparison MS Analysis 2->Comparison Model Prediction->Comparison Validated Flux Map Validated Flux Map Comparison->Validated Flux Map Model Refinement Model Refinement Comparison->Model Refinement

Caption: Experimental workflow for flux model validation.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P OxPPP Oxidative PPP G6P->OxPPP G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate Ribose D-[5-13C]ribose R5P Ribose-5-Phosphate (m+1) Ribose->R5P NonOxPPP Non-Oxidative PPP R5P->NonOxPPP X5P Xylulose-5-Phosphate X5P->NonOxPPP S7P Sedoheptulose-7-Phosphate S7P->NonOxPPP E4P Erythrose-4-Phosphate E4P->NonOxPPP OxPPP->R5P NonOxPPP->F6P NonOxPPP->G3P Glycolysis Glycolysis

Caption: Metabolic fate of D-[5-¹³C]ribose in central carbon metabolism.

Conclusion

References

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. Available at: [Link]

  • Wegner, A., Meiser, J., Weindl, D., & Hiller, K. (2018). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 8(1), 10. Available at: [Link]

  • Long, C. P., & Antoniewicz, M. R. (2016). 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. Proceedings of the Metabolic Engineering XI conference. Available at: [Link]

  • Hui, S., Ghergurovich, J. M., Morscher, R. J., Jang, C., Teng, X., Lu, W., ... & Rabinowitz, J. D. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. Available at: [Link]

  • You, L., Page, L., Feng, X., Berla, B., Pakrasi, H. B., & Tang, Y. J. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling. JoVE (Journal of Visualized Experiments), (184), e3583. Available at: [Link]

  • Mairinger, T., Wegner, A., & Hiller, K. (2018). Comprehensive assessment of measurement uncertainty in 13C-based metabolic flux experiments. Analytical and bioanalytical chemistry, 410(10), 2541–2550. Available at: [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. Available at: [Link]

  • Burgess, S. C., He, T., Yan, Z., Lindner, J., Sherry, A. D., Malloy, C. R., & Browning, J. D. (2015). Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2] glucose. NMR in biomedicine, 28(10), 1259–1267. Available at: [Link]

  • Chen, Y. J. (2020). Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT. Available at: [Link]

  • Nöh, K., & Wahl, A. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLoS computational biology, 18(4), e1009996. Available at: [Link]

  • Dellero, Y., & Haslam, R. P. (2022). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers in plant science, 13, 988442. Available at: [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. Available at: [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Available at: [Link]

  • Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. Available at: [Link]

  • Burgess, S. C., He, T., Yan, Z., Lindner, J., Sherry, A. D., Malloy, C. R., & Browning, J. D. (2015). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. NMR in biomedicine, 28(10), 1259–1267. Available at: [Link]

  • Wang, L., & Li, L. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966497. Available at: [Link]

  • Ghergurovich, J. M., Hui, S., Fu, Y., & Rabinowitz, J. D. (2019). Profiling the metabolism of human cells by deep 13C labeling. eLife, 8, e48246. Available at: [Link]

  • Lorenz, S., & Boros, L. G. (2018). 13 C ribose label distribution. Phase-plane analysis of the normalized ribose isotopologues m1 and m2. ResearchGate. Available at: [Link]

  • Serianni, A. S., & Bondo, P. B. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of biomolecular structure & dynamics, 11(5), 1133–1148. Available at: [Link]

Sources

Beyond the Sugar: The Accuracy and Limitations of D-[5-13C]Ribose in Nucleotide Synthesis Tracking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold" vs. "Construction" Fallacy

In the high-stakes arena of drug development and oncology research, accurately estimating de novo nucleotide synthesis is critical. A common misconception in experimental design is the exclusive use of D-[5-13C]ribose as a proxy for total nucleotide synthesis.

The Verdict: D-[5-13C]ribose is highly accurate for tracing the origin of the phosphoribosyl backbone (PRPP source) and quantifying ribose salvage . However, it is fundamentally inaccurate for estimating de novo nucleobase synthesis when used in isolation.

Because the ribose moiety (PRPP) is the universal scaffold for both de novo synthesis and the salvage pathway, a nucleotide labeled with [5-13C]ribose cannot distinguish between a base synthesized from scratch and a base recycled from the environment.

Recommendation:

  • Use D-[5-13C]Ribose to: Measure ribose uptake, PRPP turnover, and the contribution of exogenous ribose vs. endogenous glucose (PPP) to the nucleotide pool.

  • Use [Amide-15N]Glutamine or [U-13C]Glucose to: Accurately quantify de novo purine and pyrimidine base synthesis.

Mechanistic Foundation: The PRPP Bottleneck

To understand the limitations of D-[5-13C]ribose, we must visualize the convergence of metabolic pathways at Phosphoribosyl pyrophosphate (PRPP).

The Pathway Logic
  • Entry: D-[5-13C]ribose enters the cell and is phosphorylated by Ribokinase (RBKS) to form Ribose-5-Phosphate (R5P).

  • Activation: R5P is converted to PRPP by PRPP Synthetase.

  • The Divergence (The Blind Spot): PRPP is then used by both:

    • De Novo Pathways: Building the ring atom-by-atom (using Glycine, Glutamine, Aspartate, Folate).

    • Salvage Pathways: Attaching a pre-formed base (Adenine, Guanine, Hypoxanthine) via HGPRT or APRT.

In both scenarios, the resulting nucleotide contains the [5-13C] label in the sugar. Mass spectrometry (LC-MS) detects the mass shift (+1 Da), but without fragmentation analysis or complementary tracers, the source of the base remains unknown.

Visualization: The Tracer Convergence

NucleotideSynthesis cluster_legend Pathway Key Glucose [U-13C] Glucose (Gold Standard) G6P Glucose-6-P Glucose->G6P Glycolysis Ribose D-[5-13C] Ribose (The Tracer in Question) R5P Ribose-5-P (Labeled at C5) Ribose->R5P Ribokinase (RBKS) *Direct Entry* Glutamine [15N] Glutamine (Nitrogen Donor) Base_DeNovo De Novo Base Synthesis (Requires Gln/Asp/Gly) Glutamine->Base_DeNovo Provides N G6P->R5P Pentose Phosphate Pathway (PPP) PRPP PRPP (Activated Scaffold) R5P->PRPP PRPP Synthetase IMP IMP/AMP/GMP (Nucleotide) PRPP->IMP Provides Sugar Backbone (Common to Both) Base_DeNovo->IMP Base built ON scaffold (De Novo) Base_Salvage Base Salvage (Recycled Adenine/Guanine) Base_Salvage->IMP Base attached TO scaffold (Salvage) key1 Red Path: [5-13C]Ribose Signal key2 Green Path: [15N]Glutamine Signal

Figure 1: Metabolic convergence showing how [5-13C]ribose labels the sugar backbone (PRPP) regardless of whether the nucleotide is synthesized de novo or salvaged.

Comparative Analysis: Selecting the Right Tool

This table objectively compares D-[5-13C]ribose against the standard alternatives for nucleotide flux analysis.

FeatureD-[5-13C]Ribose [U-13C]Glucose [Amide-15N]Glutamine
Primary Target Ribose Salvage & PRPP PoolGlobal Carbon Flux (Glycolysis + PPP + TCA)De Novo Nitrogen Incorporation
Distinguishes De Novo vs. Salvage? NO (Labels backbone of both)YES (Via isotopologue distribution analysis)YES (Only labels de novo bases)
Signal Complexity Low (Single M+1 peak usually)High (M+5 ribose, M+base carbons)Moderate (M+N count based on ring)
Metabolic Scrambling Low (Direct phosphorylation)High (PPP vs. Glycolysis recycling)Low (Direct nitrogen transfer)
Cost High (

$)
Low ($)Moderate (

)
Best Use Case Measuring Ribokinase activity or exogenous ribose uptake.General metabolic phenotyping.[1][2]Quantifying pure de novo synthesis rates.
Why [U-13C]Glucose is often preferred

When using [U-13C]glucose, the ribose moiety becomes fully labeled (M+5) via the oxidative PPP. The base carbons are labeled via Glycine/Serine (from glycolysis). By analyzing the mass isotopologue distribution (MID), one can mathematically separate the sugar labeling from the base labeling.

Why [15N]Glutamine is the "Gold Standard" for Synthesis

Purine rings require nitrogens from Glutamine. Salvaged bases already have their nitrogen. Therefore, if you see 15N incorporation into the nucleotide, it must have come from de novo synthesis events during the labeling period.

Experimental Protocol: Validated Workflow for [5-13C]Ribose

If your specific research question is "How much does exogenous ribose contribute to the nucleotide pool?" , this is the validated protocol.

Pre-requisite: LC-HRMS (High-Resolution Mass Spectrometry) access (Orbitrap or Q-TOF recommended).

Phase 1: Cell Culture & Labeling
  • Media Preparation:

    • Use glucose-free, ribose-free DMEM base.

    • Add unlabeled Glucose (physiological 5-10 mM) to maintain glycolysis.

    • Critical Step: Supplement with dialyzed FBS (dFBS). Standard FBS contains endogenous nucleosides that will mask the tracer and activate salvage pathways, diluting your signal.

    • Add D-[5-13C]ribose at 50-100 µM. (Note: High concentrations >500 µM may artificially drive ribokinase activity).

  • Equilibration:

    • Seed cells and allow attachment in standard media.

    • Wash 2x with PBS.

    • Switch to Labeling Media.

    • Timepoints: Harvest at 0, 1, 4, and 24 hours. Nucleotide pools turn over rapidly; early timepoints are crucial for flux calculation.

Phase 2: Quenching & Extraction (The "Cold" Chain)

Metabolism must be stopped instantly to prevent ATP hydrolysis.

  • Place plate on dry ice or dip in liquid nitrogen immediately after media removal.

  • Add Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

    • Volume: 1 mL per 10cm dish (adjust for well size).

  • Scrape cells on dry ice. Transfer to Eppendorf tubes.

  • Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 15 min at 4°C.

  • Transfer supernatant to LC-MS vials.

Phase 3: LC-MS Analysis & Data Interpretation
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., ZIC-pHILIC.

  • Mobile Phase: A: 20 mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.

  • Target Ions (Negative Mode):

    • ATP (M+0): 505.988 m/z

    • ATP (M+1 from [5-13C]Ribose): 506.991 m/z

Calculation of Fractional Enrichment:



Note: If M+1 is observed, it confirms the ribose came from the tracer. It does NOT confirm the Adenine was synthesized de novo.

Data Interpretation & Pitfalls

The "False De Novo" Signal

If you observe 50% labeling of ATP with [5-13C]ribose, it means 50% of the ATP pool contains a ribose derived from your tracer.

  • Scenario A: The cell synthesized the Adenine ring de novo on the labeled PRPP.

  • Scenario B: The cell salvaged an Adenine base and attached it to the labeled PRPP.

  • Differentiation: Impossible with this tracer alone.

The "Non-Oxidative" Scrambling

In the non-oxidative branch of the Pentose Phosphate Pathway (PPP), Transketolase and Transaldolase can shuffle carbons. While C5 of ribose is relatively stable, extensive cycling can lead to label dilution or movement to other positions if the ribose enters glycolysis (via F6P/GAP) and returns.

Visualization: Decision Logic for Tracer Selection

TracerSelection Start Start: What is your biological question? Q1 Do you want to measure Total De Novo Synthesis? Start->Q1 Q2 Are you studying Ribose Salvage or Kinase activity? Q1->Q2 No Rec1 USE: [Amide-15N]Glutamine (traces Nitrogen into ring) Q1->Rec1 Yes Q3 Do you need to distinguish Glycolysis vs. PPP flux? Q2->Q3 No Rec2 USE: D-[5-13C]Ribose (traces Ribose entry) Q2->Rec2 Yes Q3->Start Unsure Rec3 USE: [1,2-13C]Glucose (M+1 = PPP, M+2 = Glycolysis) Q3->Rec3 Yes

Figure 2: Decision tree for selecting the appropriate stable isotope tracer based on metabolic objectives.

References

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[3][4][5] Nucleic Acids Research, 43(4), 2466–2485. [Link]

  • Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols, 5(6), 1007-1012. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. [Link]

  • Liu, X., et al. (2020). Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals. Cell, 183(5), 1402-1415. (Demonstrates use of [U-13C]Glucose for multi-pathway tracing). [Link]

Sources

Safety Operating Guide

D-[5-13C]RIBOSE Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

CRITICAL DISTINCTION: D-[5-13C]Ribose is a Stable Isotope labeled compound.[1] It is NOT RADIOACTIVE .

  • Radioactivity: None (Carbon-13 is stable).

  • RCRA Status: Non-Hazardous (unless mixed with hazardous solvents).

  • Primary Disposal Hazard: Biological Oxygen Demand (BOD) in aqueous systems; Chemical compatibility if mixed with organic solvents.

Chemical Identity & Hazard Profile[2][3][4]

Before initiating disposal, you must validate the material's state. While D-Ribose itself is benign, the context of its use (e.g., dissolved in acetonitrile for LC-MS) dictates the disposal path.

PropertySpecificationOperational Implication
Chemical Name D-[5-13C]RiboseTreat as standard organic chemical.
Isotope Carbon-13 (

)
NO radioactive shielding or decay storage required.
CAS Number 201417-01-8 (Labeled) / 50-69-1 (Unlabeled)Use for waste manifesting.
Physical State White crystalline powder (Standard)Hygroscopic; keep dry until disposal.
Toxicity Non-toxic (LD50 > 5g/kg)Low risk for handler exposure.
Water Solubility HighHigh potential for BOD load in wastewater.
Pre-Disposal Assessment (The Decision Matrix)

As a Senior Application Scientist, I advise against a "one-size-fits-all" disposal method. You must categorize the waste based on its experimental lifecycle.

The Three Causality Rules of Disposal:

  • The Solvent Rule: If the ribose is dissolved in a hazardous solvent (e.g., Methanol, Acetonitrile), the solvent's hazard profile overrides the ribose's benign nature.

  • The Biological Rule: If the ribose has entered a biological system (cell culture, animal tissue), it is treated as Biohazardous Waste , regardless of chemical safety.

  • The BOD Rule: Pure aqueous solutions of sugars create high Biological Oxygen Demand. Large quantities (>100g) poured down the drain can violate municipal wastewater permits by suffocating aquatic bacteria.

Disposal Workflow Diagram

The following logic gate ensures compliance with RCRA (USA) and general EHS standards.

DisposalWorkflow Start Waste Generation: D-[5-13C]Ribose IsSolid Is it Solid/Dry? Start->IsSolid IsBio Contact with Bio-Agents? IsSolid->IsBio No (Liquid) SolidWaste Non-Hazardous Solid Waste IsSolid->SolidWaste Yes (Pure) IsMixed Mixed with Hazardous Solvents? IsBio->IsMixed No BioWaste Biohazardous Waste (Red Bag/Autoclave) IsBio->BioWaste Yes ChemWaste Chemical Waste Stream (Halogenated/Non-Halogenated) IsMixed->ChemWaste Yes (e.g., HPLC Waste) Drain Sanitary Sewer (Check Local BOD Limits) IsMixed->Drain No (Pure Aqueous)

Figure 1: Decision tree for categorizing D-[5-13C]Ribose waste streams based on experimental context.

Detailed Disposal Protocols
Protocol A: Dry Solid & Spill Cleanup

Scenario: Expired shelf stock or benchtop spills of pure powder. Rationale: D-Ribose is not a RCRA listed hazardous waste (P or U list).

  • PPE: Wear standard nitrile gloves and safety glasses.

  • Containment: Sweep up spilled powder. Avoid generating dust clouds, though non-toxic, dust can be an irritant.

  • Disposal:

    • Place in a sealed container or double-bag.

    • Label as "Non-Hazardous Solid Waste."

    • Dispose of in standard municipal trash unless institutional policy mandates all chemical solids go to EHS.

    • Self-Validation: Verify the container has no solvent odor. If solvent odor exists, move to Protocol C.

Protocol B: Aqueous Solutions (Buffers/Water)

Scenario: Leftover stock solutions in water or PBS. Rationale: High concentrations of sugar act as bacterial food, spiking BOD levels in plumbing.

  • Volume Assessment:

    • < 1 Liter: Generally acceptable for sanitary sewer disposal (sink) with copious water flushing (20:1 dilution).

    • > 1 Liter or High Conc. (>1M): Do NOT pour down the drain. The high BOD can trigger regulatory fines for your facility.

  • Action for High Volume:

    • Collect in a carboy labeled "Non-Hazardous Aqueous Waste."

    • List contents clearly: "Water (95%), D-[5-13C]Ribose (5%)."

    • Submit for EHS pickup.[]

Protocol C: Mixed Solvent Waste (HPLC/LC-MS)

Scenario: Eluent from metabolic flux analysis containing Acetonitrile (ACN), Methanol (MeOH), or Formic Acid. Rationale: The organic solvent renders the mixture Hazardous Chemical Waste (Ignitable D001 or Corrosive D002).

  • Segregation: Determine if the solvent is Halogenated (e.g., Chloroform) or Non-Halogenated (e.g., MeOH, ACN).

  • Collection:

    • Pour into the appropriate satellite accumulation container (e.g., "Non-Halogenated Organic Solvents").

    • Crucial Step: Record the volume of D-[5-13C]Ribose on the waste tag. Even if negligible, accurate "cradle-to-grave" tracking is a hallmark of high-integrity lab operations.

  • Labeling:

    • Must read: "Hazardous Waste - Flammable."

    • Constituents: "Acetonitrile 50%, Water 50%, Trace D-Ribose."

Protocol D: Biological Waste

Scenario: Ribose used in cell culture media or injected into animal models. Rationale: Potential presence of pathogens or recombinant DNA overrides chemical properties.

  • Liquids (Media): Aspirate into a collection flask containing 10% bleach (final concentration) or Wescodyne. Allow 20-minute contact time before drain disposal (if permitted) or solidify for incineration.

  • Solids (Tissue/Plastics): Place in Red Biohazard Bags.

  • Treatment: Autoclave or incinerate according to BSL-1 or BSL-2 standards.

Documentation & Compliance

Trust is built on verification. Maintain a "Chain of Custody" for your stable isotopes just as you would for radiolabels, even if not legally required.

Sample Waste Tag Description:

Chemical Name: Waste Acetonitrile/Water with D-[5-13C]Ribose Hazards: Flammable, Irritant Composition:

  • Acetonitrile: 80%

  • Water: 19.9%

Why this matters: In the event of an EHS audit, explicitly listing the stable isotope prevents confusion with radioactive


 ribose, which would trigger a costly investigation if misidentified.
References
  • Fisher Scientific. (2021). Safety Data Sheet: D-Ribose. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Resource Conservation and Recovery Act (RCRA).[3][4][5] Retrieved from

  • Cambridge Isotope Laboratories. (2022). Stable Isotope Safety and Handling. Retrieved from

  • U.S. EPA Office of Water. (2012). Dissolved Oxygen and Biochemical Oxygen Demand. Retrieved from

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-[5-13C]RIBOSE

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. This guide provides essential, immediate safety and logistical information for handling D-[5-13C]RIBOSE. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

The foundational principle for handling D-[5-13C]RIBOSE is understanding its specific nature. It is a stable, non-radioactive, isotopically labeled compound.[1][] This is a critical distinction from radioactive isotopes, as it means that the primary safety considerations are dictated by the chemical properties of D-Ribose itself, not by radiological hazards.[1] While D-Ribose is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is prudent to treat it with the respect due to any laboratory chemical, as it can pose mild physical hazards, particularly in its solid, powdered form.[3]

This guide will walk you through a comprehensive safety and handling workflow, ensuring both your protection and the integrity of your research.

Hazard Assessment and Causality: Why This PPE?

Understanding the "why" behind safety protocols fosters a culture of intrinsic safety. The primary risks associated with D-[5-13C]RIBOSE stem from its physical form as a powder and its potential for mild irritation.

  • Inhalation: As a fine powder, the material can become airborne during handling, such as weighing or transferring. Inhaling this dust may cause respiratory tract irritation.[4]

  • Eye Contact: Direct contact with the powder can lead to transient discomfort, characterized by tearing and redness, similar to the effect of windburn.[3]

  • Skin Contact: While not considered a skin irritant based on animal models, good laboratory practice dictates minimizing all chemical exposure.[3] Prolonged contact should be avoided.

  • Ingestion: The substance may be harmful if swallowed.[4]

Therefore, the selection of Personal Protective Equipment (PPE) is directly aimed at mitigating these specific routes of exposure.

Core Protective Equipment: Your First Line of Defense

Adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) requires the use of PPE as a fundamental component of a laboratory's Chemical Hygiene Plan.[5][6][7] The following PPE is mandatory for all personnel handling D-[5-13C]RIBOSE.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields must be worn at all times in the laboratory where chemicals are handled.[8]

    • Best Practice: For tasks involving a higher risk of splashes, such as preparing stock solutions, safety goggles that provide a full seal around the eyes are recommended.[8][9]

  • Skin and Body Protection:

    • Laboratory Coat: A full-length, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[10]

    • Gloves: Chemically resistant gloves are essential.[11][12] Nitrile gloves are suitable for general handling and provide adequate barrier protection.[8] It is critical to inspect gloves for any signs of damage before use and to remove them using the proper technique to avoid contaminating your skin.[13]

  • Respiratory Protection:

    • Conditional Requirement: Respiratory protection is not typically required when handling small quantities in a well-ventilated area.

    • When to Use: A NIOSH-approved particulate filter respirator (e.g., an N95 respirator) should be used during procedures that are likely to generate dust, such as weighing large quantities of the solid or cleaning up spills.[11][12] All respirator use must be done under a written Respiratory Protection Program, as required by OSHA.[7]

PPE Selection Summary

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Safety GogglesNitrile GlovesLab CoatRecommended (N95)
Preparing Solutions Safety GogglesNitrile GlovesLab CoatNot Required
General Handling Safety GlassesNitrile GlovesLab CoatNot Required
Spill Cleanup Safety GogglesNitrile GlovesLab CoatRequired (N95)

Operational Plan: Step-by-Step Protocols

Procedural discipline is the key to translating safety knowledge into safe practice.

A strict sequence must be followed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Remove your lab coat by rolling it inside-out to contain any contaminants.

  • Eye Protection: Remove eye protection.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands and forearms thoroughly with soap and water.[4]

This workflow outlines the critical steps from receiving the compound to its use in an experiment.

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in the original, tightly sealed container in a cool, dry, and well-ventilated place.[3][4]

    • Ensure the manufacturer's label remains intact and legible.[14]

  • Preparation (Weighing and Solubilizing):

    • Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood or other ventilated enclosure to minimize exposure.[4][15]

    • Use anti-static weigh boats or brushes to minimize the dispersal of fine powders.

    • When adding solvents, do so slowly to avoid splashing.

  • Experimental Use:

    • Keep containers closed when not in use.

    • Always handle the material with the required PPE.

    • Be mindful of your actions to prevent spills. Good housekeeping is a critical component of safety.[13]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Receive & Inspect D-[5-13C]RIBOSE B Store in Cool, Dry, Well-Ventilated Area A->B If OK C Don Core PPE: Lab Coat, Goggles, Gloves B->C D Move to Ventilated Enclosure (e.g., Fume Hood) C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Perform Experiment F->G H Dispose of Waste in Labeled Chemical Waste Container G->H I Clean Work Area H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

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